molecular formula C14H15NO2 B1322843 (3-Aminophenyl)(4-methoxyphenyl)methanol CAS No. 937670-39-8

(3-Aminophenyl)(4-methoxyphenyl)methanol

Cat. No.: B1322843
CAS No.: 937670-39-8
M. Wt: 229.27 g/mol
InChI Key: KRCULPGAHLEVKP-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCULPGAHLEVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, substituted diphenylmethanols represent a class of compounds with significant potential, owing to their conformational flexibility and the diverse chemical space that can be explored through aromatic substitution. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: (3-Aminophenyl)(4-methoxyphenyl)methanol. While detailed experimental data for this exact molecule is not extensively available in public literature, this document will synthesize known information, draw expert inferences from closely related analogues, and propose scientifically grounded methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this versatile chemical entity.

Molecular Overview and Physicochemical Properties

This compound, identified by the CAS Number 937670-39-8, is a diarylmethanol derivative featuring an aminophenyl and a methoxyphenyl group attached to a central carbinol carbon.[1][2] This unique arrangement of functional groups—a primary aromatic amine, a hydroxyl group, and a methoxy ether—imparts a distinct set of chemical properties that make it an attractive building block in organic synthesis.

The primary amine in the meta-position offers a site for a variety of chemical modifications, including amidation, alkylation, and participation in the formation of heterocyclic rings. The secondary alcohol (carbinol) is a versatile functional group that can undergo oxidation to the corresponding benzophenone, esterification, or serve as a precursor for the introduction of other functionalities. The methoxy group on the second phenyl ring acts as an electron-donating group, influencing the overall electronic properties of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 937670-39-8[1][2]
Molecular Formula C₁₄H₁₅NO₂[3]
Molecular Weight 229.27 g/mol [3]
Appearance (Not explicitly reported, likely a solid)Inferred
Solubility (Not explicitly reported, likely soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents)Inferred

Proposed Synthesis and Mechanistic Considerations

Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from commercially available materials.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Anisole Anisole Benzophenone (4-methoxyphenyl)(3-nitrophenyl)methanone Anisole->Benzophenone NitrobenzoylChloride 3-Nitrobenzoyl Chloride NitrobenzoylChloride->Benzophenone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Benzophenone Catalyst TargetMolecule This compound Benzophenone->TargetMolecule Reduction of nitro and keto groups ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->TargetMolecule

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: A Proposed Methodology

The following protocol is a scientifically sound, yet hypothetical, procedure for the synthesis of this compound.

Step 1: Synthesis of (4-methoxyphenyl)(3-nitrophenyl)methanone (Friedel-Crafts Acylation)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a solution of anisole in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reagent Addition: Cool the mixture in an ice bath and add 3-nitrobenzoyl chloride dropwise via an addition funnel. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (4-methoxyphenyl)(3-nitrophenyl)methanone.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the (4-methoxyphenyl)(3-nitrophenyl)methanone intermediate in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reducing Agent Addition: Cool the solution in an ice bath and add a reducing agent capable of reducing both the nitro group and the ketone, such as sodium borohydride (NaBH₄) in the presence of a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, or a more potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The choice of reducing agent will influence the reaction conditions and work-up procedure. For a safer and more common laboratory procedure, catalytic hydrogenation is often preferred.[4]

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a hydride reducing agent, carefully quench the excess reagent with a sequence of water and aqueous base.

  • Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques would be employed. While experimental spectra are not publicly available, the expected spectral data can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons of the 3-aminophenyl ring appearing as multiplets in the aromatic region. - Aromatic protons of the 4-methoxyphenyl ring showing a characteristic AA'BB' splitting pattern (two doublets). - A singlet for the methoxy (OCH₃) protons around 3.8 ppm. - A singlet for the carbinol (CH-OH) proton. - A broad singlet for the amine (NH₂) protons. - A singlet for the hydroxyl (OH) proton, which may be broad and its chemical shift dependent on concentration and solvent.
¹³C NMR - Distinct signals for all 14 carbon atoms. - Signals for the aromatic carbons, with those attached to the amino and methoxy groups showing characteristic shifts. - A signal for the methoxy carbon around 55 ppm. - A signal for the carbinol carbon (CH-OH) in the range of 70-80 ppm.
IR Spectroscopy - A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹. - N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching bands for the aromatic rings just above 3000 cm⁻¹. - C-O stretching bands for the alcohol and the ether functionalities. - Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 229.27. - Fragmentation patterns consistent with the loss of water, the hydroxyl group, and cleavage at the benzylic position.

Reactivity and Potential for Further Functionalization

The presence of three distinct functional groups in this compound makes it a highly versatile intermediate for the synthesis of more complex molecules.

Reactivity cluster_amine Amine Reactivity cluster_hydroxyl Hydroxyl Reactivity cluster_aromatic Aromatic Ring Reactivity CoreMolecule This compound Amidation Amide Formation CoreMolecule->Amidation Alkylation N-Alkylation CoreMolecule->Alkylation Heterocycle Heterocycle Synthesis CoreMolecule->Heterocycle Oxidation Oxidation to Ketone CoreMolecule->Oxidation Esterification Ester Formation CoreMolecule->Esterification Etherification Ether Formation CoreMolecule->Etherification EAS Electrophilic Aromatic Substitution CoreMolecule->EAS

Figure 2: Potential reaction pathways for the functionalization of this compound.

  • Reactions of the Amino Group: The primary amine can readily undergo acylation to form amides, which can modulate the electronic and steric properties of the molecule. It can also be alkylated or used as a nucleophile in the construction of various nitrogen-containing heterocycles.

  • Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding (3-aminophenyl)(4-methoxyphenyl)methanone. It can also be esterified with carboxylic acids or their derivatives, or converted to an ether, providing avenues for further structural diversification.

  • Reactions of the Aromatic Rings: The electron-rich nature of both aromatic rings makes them susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents will govern the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Materials Science

While the biological activity of this compound itself has not been reported, its structural motifs are present in a variety of biologically active compounds. The diarylmethanol core is a privileged scaffold in medicinal chemistry, and the presence of the amino and methoxy groups provides opportunities for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

  • Analgesic and Anti-inflammatory Agents: The diphenylmethanol scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.

  • Anticancer Agents: The aminophenyl and methoxyphenyl moieties are present in numerous compounds with demonstrated anticancer activity. For instance, derivatives of aminophenol have been investigated for their antiproliferative effects.

  • Central Nervous System (CNS) Active Agents: The structural features of this molecule bear some resemblance to scaffolds found in compounds targeting CNS receptors.

  • Materials Science: The bifunctional nature of this molecule, with its amine and hydroxyl groups, makes it a potential monomer for the synthesis of novel polymers, such as polyamides, polyesters, or polyurethanes, with tailored thermal and mechanical properties.

Conclusion and Future Perspectives

This compound is a chemically intriguing molecule with significant untapped potential. Its synthesis, while not explicitly detailed in the literature, can be confidently approached using established synthetic methodologies. The presence of multiple, versatile functional groups makes it an ideal starting point for the generation of diverse chemical libraries for screening in drug discovery programs or for the development of novel materials.

Future research should focus on the definitive synthesis and thorough characterization of this compound, including the acquisition of detailed spectroscopic and crystallographic data. Subsequent investigations into its biological activities and reactivity will be crucial in unlocking its full potential as a valuable building block for scientific innovation. This guide serves as a foundational document to stimulate and inform such future endeavors.

References

[5] Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing. [1] (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol. (n.d.). Santa Cruz Biotechnology. [6] Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2014). PubMed Central. [7] Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed. [8] (4-Amino-3-methoxyphenyl)methanol. (n.d.). MySkinRecipes. [3] (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol. (n.d.). Santa Cruz Biotechnology. [9] (3-Amino-4-methoxyphenyl)methanol. (n.d.). MySkinRecipes. [10] (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5. (2025). ChemicalBook. [4] An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol. (n.d.). Benchchem. [11] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [2] this compound. (n.d.). Chemicalbridge. [12] Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. (2016). PubMed. [13] Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents. [14] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). PubMed. [15] Medicinal chemistry for 2020. (2012). PubMed Central. [16] Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents. [17] Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Institutes of Health. [18] Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (n.d.). Google Patents. [19] Synthesis and pharmacological studies of N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinediones, novel class III antiarrhythmic agents. (1994). PubMed.

Sources

An In-depth Technical Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 937670-39-8

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The following technical guide has been compiled from publicly available data and established chemical principles. The specific compound, (3-Aminophenyl)(4-methoxyphenyl)methanol, is not extensively documented in peer-reviewed literature. Therefore, the proposed synthesis and characterization data are putative and intended for research and development purposes. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Introduction

This compound is a diarylmethanol derivative possessing both a primary aromatic amine and a secondary alcohol functionality. This unique combination of reactive groups makes it a potentially valuable building block in medicinal chemistry and materials science. The diarylmethanol scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the 3-amino group provides a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization reactions. The 4-methoxyphenyl moiety can influence the compound's electronic properties and metabolic stability. This guide provides a comprehensive overview of the inferred synthesis, predicted characterization, and potential applications of this compound for researchers and drug development professionals.

Chemical Structure and Properties

PropertyValueSource
CAS Number 937670-39-8N/A
Molecular Formula C₁₄H₁₅NO₂N/A
Molecular Weight 229.27 g/mol N/A
Predicted Appearance Off-white to light brown solidN/A
Predicted Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.N/A
Predicted Melting Point Not available. Expected to be a solid at room temperature.N/A
Predicted Boiling Point Not available. Likely to decompose at high temperatures.N/A

Putative Synthesis

The synthesis of this compound can be logically approached via a two-step sequence starting from commercially available materials. The key intermediate is the corresponding nitro-substituted benzophenone, which is then reduced to the target aminobenzhydrol.

Step 1: Synthesis of (3-Nitrophenyl)(4-methoxyphenyl)methanone (Precursor)

The precursor ketone can be synthesized via a Friedel-Crafts acylation of anisole with 3-nitrobenzoyl chloride.

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation Anisole Anisole Product (3-Nitrophenyl)(4-methoxyphenyl)methanone Anisole->Product + 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride 3-Nitrobenzoyl_chloride->Product + AlCl3 AlCl₃ AlCl3->Product Catalyst

A proposed Friedel-Crafts acylation for the precursor.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add 3-nitrobenzoyl chloride (1.0 eq.) dropwise.

  • After the addition is complete, add anisole (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield (3-Nitrophenyl)(4-methoxyphenyl)methanone.

Step 2: Reduction of (3-Nitrophenyl)(4-methoxyphenyl)methanone to this compound

The simultaneous reduction of both the nitro and ketone functionalities can be achieved using several methods. The choice of reducing agent is critical to achieving the desired product.

Reaction Scheme:

G cluster_1 Reduction Precursor (3-Nitrophenyl)(4-methoxyphenyl)methanone Target This compound Precursor->Target + Reducing_Agent Reducing Agent Reducing_Agent->Target G cluster_2 Potential Derivatizations Target This compound Acylation Acylation (RCOCl) Target->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Target->Sulfonylation Urea_Formation Urea Formation (R-NCO) Target->Urea_Formation Amide Amide Derivative Acylation->Amide Sulfonamide Sulfonamide Derivative Sulfonylation->Sulfonamide Urea Urea Derivative Urea_Formation->Urea

An In-depth Technical Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminophenyl)(4-methoxyphenyl)methanol is a fascinating bifunctional molecule that holds considerable promise as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of its molecular structure, plausible synthetic routes, and detailed characterization methodologies. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into hypothetical, yet scientifically grounded, protocols for its synthesis via Grignard reaction and reductive amination, alongside a predictive analysis of its spectroscopic signature. Furthermore, we will explore its potential applications in drug discovery by examining the established biological activities of structurally similar compounds.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer multiple points for chemical modification is of paramount importance. This compound, with its constituent aminophenyl and methoxyphenyl moieties linked by a methanol bridge, represents a prime example of such a scaffold. The presence of a nucleophilic amino group, a hydroxyl group amenable to esterification or etherification, and two distinct aromatic rings allows for a high degree of structural diversification. This versatility makes it an attractive starting point for the synthesis of compound libraries aimed at identifying new therapeutic agents.

The aminophenyl group is a common feature in many biologically active compounds, contributing to their pharmacological properties through hydrogen bonding and other intermolecular interactions.[1] Similarly, the methoxyphenyl group is prevalent in numerous pharmaceuticals, where it can influence metabolic stability and receptor binding affinity. The combination of these two pharmacophores in a single, relatively simple molecule suggests a high potential for discovering novel biological activities.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a central carbinol carbon atom bonded to a 3-aminophenyl ring, a 4-methoxyphenyl ring, and a hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 937670-39-8
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.27 g/mol
Predicted XlogP 2.1
Appearance Off-White to Light Brown Solid (predicted) (of isomer)

Synthetic Strategies: A Field-Proven Perspective

Synthesis via Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] In this proposed synthesis, 4-methoxyphenylmagnesium bromide would act as the Grignard reagent, attacking the electrophilic carbonyl carbon of 3-aminobenzaldehyde.

Grignard Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_intermediates Intermediate cluster_product Product 3-aminobenzaldehyde 3-Aminobenzaldehyde Product This compound 3-aminobenzaldehyde->Product 1. Grignard Reagent 2. H3O+ 4-bromoanisole 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium bromide 4-bromoanisole->Grignard Mg, THF Mg Magnesium Mg->Grignard THF Anhydrous THF H3O+ Acidic Workup (e.g., aq. NH4Cl) H3O+->Product Grignard->Product

Caption: Proposed Grignard reaction workflow for the synthesis of this compound.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.[4]

  • Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be maintained at a gentle reflux.

  • Once the magnesium has been consumed, cool the resulting Grignard reagent solution to 0 °C.

  • Grignard Addition: Slowly add a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly basic and will react with water.[4] The acidic workup is necessary to protonate the intermediate alkoxide to yield the final alcohol product.[3]

Synthesis via Reduction of a Ketone Precursor

An alternative and often high-yielding approach involves the reduction of the corresponding ketone, (3-aminophenyl)(4-methoxyphenyl)methanone. This method is particularly useful if the ketone precursor is readily available or easily synthesized.

Reductive Synthesis cluster_starting_material Starting Material cluster_reagents Reagents & Solvents cluster_product Product Ketone (3-Aminophenyl)(4-methoxyphenyl)methanone Product This compound Ketone->Product NaBH4, MeOH ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Product Solvent Methanol (MeOH) Solvent->Product

Caption: Proposed reductive synthesis of this compound from its ketone precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve (3-aminophenyl)(4-methoxyphenyl)methanone (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise with stirring.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones and is compatible with the amino group.[5] Methanol serves as a protic solvent that also facilitates the reaction.

Structural Characterization: A Predictive Spectroscopic Analysis

Given the absence of published spectroscopic data for this compound, we can predict its characteristic spectral features based on the analysis of its constituent parts and related molecules.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Characteristic Peaks/SignalsRationale
¹H NMR δ 7.2-6.5 (m, aromatic protons), δ 5.7 (s, 1H, CH-OH), δ 4.9 (br s, 2H, NH₂), δ 3.8 (s, 3H, OCH₃), δ 2.5 (br s, 1H, OH)Based on the spectra of (4-methoxyphenyl)methanol and other substituted aromatic compounds.[6][7] The benzylic proton is expected to be a singlet around 5.7 ppm. The aromatic region will show complex splitting patterns due to the substitution on both rings.
¹³C NMR δ 159 (C-O), δ 147 (C-N), δ 130-114 (aromatic carbons), δ 75 (CH-OH), δ 55 (OCH₃)Based on the spectra of (4-methoxyphenyl)methanol and related aromatic amines.[6][8] The carbon bearing the hydroxyl group is expected around 75 ppm.
IR (cm⁻¹) 3400-3200 (br, O-H and N-H stretch), 3050-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (C=C stretch), 1250 (asymmetric C-O-C stretch), 1030 (C-O stretch)The broad band in the 3400-3200 cm⁻¹ region is characteristic of O-H and N-H stretching vibrations, often broadened by hydrogen bonding.[9] The C-O stretches are also key identifiers.[10]
Mass Spec. m/z 229 (M⁺), 212 (M⁺ - OH), 121 (base peak, [C₇H₆NO]⁺)The molecular ion peak is expected at m/z 229. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical. The base peak is likely to be the tropylium-like cation resulting from cleavage of the C-C bond between the carbinol carbon and the 4-methoxyphenyl ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

While this compound itself has not been extensively studied for biological activity, its structural motifs are present in a wide range of pharmacologically active molecules. This suggests that it could serve as a valuable starting point for the development of new drugs.

A Scaffold for Novel Kinase Inhibitors

Many kinase inhibitors feature an aminophenyl moiety as a key pharmacophore for hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The this compound scaffold could be elaborated to generate novel kinase inhibitors. For instance, the amino group could be functionalized to introduce various side chains, while the hydroxyl group could be used to attach solubilizing groups or other pharmacophoric elements.

Precursor for Compounds with Potential CNS Activity

Derivatives of aminophenyl methanols have been investigated for their effects on the central nervous system (CNS). For example, some methoxy-substituted hydantoin derivatives have shown anticonvulsant activity.[11] The structural features of this compound make it a candidate for modification to explore potential CNS-active agents.

Analogues of Compounds with Anticancer and Antioxidant Properties

Research has demonstrated that various derivatives of methoxyphenyl compounds possess antioxidant and anticancer activities.[12] The combination of the aminophenyl and methoxyphenyl groups in the target molecule provides a framework for synthesizing analogues that could be screened for similar properties.

DrugDiscoveryPotential cluster_core Core Scaffold cluster_applications Potential Therapeutic Areas Core (3-Aminophenyl) (4-methoxyphenyl)methanol Kinase Kinase Inhibitors Core->Kinase Functionalization of -NH2 and -OH groups CNS CNS-Active Agents Core->CNS Structural Modification Anticancer Anticancer & Antioxidant Agents Core->Anticancer Analogue Synthesis

Caption: Potential applications of the this compound scaffold in drug discovery.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the fields of organic synthesis and drug discovery. While this guide has provided a comprehensive overview of its structure, plausible synthetic routes, and predicted characterization data, it is evident that further experimental investigation is warranted. The validation of the proposed synthetic protocols and the full spectroscopic characterization of this compound would be valuable contributions to the chemical literature.

Furthermore, the synthesis and screening of a library of derivatives based on this scaffold could lead to the discovery of novel compounds with interesting biological activities. The insights provided in this guide are intended to serve as a foundation for future research into this promising molecule, potentially unlocking new avenues for the development of innovative therapeutics and functional materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. Retrieved from [Link]

  • PubChem. (3-aminophenyl)(phenyl)methanol. Retrieved from [Link]

  • MySkinRecipes. (3-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

  • University of Wisconsin-Madison. Grignard Reaction. Retrieved from [Link]

  • Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. AMARANTHS. Retrieved from [Link]

  • Chem 321L Grignard Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

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(3-Aminophenyl)(4-methoxyphenyl)methanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-Aminophenyl)(4-methoxyphenyl)methanol in Organic Solvents

Introduction

This compound, a bi-aromatic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol , serves as a valuable chemical intermediate in various research and development sectors, including proteomics research and the synthesis of complex molecules.[1][2] The utility of this compound in synthetic chemistry, purification processes like crystallization, and formulation development is fundamentally governed by its solubility profile in different organic solvents. An understanding of its solubility is not merely an academic exercise but a critical parameter for process optimization, reaction kinetics, and the successful development of downstream applications.

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound that dictate its solubility. It offers a predictive framework based on established chemical principles and outlines robust, self-validating experimental protocols for the precise determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior in solution.

Part 1: Physicochemical Properties and Solubility Prediction

The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] An analysis of the functional groups and overall structure of this compound is therefore the first step in predicting its solubility.

Molecular Structure Analysis

The molecule possesses a distinct amphiphilic character, containing both polar, hydrophilic regions and non-polar, lipophilic regions.

  • Polar Functional Groups:

    • Primary Aromatic Amine (-NH₂): This group is polar and can act as a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via the nitrogen lone pair).[4] Its basic nature means it can be protonated in acidic conditions, drastically increasing aqueous solubility.

    • Secondary Benzylic Alcohol (-OH): The hydroxyl group is highly polar and is a strong hydrogen bond donor and acceptor.[5] This group significantly contributes to its solubility in protic solvents.

    • Methoxy Group (-OCH₃): The ether linkage is polar but is only a hydrogen bond acceptor.

  • Non-Polar Moieties:

    • Two Phenyl Rings: The two aromatic rings form a large, non-polar, and rigid backbone. This lipophilic character will favor solubility in solvents with some aromatic or non-polar character and will hinder solubility in highly polar, non-aromatic solvents like water.

This dual nature predicts a complex solubility profile. The strong hydrogen-bonding capabilities suggest good solubility in polar protic solvents, while the significant non-polar surface area suggests poor solubility in entirely non-polar solvents like alkanes.

cluster_molecule This compound cluster_polar Polar / Hydrophilic cluster_nonpolar Non-Polar / Lipophilic cluster_solvents Solvent Interactions mol This compound Polar Head Non-Polar Backbone p1 Amine (-NH₂) mol:f1->p1 p2 Hydroxyl (-OH) mol:f1->p2 p3 Methoxy (-OCH₃) mol:f1->p3 np1 Two Phenyl Rings mol:f2->np1 s1 Polar Protic Solvents (e.g., Methanol, Ethanol) p1->s1 Strong H-Bonding (High Solubility) s2 Polar Aprotic Solvents (e.g., DMSO, Acetone) p1->s2 Polar Interactions (Good Solubility) p2->s1 Strong H-Bonding (High Solubility) p2->s2 Polar Interactions (Good Solubility) p3->s2 Polar Interactions (Good Solubility) s3 Non-Polar Solvents (e.g., Hexane, Toluene) np1->s3 van der Waals (Poor Solubility)

Caption: Molecular features of the target compound and their predicted interactions with different solvent classes.

Part 2: A Practical Framework for Solubility Determination

While theoretical prediction provides a strong starting point, empirical determination is essential for quantitative accuracy. The following protocols describe a systematic approach to characterizing the solubility of this compound.

Workflow for Systematic Solubility Assessment

The process begins with simple qualitative tests to classify the compound and rapidly screen solvents, followed by a more rigorous quantitative method for precise measurements.

Caption: Experimental workflow for determining the solubility of this compound.

Experimental Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility in key solvents, offering insights into the compound's acid-base properties and polarity.[6][7]

Objective: To qualitatively determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

Procedure:

  • Preparation: Add approximately 25 mg of the compound into a clean, dry test tube. This amount is a standard for qualitative tests, providing a clear visual assessment.[6]

  • Solvent Addition: Add 0.75 mL of the first test solvent to the tube in three 0.25 mL portions.

  • Mixing: After each addition, cap the tube and vortex vigorously for 30 seconds. Vigorous agitation is crucial to overcome kinetic barriers to dissolution.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain, or the solution appears cloudy.

    • Insoluble: The solid shows no sign of dissolving.

  • Record and Repeat: Record the observation and repeat the procedure for each solvent. For the 5% HCl and 5% NaOH tests, observe for any reaction (e.g., effervescence, color change) in addition to solubility. The basic amine group is expected to react with 5% HCl to form a water-soluble ammonium salt.[7]

Experimental Protocol 2: Quantitative Solubility by Shake-Flask Method

This method is a gold-standard, equilibrium-based technique for determining the saturation solubility of a compound at a specific temperature.[8]

Objective: To obtain a precise, quantitative value of solubility (e.g., in mg/mL or mol/L).

Procedure:

  • System Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the desired solvent. Using an excess of solid ensures that the resulting solution is truly saturated.

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the suspension for at least 24 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[8]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Filtration is a critical self-validating step to prevent undissolved solid from artificially inflating the measured concentration.

  • Analysis: Accurately determine the concentration of the solute in the filtered supernatant. Several methods can be employed:

    • Gravimetric Analysis: Transfer a known volume of the filtrate to a pre-weighed container, evaporate the solvent completely under vacuum, and weigh the remaining solid residue.

    • Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, prepare a calibration curve of absorbance vs. known concentrations. Measure the absorbance of the filtered supernatant (after appropriate dilution) and determine its concentration from the curve.

    • Chromatographic Analysis (HPLC): Prepare a calibration curve of peak area vs. known concentrations. Inject a known volume of the filtered supernatant and determine its concentration from the curve. This is often the most accurate and sensitive method.

  • Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Part 3: Predicted Solubility Data Summary

While experimental data must be generated empirically, the principles discussed allow for the creation of a predictive summary table. This table serves as a guide for solvent selection and experimental design.

Solvent Solvent Class Dielectric Constant (20°C) Predicted Solubility Primary Rationale for Prediction
HexaneNon-Polar1.9InsolublePolarity mismatch; unable to disrupt solute-solute H-bonds.
TolueneNon-Polar (Aromatic)2.4LowAromatic character allows for some π-π stacking, but polarity is too low.
DichloromethaneIntermediate Polarity9.1ModerateCan solvate polar groups but cannot donate H-bonds.
Ethyl AcetateIntermediate Polarity6.0ModerateActs as an H-bond acceptor; balances polar and non-polar character.
AcetonePolar Aprotic21.0HighHigh polarity and ability to accept H-bonds.
AcetonitrilePolar Aprotic37.5Moderate to HighHigh polarity but is a weaker H-bond acceptor than acetone.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.0Very HighHighly polar and a strong H-bond acceptor.
EthanolPolar Protic24.6HighExcellent H-bond donor and acceptor capabilities.[9]
MethanolPolar Protic33.0Very HighExcellent H-bond donor/acceptor; similar in polarity to ethanol.[9]
WaterPolar Protic80.1Low to InsolubleThe large non-polar backbone dominates, leading to unfavorable hydrophobic interactions despite H-bonding groups.

Conclusion

The solubility of this compound is dictated by its amphiphilic structure. The presence of strong hydrogen-bonding amine and hydroxyl groups predicts high solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, the significant non-polar character imparted by the two phenyl rings suggests poor solubility in non-polar solvents such as hexane. A systematic experimental approach, beginning with qualitative classification and proceeding to quantitative determination via the shake-flask method, is essential for obtaining the accurate data required for process development, purification, and formulation in a scientific setting.

References

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Discovery and history of aminophenylmethanol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Aminophenylmethanol Compounds

Abstract

The aminophenylmethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of sympathomimetic drugs that modulate the adrenergic system. This guide traces the historical trajectory of these compounds, from the isolation of natural alkaloids like ephedrine to the development of pivotal synthetic molecules such as phenylpropanolamine and phenylephrine. We will explore the evolution of synthetic strategies, delve into the structure-activity relationships that govern their pharmacological effects, and detail the mechanisms of action that have made them mainstays in therapeutics for conditions ranging from nasal congestion to hypotension. This document serves as a technical resource for researchers and drug development professionals, providing foundational knowledge and detailed experimental insights into this vital class of compounds.

Introduction: The Aminophenylmethanol Core Structure

The aminophenylmethanol framework, characterized by a phenyl ring substituted with an amino group and a hydroxylated carbon side chain, is fundamental to a class of drugs that mimic the effects of endogenous catecholamines like norepinephrine and epinephrine. The versatility of this scaffold allows for substitutions on the aromatic ring, the amino group, and the carbinol side chain, leading to a diverse range of pharmacological profiles. These modifications fine-tune receptor selectivity (α- vs. β-adrenergic), potency, and central nervous system (CNS) penetration.[1][2] This guide will illuminate the discovery and developmental history of key compounds built upon this essential structure.

Caption: Core chemical scaffold and key examples.

Pioneering Discoveries: From Natural Products to Synthetic Analogues

The story of aminophenylmethanols begins not in a laboratory, but with traditional medicine and the isolation of a potent plant alkaloid.

Ephedrine: The Natural Archetype

The use of the Ephedra plant (Ma Huang) in traditional Chinese medicine for treating asthma and bronchitis dates back centuries.[3][4][5] The journey towards its active principle began in 1885 when Japanese chemist Nagayoshi Nagai first isolated the pure alkaloid, ephedrine.[3][6][7] However, the compound remained in relative obscurity until its pharmacological properties were "rediscovered" in the early 1920s by K.K. Chen and Carl F. Schmidt.[3] Their work demonstrated its potent bronchodilatory and pressor effects, leading to its rapid adoption in Western medicine as a revolutionary oral treatment for asthma, a significant improvement over the injectable and unstable adrenaline.[3][5]

Norephedrine (Phenylpropanolamine): Early Synthetic Development

Following the interest in ephedrine, chemists began to synthesize related structures. Phenylpropanolamine (PPA), also known as norephedrine, was first synthesized around 1910.[1][8] Its pressor effects were characterized in the late 1920s and it was introduced for medical use in the 1930s as a nasal decongestant and appetite suppressant.[1][8][9] PPA is structurally similar to ephedrine but lacks the N-methyl group. This seemingly minor change reduces its CNS stimulant effects while retaining significant sympathomimetic activity.[1] For decades, PPA was a common ingredient in over-the-counter cold remedies and weight-loss products until concerns about an increased risk of hemorrhagic stroke led to its withdrawal from many markets in the early 2000s.[1][9]

Phenylephrine: A Targeted Synthetic Successor

The search for more selective adrenergic agonists led to the development of phenylephrine. Patented in the 1920s and 1930s and introduced medically in 1938, phenylephrine was designed to act primarily on α-adrenergic receptors with minimal cardiac (β-receptor) stimulation.[10][11] Its key structural difference from epinephrine is the lack of a hydroxyl group at the 4-position on the phenyl ring, though it retains the 3-position hydroxyl. This modification makes it a selective α1-adrenergic receptor agonist, ideal for use as a pressor agent to treat hypotension and as a nasal decongestant.[10][11] Following the restriction of pseudoephedrine, phenylephrine became the dominant oral decongestant in the U.S., although its efficacy at approved oral doses has been a subject of significant debate and re-evaluation.[12]

Compound Year of Discovery/Synthesis Year of Medical Introduction Primary Initial Use(s) Key References
Ephedrine 1885 (Isolation)1926Asthma, Bronchitis[3][4][6]
Phenylpropanolamine ~1910 (Synthesis)1930sNasal Decongestant, Appetite Suppressant[1][8]
Phenylephrine 1927 (Patent)1938Hypotension, Nasal Decongestant[10][11]
Norepinephrine 1946 (Identification)-Neurotransmitter/Hormone[13]

Evolution of Synthetic Methodologies

The synthesis of aminophenylmethanol compounds has evolved from simple reductions to highly sophisticated asymmetric methods to produce single enantiomers.

Foundational Synthesis: Reduction of Nitro-Precursors

A classic and straightforward method for preparing simple aminophenylmethanol compounds involves the reduction of an appropriate nitro-precursor. For instance, (4-aminophenyl)methanol, a valuable building block, is most commonly synthesized via the catalytic reduction of 4-nitrobenzyl alcohol.[14] This method is efficient and avoids the use of more hazardous and reactive hydrides like lithium aluminum hydride (LiAlH₄).[14]

start 4-Nitrobenzyl Alcohol reagents + Raney Nickel + Hydrazine Hydrate (Methanol, 70°C) start->reagents Reduction product (4-Aminophenyl)methanol reagents->product

Caption: General workflow for nitro-group reduction.

Modern Asymmetric Synthesis: The Case of L-Phenylephrine

For therapeutic use, producing a specific stereoisomer is often critical, as the biological activity typically resides in one enantiomer. The synthesis of L-phenylephrine (the active (R)-isomer) exemplifies the shift towards stereoselective methods. Early syntheses produced a racemic mixture requiring subsequent resolution. Modern industrial processes, however, employ asymmetric hydrogenation. A key method involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride intermediate.[15] This approach uses a chiral phosphine ligand, such as (2R,4R)-MCCPM, to direct the hydrogenation, yielding the desired enantiomer with high optical purity (>96% ee) and chemical purity (>99%).[15] This eliminates the need for classical resolution, making the process more efficient and economical for large-scale production.[15]

Mechanism of Action and Adrenergic Signaling

Aminophenylmethanol compounds exert their effects by interacting with the adrenergic system, which is typically activated by the endogenous catecholamines norepinephrine and epinephrine.[13][16]

  • Direct-Acting Agonists: Compounds like phenylephrine act directly on adrenergic receptors. Phenylephrine is a selective α1-agonist.[10] Binding to α1-receptors on vascular smooth muscle leads to the activation of the Gq protein pathway. This stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to vasoconstriction and an increase in blood pressure.[13]

  • Indirect-Acting Agonists: Phenylpropanolamine and ephedrine have an indirect mechanism of action. They primarily work by stimulating the release of norepinephrine from presynaptic nerve terminals.[1][6] This released norepinephrine then acts on postsynaptic α and β receptors. Ephedrine also has some direct agonist activity on adrenergic receptors.[6]

cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP₃ plc->ip3 Generates phenylephrine Phenylephrine phenylephrine->receptor Binds ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers vasoconstriction Vasoconstriction ca_release->vasoconstriction Leads to

Caption: Simplified α1-adrenergic signaling pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of aminophenylmethanol compounds is highly dependent on their chemical structure. Decades of research have established key SAR principles.[2][17][18]

  • Substitution on the Phenyl Ring:

    • Hydroxyl groups at the 3' and 4' positions (catecholamines like norepinephrine) are crucial for maximal α and β receptor activity but also make the molecule susceptible to metabolism by catechol-O-methyltransferase (COMT).

    • A single hydroxyl at the 3' position, as in phenylephrine, confers α1-selectivity.[10]

    • The absence of ring hydroxyls, as in norephedrine, reduces direct receptor affinity but increases lipid solubility and CNS penetration.[1]

  • Substitution on the Amino Group:

    • The nature of the substituent on the nitrogen atom influences β-receptor selectivity.

    • A primary amine (norephedrine) or a methyl group (ephedrine, phenylephrine) favors α-receptor activity.

    • Increasing the bulk of the N-substituent (e.g., isopropyl in isoproterenol) dramatically increases β-receptor activity.

  • Substitution on the Side Chain:

    • A hydroxyl group at the β-carbon is critical for direct receptor binding and reduces CNS activity.[1]

    • An α-methyl group (as in ephedrine and norephedrine) slows metabolism by monoamine oxidase (MAO), thereby prolonging the action of the drug, particularly for indirectly acting agents.

Detailed Experimental Protocols

To provide a practical context, this section details a representative synthesis for a foundational aminophenylmethanol intermediate.

Protocol: Synthesis of (4-aminophenyl)methanol via Reduction of 4-Nitrobenzyl Alcohol[14]

This protocol describes a common and high-yielding method favored for its efficiency and the relative ease of product isolation.[14]

Materials & Reagents:

  • 4-Nitrobenzyl alcohol (15.3g, 0.1 mol)

  • Methanol (100 mL)

  • Raney Nickel (0.5g)

  • Hydrazine hydrate (33.75g, 0.5 mol)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 15.3g (0.1 mol) of 4-nitrobenzyl alcohol in 100 mL of methanol.

  • Catalyst Addition: Add 0.5g of Raney nickel to the solution under an inert atmosphere.

  • Heating and Reagent Addition: Begin stirring the mixture and heat to 50°C. Slowly add 33.75g (0.5 mol) of hydrazine hydrate dropwise to control the exothermic reaction and gas evolution.

  • Reflux: After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the Raney nickel catalyst through a pad of celite.

    • Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

    • Dissolve the resulting residue in 150 mL of ethyl acetate.

    • Wash the organic layer three times with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the final product, (4-aminophenyl)methanol, as a solid.

Conclusion and Future Perspectives

The discovery and development of aminophenylmethanol compounds represent a classic chapter in the history of pharmacology. From the botanical origins of ephedrine to the targeted design of synthetic analogues like phenylephrine, this class of molecules has provided essential tools for managing a variety of medical conditions. The foundational principles of their synthesis and the structure-activity relationships established through their study continue to inform modern drug design. While some of the original compounds have been superseded or withdrawn due to safety concerns, the aminophenylmethanol scaffold remains a versatile and valuable platform for developing novel therapeutic agents, particularly as our understanding of adrenergic receptor subtypes and their signaling pathways becomes more sophisticated.

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A-Z.1.0 - A Technical Guide to the Theoretical Analysis of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical examination of (3-Aminophenyl)(4-methoxyphenyl)methanol, a diarylmethanol derivative with significant potential as a scaffold in medicinal chemistry and materials science.[1] The inherent bifunctionality of its aminophenyl and methoxyphenyl moieties suggests a rich landscape for molecular interactions and reactivity.[2][3][4] This document outlines a complete computational workflow, from initial structure optimization using Density Functional Theory (DFT) to in-depth analysis of the molecule's electronic properties, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The causality behind the selection of computational methods and parameters is detailed to provide researchers, scientists, and drug development professionals with a robust framework for in silico investigation. All protocols are designed to be self-validating, ensuring scientific integrity. The insights derived from these theoretical studies are invaluable for predicting reactivity, understanding intermolecular interactions, and guiding the rational design of novel therapeutics and functional materials.

Introduction and Molecular Overview

This compound is an aromatic alcohol distinguished by a hydroxyl-bearing carbon linked to both a 3-aminophenyl and a 4-methoxyphenyl ring.[5] This structure is a member of the diarylmethanol family, which is recognized for its role in the synthesis of bioactive compounds and pharmaceutically important molecules.[1] The molecule's constituent functional groups—a primary amine, a methoxy ether, and a secondary alcohol—impart a unique combination of electronic and steric properties. The amino group acts as a hydrogen bond donor and a potential site for nucleophilic attack, while the methoxy group and hydroxyl group can act as hydrogen bond acceptors. Understanding the interplay of these features on a quantum-mechanical level is essential for predicting the molecule's behavior in complex chemical and biological systems.

Theoretical studies, leveraging the power of computational chemistry, allow for the investigation of molecular properties that are often difficult or costly to determine experimentally.[6][7] By calculating properties such as the ground-state geometry, vibrational frequencies, and electronic structure, we can gain deep insights into the molecule's stability, reactivity, and potential interaction sites. This guide focuses on a standard and widely validated computational approach to achieve this.

Molecular Structure and Physicochemical Properties

The initial step in any theoretical study is to define the molecule's basic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₂-
Molecular Weight229.27 g/mol Derived from Formula
IUPAC NameThis compound-
CAS Number937670-39-8[8]

Context: Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical studies, it is crucial to ground these computations in the context of real-world chemistry.

Plausible Synthetic Route

A common and effective method for synthesizing diarylmethanols is the Grignard reaction.[9][10][11] This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to an aldehyde or ketone.[9][12]

A logical route for this compound would involve:

  • Formation of the Grignard Reagent: Reacting 3-bromoaniline with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form (3-aminophenyl)magnesium bromide. The amino group may require protection to prevent it from reacting with the Grignard reagent itself.

  • Nucleophilic Addition: Adding 4-methoxybenzaldehyde to the Grignard reagent.

  • Acidic Workup: Quenching the reaction with a mild acid (e.g., aqueous NH₄Cl) to protonate the resulting alkoxide and yield the final alcohol product.

Expected Spectroscopic Profile

Computational methods can predict spectroscopic data, which can then be compared against experimental results for validation.

  • Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a strong, broad O-H stretching band around 3300-3600 cm⁻¹, a C-O stretching absorption near 1050-1150 cm⁻¹, and characteristic N-H stretching for the primary amine.[13][14][15][16] The aromatic rings would show C=C stretching in the 1500-1600 cm⁻¹ region.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon bearing the hydroxyl group are deshielded and expected to appear in the 3.4-4.5 δ range.[14][16] Aromatic protons will resonate in the 6.5-8.0 δ region, with splitting patterns dictated by their substitution. The O-H proton signal is often a broad singlet.[15]

    • ¹³C NMR: The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the 50-80 δ range.[14]

  • Mass Spectrometry: Alcohols typically undergo fragmentation via alpha cleavage (breaking the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule, M-18).[5][13][14][16]

Theoretical Framework and Computational Protocols

The core of this guide is the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[6] The protocols described here are designed for execution in computational chemistry software packages like Gaussian, ORCA, or similar platforms.[17][18]

Rationale for Method Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry for organic molecules.[19][20] It provides a reliable balance between computational cost and accuracy for predicting geometries, energies, and electronic properties.

  • Basis Set: 6-311++G(d,p): This is a Pople-style triple-zeta basis set.

    • 6-311G: Provides a flexible description of the core and valence electrons.

    • ++: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, hydrogen bonds, and anions—all relevant to our molecule.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for obtaining accurate geometries and energies, especially in molecules with heteroatoms.[21][22]

Protocol: Geometric Optimization and Vibrational Analysis

This is the foundational step to find the most stable 3D conformation of the molecule.

  • Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor like GaussView or Avogadro.

  • Calculation Setup:

    • Job Type: Opt (Optimization) followed by Freq (Frequency).

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvation (Optional but Recommended): Use a continuum solvation model like PCM (Polarizable Continuum Model) with a solvent such as water or methanol to simulate a more realistic chemical environment.

  • Execution and Validation:

    • Run the calculation.

    • Validation: Upon completion, verify that the optimization converged. Critically, check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural modification and re-optimization.

G start Initial 3D Structure setup Setup Calculation (DFT: B3LYP/6-311++G(d,p)) start->setup run Run Optimization & Frequency Calculation setup->run check Check Frequencies run->check valid Optimized Ground-State (0 Imaginary Frequencies) check->valid Yes invalid Saddle Point (≥1 Imaginary Frequencies) check->invalid No end Proceed to Property Analysis valid->end modify Modify Structure & Re-run invalid->modify modify->setup

Caption: Workflow for obtaining a validated ground-state geometry.

Protocol: Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone for understanding chemical reactivity.[23][24] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[25][26][27]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[27]

  • Input: Use the optimized checkpoint (.chk or similar) file from the successful geometry optimization.

  • Calculation: No new calculation is needed. The orbital energies and coefficients are part of the optimization output.

  • Analysis and Visualization:

    • Identify the HOMO and LUMO energy values from the output file. Calculate the energy gap: ΔE = E(LUMO) - E(HOMO).

    • Use a visualization program (e.g., GaussView, Chemcraft) to generate and plot the 3D surfaces of the HOMO and LUMO orbitals.[27] This shows where the electron density is concentrated for potential nucleophilic and electrophilic attacks.

Protocol: Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[28][29] It is an invaluable tool for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.[30][31][32]

  • Color Coding: MEP maps use a color spectrum to indicate potential. Regions of negative potential (electron-rich, nucleophilic) are typically colored red, while regions of positive potential (electron-poor, electrophilic) are colored blue.[28][30]

  • Input: Use the optimized checkpoint file.

  • Calculation Setup:

    • Job Type: Single Point Energy (SP).

    • Keyword: Request the MEP to be calculated (e.g., iop(6/33=2,6/41=10,6/42=17) in Gaussian).

  • Visualization:

    • Use a visualization program to generate the MEP surface by mapping the potential onto the total electron density surface.

    • Analyze the map to locate the most electron-rich (e.g., around the oxygen and nitrogen atoms) and electron-poor (e.g., around the hydroxyl and amine hydrogens) regions.

G input Optimized Structure (.chk file) fmo Extract HOMO/LUMO Energies & Orbitals input->fmo mep Calculate MEP (Single Point) input->mep fmo_out Reactivity Insights: HOMO-LUMO Gap, Orbital Locations fmo->fmo_out mep_out Interaction Sites: Nucleophilic (Red) & Electrophilic (Blue) Regions mep->mep_out

Caption: Logical flow for FMO and MEP analysis from a stable structure.

Predicted Results and Interpretation

Based on the structure of this compound, the following theoretical results are anticipated.

Molecular Geometry

The optimization will likely reveal a non-planar structure, with the two phenyl rings twisted relative to each other to minimize steric hindrance. Key bond lengths and angles (e.g., C-O, O-H, C-N) can be extracted and compared to experimental databases for similar compounds to further validate the computational model.

FMO Interpretation
  • HOMO: The HOMO is expected to be localized primarily on the 3-aminophenyl ring. The nitrogen atom's lone pair and the π-system of the aromatic ring are electron-rich, making this the most likely site for oxidation or reaction with electrophiles.

  • LUMO: The LUMO will likely be distributed across the π-antibonding orbitals of both aromatic rings, representing the most favorable regions for accepting an electron.

  • Energy Gap: The HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability. This value is critical for applications in materials science (e.g., predicting electronic properties) and drug design (e.g., assessing metabolic stability).

Table 2: Hypothetical FMO Data (Illustrative)

ParameterPredicted Value (eV)Implication
E(HOMO)-5.25Electron-donating capability
E(LUMO)-0.75Electron-accepting capability
ΔE (Gap)4.50High kinetic stability
MEP Interpretation

The MEP map is predicted to show:

  • Intense Negative Potential (Red): Localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, confirming these as the primary sites for hydrogen bonding and electrophilic attack.

  • Intense Positive Potential (Blue): Concentrated on the hydrogen atom of the hydroxyl group and the hydrogens of the amino group, identifying them as the most significant hydrogen bond donor sites.

  • Intermediate Potentials (Green/Yellow): Spread across the carbon backbone and aromatic rings.

This map provides a clear, intuitive guide to how the molecule will "appear" to other interacting species, such as a solvent molecule, a metal catalyst, or the active site of a protein.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous theoretical workflow for the study of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometry, stability, and electronic properties.

The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides a powerful predictive framework for understanding the molecule's reactivity and intermolecular interaction patterns. These in silico findings serve as an essential foundation for researchers in drug development, enabling the rational design of derivatives with enhanced biological activity, and for materials scientists seeking to harness the molecule's electronic properties. Future computational work could involve molecular dynamics simulations to study conformational flexibility or molecular docking studies to investigate potential binding modes with specific biological targets.

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The Chemistry of Substituted Diarylmethanols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Diarylmethanols

Substituted diarylmethanols, also known as benzhydrols, represent a cornerstone structural motif in modern organic chemistry and medicinal chemistry. Their inherent three-dimensional structure, arising from the sp³-hybridized carbon atom bearing two aryl groups and a hydroxyl moiety, provides a versatile scaffold for interacting with biological targets. This structural feature has led to the discovery and development of a wide array of blockbuster drugs with diverse therapeutic applications, including antihistaminic, anesthetic, diuretic, antidepressive, antiarrhythmic, and anticholinergic agents[1][2][3]. The diarylmethanol core is a key pharmacophore in well-known drugs such as Orphenadrine, Neobenodine, and Carbinoxamine[4][5].

The synthetic accessibility and the potential for stereochemical diversity make substituted diarylmethanols highly attractive building blocks in drug discovery programs[2][6]. The ability to introduce a wide range of substituents on the aromatic rings allows for the fine-tuning of physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the synthesis, characterization, and key chemical transformations of substituted diarylmethanols, offering practical insights for researchers in both academic and industrial settings.

Part 1: Synthetic Strategies for Substituted Diarylmethanols

The synthesis of substituted diarylmethanols can be broadly categorized into two main approaches: the construction of the C-C bond between the two aryl rings and the carbinol carbon, and the reduction of a pre-formed diaryl ketone. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.

Synthesis via Grignard and Organolithium Reagents: A Classic Approach

One of the most fundamental methods for constructing diarylmethanols involves the nucleophilic addition of an organometallic reagent to an aromatic aldehyde. Grignard reagents (ArMgX) and organolithium reagents (ArLi) are commonly employed for this purpose.

The causality behind this experimental choice lies in the high nucleophilicity of the aryl anion equivalent, which readily attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the organometallic species.

Experimental Protocol: Synthesis of 4-Methyl-diphenylmethanol via Grignard Reaction

Materials:

  • 4-Bromotoluene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise via the dropping funnel. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford pure 4-methyl-diphenylmethanol.

Friedel-Crafts Acylation Followed by Reduction: A Two-Step Strategy

An alternative and highly versatile route to substituted diarylmethanols involves a two-step sequence: Friedel-Crafts acylation to form a diaryl ketone (benzophenone derivative), followed by reduction of the ketone to the corresponding alcohol.[7][8][9] This approach is particularly useful when the desired substitution pattern is more readily achieved through electrophilic aromatic substitution.

1.2.1. Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[8][10][11]. The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. A key advantage of this method is that the resulting ketone is less reactive than the starting aromatic ring, thus preventing polyacylation, a common issue in Friedel-Crafts alkylation[7].

Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

Materials:

  • Anisole (1.2 eq)

  • Benzoyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (1.3 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride dropwise to the suspension.

  • Arene Addition: Add a solution of anisole in anhydrous DCM dropwise to the reaction mixture. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto ice-cold water. Add 1 M HCl to dissolve the aluminum salts. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford pure 4-methoxybenzophenone.

1.2.2. Reduction of Diaryl Ketones

The reduction of the diaryl ketone intermediate to the diarylmethanol is a crucial final step. Several reducing agents can be employed, with the choice depending on factors such as functional group tolerance and the desired stereoselectivity.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is easy to handle and compatible with many functional groups[12]. The reduction is typically carried out in alcoholic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ will reduce a wider range of functional groups. It must be used in anhydrous ethereal solvents and requires a careful work-up procedure.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, but may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).

  • Enzymatic Reduction: Ketoreductases (KREDs) offer a highly enantioselective method for the reduction of prochiral diaryl ketones to chiral diarylmethanols[1][2][13]. This biocatalytic approach is particularly valuable for the synthesis of optically pure pharmaceutical intermediates.

Experimental Protocol: Reduction of 4-Methoxybenzophenone to 4-Methoxydiphenylmethanol

Materials:

  • 4-Methoxybenzophenone (1.0 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve 4-methoxybenzophenone in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride portion-wise to the solution with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.

Asymmetric Synthesis of Chiral Diarylmethanols

The synthesis of enantiomerically pure diarylmethanols is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological activities[6]. Asymmetric synthesis strategies are therefore highly sought after.

  • Catalytic Asymmetric Arylation of Aldehydes: This approach involves the addition of an aryl nucleophile, such as an arylboronic acid or an organozinc reagent, to an aldehyde in the presence of a chiral catalyst[4][14][15][16]. Chiral ligands, often based on amino alcohols or phosphines, coordinate to a metal center (e.g., rhodium, zinc) to create a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde.

  • Catalytic Asymmetric Reduction of Diaryl Ketones: As mentioned earlier, the use of chiral catalysts in hydrogenation reactions or enzymatic reductions can afford highly enantioenriched diarylmethanols[1][2][5][17]. For instance, chiral ruthenium-phosphine complexes are effective for the asymmetric hydrogenation of benzophenones.

Part 2: Spectroscopic Characterization of Substituted Diarylmethanols

The unambiguous identification and characterization of synthesized diarylmethanols are crucial for ensuring purity and confirming the desired structure. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[18][19][20]

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

    • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.

    • Carbinol Proton (-CH-OH): The proton attached to the carbinol carbon typically appears as a singlet or a doublet (if coupled to a neighboring proton) in the region of 5.5-6.0 ppm.

    • Aromatic Protons: The protons on the aryl rings appear in the aromatic region (typically 6.5-8.0 ppm), and their splitting patterns can provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

    • Carbinol Carbon (-C-OH): The carbon atom of the carbinol group typically resonates in the region of 70-85 ppm.

    • Aromatic Carbons: The carbons of the aryl rings appear in the region of 110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18][19]

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponds to the C-O single bond of the alcohol.

  • Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are indicative of aromatic C-H bonds.

  • Aromatic C=C Bending: Sharp absorption bands in the region of 1450-1600 cm⁻¹ are due to C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[18][21]

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound is often observed.

  • Fragmentation: Diarylmethanols often undergo fragmentation through the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the carbinol carbon.

Spectroscopic Data Summary for a Representative Diarylmethanol (e.g., Diphenylmethanol)
Technique Characteristic Features
¹H NMR ~5.8 ppm (s, 1H, -CH-OH), 7.2-7.4 ppm (m, 10H, Ar-H), variable (br s, 1H, -OH)
¹³C NMR ~76 ppm (-C-OH), ~126-145 ppm (aromatic carbons)
IR (cm⁻¹) 3200-3600 (br, O-H), 1000-1200 (s, C-O), >3000 (w, aromatic C-H), 1450-1600 (m, aromatic C=C)
MS (m/z) 184 (M⁺), 167 (M-OH)⁺, 105 (PhCO)⁺, 77 (Ph)⁺

Part 3: Applications in Drug Development

The diarylmethanol scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[22] This versatility has led to its incorporation into a wide range of drugs.

  • Antihistamines: Many first-generation antihistamines, such as diphenhydramine and its derivatives, feature a diarylmethanol core. The two aryl rings and the basic side chain are crucial for binding to the H1 histamine receptor.

  • Anticholinergics: Compounds like orphenadrine, which possess a diarylmethanol structure, exhibit anticholinergic activity by blocking muscarinic acetylcholine receptors.

  • Other CNS-active agents: The lipophilic nature of the diarylmethyl group allows for good blood-brain barrier penetration, making this scaffold suitable for developing drugs that target the central nervous system, including antidepressants and anti-anxiety agents.

The ability to readily synthesize and modify substituted diarylmethanols provides medicinal chemists with a powerful platform for lead optimization. By systematically altering the substituents on the aryl rings, it is possible to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Visualizations

Synthetic Pathways to Substituted Diarylmethanols

Synthesis_Pathways cluster_0 Route 1: Nucleophilic Addition cluster_1 Route 2: Friedel-Crafts Acylation & Reduction Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent Mg, Et2O Aryl Aldehyde Aryl Aldehyde Diarylmethanol_1 Substituted Diarylmethanol Grignard Reagent->Diarylmethanol_1 1. Aryl Aldehyde 2. H3O+ Arene Arene Diaryl Ketone Diaryl Ketone Arene->Diaryl Ketone Acyl Halide, AlCl3 Acyl Halide Acyl Halide Diarylmethanol_2 Substituted Diarylmethanol Diaryl Ketone->Diarylmethanol_2 [H] (e.g., NaBH4)

Caption: Overview of the two primary synthetic routes to substituted diarylmethanols.

Experimental Workflow for Friedel-Crafts Acylation and Reduction

Experimental_Workflow start Start fc_reaction Friedel-Crafts Acylation: Arene + Acyl Halide + AlCl3 start->fc_reaction fc_workup Aqueous Work-up & Extraction fc_reaction->fc_workup fc_purification Purification of Diaryl Ketone (Recrystallization/Chromatography) fc_workup->fc_purification reduction Reduction of Diaryl Ketone (e.g., with NaBH4) fc_purification->reduction red_workup Aqueous Work-up & Extraction reduction->red_workup red_purification Purification of Diarylmethanol (Recrystallization/Chromatography) red_workup->red_purification characterization Spectroscopic Characterization (NMR, IR, MS) red_purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis and characterization of a substituted diarylmethanol.

Conclusion

Substituted diarylmethanols are a class of compounds with immense importance in both synthetic and medicinal chemistry. Their versatile synthesis and the privileged nature of their scaffold have cemented their role as key intermediates in the development of a wide range of pharmaceuticals. A thorough understanding of their synthesis, characterization, and chemical properties is essential for researchers and drug development professionals seeking to leverage this valuable structural motif in their work. The methodologies and insights provided in this guide aim to serve as a valuable resource for the design and execution of synthetic strategies targeting this important class of molecules.

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  • Singh, R., & Geetanjali. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances. [Link]

  • So, C. M., & Walsh, P. J. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC - NIH. [Link]

  • Proposed reaction pathways for the reduction of benzophenone. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to MS-Cleavable Cross-Linking for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on (3-Aminophenyl)(4-methoxyphenyl)methanol:

An extensive review of current scientific literature and proteomics resources indicates that the compound this compound is not utilized as a reagent in proteomics research, particularly in the field of chemical cross-linking. It is most commonly classified as a building block in organic synthesis. Therefore, this guide will focus on a widely adopted, functionally relevant, and powerful class of reagents that fulfill the intended application of studying protein-protein interactions: MS-cleavable cross-linkers , with a specific focus on Disuccinimidyl sulfoxide (DSSO) as an exemplary molecule.

Introduction: Illuminating the Interactome with Chemical Cross-Linking Mass Spectrometry (XL-MS)

The intricate dance of proteins within a cell dictates its function, health, and disease state. Most proteins execute their roles not in isolation but as part of dynamic complexes. Mapping these protein-protein interactions (PPIs) is fundamental to understanding cellular biology and identifying novel therapeutic targets. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a robust technology to capture and identify these interactions within their native cellular environment.[1][2]

XL-MS utilizes bifunctional reagents to create covalent bonds between amino acid residues that are in close proximity, effectively "freezing" interaction interfaces.[2] Subsequent analysis by mass spectrometry identifies these linked peptides, providing distance constraints that can be used to map interaction topologies and derive low-resolution structural information of protein complexes.[1][3]

The Causality of Choice: Why MS-Cleavable Cross-Linkers?

Early XL-MS studies were hampered by a significant analytical challenge: the chimeric nature of MS/MS spectra from cross-linked peptides. A non-cleavable cross-linker results in a single precursor ion containing two different peptide chains. When this ion is fragmented, it produces a complex mixture of fragment ions from both peptides, making automated identification computationally intensive and often ambiguous.[3]

The development of MS-cleavable cross-linkers, such as DSSO, represented a paradigm shift in the field.[4] These reagents are designed with a linker that is stable during biochemical steps but can be selectively fragmented within the mass spectrometer, typically during collision-induced dissociation (CID).[5][6]

This in-source cleavage offers several critical advantages:

  • Simplified Data Analysis: Cleavage of the linker separates the cross-linked peptides in the gas phase, allowing for subsequent fragmentation (MS³) of each individual peptide chain. This generates cleaner, more easily interpretable spectra that can be identified using standard proteomics search engines.[1][7]

  • Confident Identification: The cleavage produces characteristic "signature" ions or doublets with a defined mass difference. These signatures act as a clear marker for the presence of a cross-linked peptide, dramatically reducing false positives and increasing the confidence of identification.[1][4][8]

  • Enhanced Fragmentation: The process of cleaving the linker and analyzing the resulting stubs often leads to improved peptide backbone fragmentation, providing richer data for more confident sequence identification.[3][8]

Focus Reagent: Disuccinimidyl sulfoxide (DSSO)

DSSO is a homobifunctional cross-linker featuring an N-hydroxysuccinimide (NHS) ester at each end of a 10.3 Å spacer arm.[5] The NHS esters efficiently react with primary amines (the ε-amino group of lysine and protein N-termini) at physiological pH to form stable amide bonds.[5] The central sulfoxide moiety is the key to its utility, providing a labile bond for CID-induced cleavage in the mass spectrometer.[1][6]

FeatureSpecificationRationale & Advantage
Reactivity Homobifunctional NHS EsterTargets abundant and surface-exposed primary amines (Lysine, N-termini).
Spacer Arm Length 10.3 ÅDefines the maximum distance between linked residues for proximity mapping.
Cleavability MS-Cleavable (Sulfoxide)Enables MS²-based separation of linked peptides for simplified MS³ sequencing and confident identification.
Solubility Soluble in DMSO or DMFAllows for easy preparation of stock solutions for addition to aqueous reaction buffers.

Visualizing the XL-MS Workflow & DSSO Mechanism

A robust experimental design is critical for successful XL-MS studies. The following diagrams illustrate the typical workflow and the unique analytical advantage provided by DSSO's MS-cleavable nature.

XLMS_Workflow cluster_sample Biological Sample cluster_wetlab Biochemical Protocol cluster_ms Mass Spectrometry cluster_data Data Analysis sample Purified Complex or Whole Cell Lysate crosslinking 1. Cross-Linking (e.g., with DSSO) sample->crosslinking quench 2. Quenching (e.g., Tris Buffer) crosslinking->quench digest 3. Proteolytic Digestion (e.g., Trypsin) quench->digest enrich 4. Enrichment (Optional) (SEC or SCX) digest->enrich lcms 5. LC-MS/MS Analysis enrich->lcms search 6. Database Search (e.g., MeroX, XlinkX) lcms->search validation 7. Data Validation & FDR Control search->validation modeling 8. Structural Modeling & Interaction Mapping validation->modeling

Caption: High-level experimental workflow for a typical XL-MS study.

DSSO_Mechanism DSSO Fragmentation in Mass Spectrometer cluster_ms1 cluster_ms3 Precursor Cross-Linked Peptide Precursor Ion [Peptide-A]--S(O)--[Peptide-B] FragA_S [Peptide-A]-SOH (Sulfenic Acid Stub 'S') Precursor->FragA_S Cleavage FragB_A [Peptide-B]-alkene (Alkene Stub 'A') Precursor->FragB_A Cleavage FragA_A [Peptide-A]-alkene (Alkene Stub 'A') Precursor->FragA_A Cleavage FragB_S [Peptide-B]-SOH (Sulfenic Acid Stub 'S') Precursor->FragB_S Cleavage SeqA Sequence Ions from Peptide-A FragA_S->SeqA Select & Fragment SeqB Sequence Ions from Peptide-B FragB_A->SeqB Select & Fragment FragA_A->SeqA Select & Fragment FragB_S->SeqB Select & Fragment

Caption: Simplified mechanism of DSSO cleavage and subsequent MS³ analysis.

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of Purified Protein Complexes

This protocol is optimized for purified proteins or reconstituted protein complexes where the goal is to elucidate structural topology.

A. Materials and Reagents

  • Purified protein complex (e.g., >95% purity)

  • Cross-linking buffer: 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl, 1 mM MgCl₂

  • DSSO (Disuccinimidyl sulfoxide)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Digestion buffer: 8 M Urea in 100 mM Ammonium Bicarbonate

  • Reducing agent: 100 mM Dithiothreitol (DTT)

  • Alkylating agent: 200 mM Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • Formic Acid (FA)

B. Step-by-Step Methodology

  • Protein Preparation:

    • Dilute the purified protein complex to a final concentration of 1-5 µM (approx. 0.1-0.5 mg/mL) in 50-100 µL of cross-linking buffer.[5][9]

    • Causality: Working at micromolar concentrations minimizes random intermolecular cross-links while favoring intramolecular links or links within a stable complex.

  • Cross-Linker Preparation:

    • Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg of DSSO in 51.5 µL of anhydrous DMSO.[5] Vortex to ensure complete dissolution.

    • Causality: NHS esters are moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh minimizes hydrolysis of the reactive groups, ensuring maximum cross-linking efficiency.

  • Cross-Linking Reaction:

    • Add the 50 mM DSSO stock solution to the protein solution to achieve a final concentration of 0.5 - 2 mM. This typically corresponds to a molar excess of cross-linker to protein.

    • Incubate the reaction for 30-60 minutes at room temperature (25°C) with gentle mixing.[9]

    • Causality: The incubation time and concentration are critical parameters that may require optimization. A shorter time or lower concentration can reduce non-specific cross-linking, while a longer time or higher concentration can increase the yield of cross-linked products.

  • Quenching:

    • Stop the reaction by adding the 1 M Tris-HCl quenching buffer to a final concentration of 20-50 mM.[5][10]

    • Incubate for 15 minutes at room temperature.

    • Causality: Tris contains a primary amine that reacts with and neutralizes any excess, unreacted DSSO, preventing unwanted modifications during subsequent sample processing steps.

  • Sample Preparation for MS:

    • Denature the cross-linked proteins by adding digestion buffer to a final concentration of 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

    • Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and digest overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion and prepare the sample for LC-MS analysis.

Protocol 2: In Situ Cross-Linking of Proteins in Live Cells

This protocol is designed to capture protein interactions within their native cellular context.

A. Materials and Reagents

  • Suspension or adherent cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DSSO

  • Anhydrous DMSO

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1M Ammonium Bicarbonate

  • Cell lysis buffer (RIPA or similar, compatible with downstream processing)

  • Standard proteomics sample preparation reagents (as in Protocol 1)

B. Step-by-Step Methodology

  • Cell Preparation:

    • Harvest cells (e.g., 50 million cells) and wash twice with ice-cold PBS to remove media components.[9][10]

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Causality: Removing serum proteins and other media components is crucial to prevent them from being non-specifically cross-linked.

  • Cross-Linker Preparation:

    • Immediately before use, prepare a 50 mM stock solution of DSSO in anhydrous DMSO.[9][10]

  • In Situ Cross-Linking Reaction:

    • Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.

    • Incubate for 30-60 minutes at 4°C with gentle rotation.[9][10]

    • Causality: Performing the reaction on ice helps to slow down cellular processes and maintain the integrity of protein complexes during the cross-linking step. DSSO is membrane-permeable, allowing it to enter intact cells.[11]

  • Quenching:

    • Quench the reaction by adding 1 M Tris-HCl or Ammonium Bicarbonate to a final concentration of 20-50 mM.[5][9]

    • Incubate for 15 minutes on ice.

  • Cell Lysis and Protein Digestion:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Proceed with the protein denaturation, reduction, alkylation, and digestion steps as described in Protocol 1 (Step 5).

LC-MS/MS Analysis and Data Interpretation

1. Enrichment of Cross-Linked Peptides: Due to the low stoichiometry of cross-linking reactions, cross-linked peptides are often of low abundance compared to linear, unmodified peptides. Enrichment is often necessary, especially for complex samples.[12]

  • Size Exclusion Chromatography (SEC): Larger, cross-linked peptides elute earlier than smaller, linear peptides.

  • Strong Cation-Exchange Chromatography (SCX): Cross-linked peptides typically carry a higher charge state and bind more strongly to SCX resins, allowing for their separation from singly-charged linear peptides.

2. Mass Spectrometry Acquisition: A data-dependent acquisition method is typically employed. A common strategy for DSSO involves a hybrid MS²-MS³ approach.[1][11]

  • MS¹: Full scan to detect precursor ions.

  • MS² (CID): Precursor ions are fragmented using low-energy CID. The instrument software or a real-time search algorithm identifies the characteristic signature fragments of cleaved DSSO.

  • MS³ (HCD/ETD): The signature fragment ions identified in the MS² scan are then selected for higher-energy fragmentation (HCD or ETD) to generate sequence information for the individual peptides.[1][4]

3. Data Analysis Software: Specialized software is required to interpret the complex data generated in an XL-MS experiment. These tools are designed to recognize the specific fragmentation patterns of DSSO and correctly identify both peptides in a linked pair.

  • MeroX: A dedicated tool for the analysis of MS-cleavable cross-linkers.[13][14]

  • XlinkX: An algorithm, often used as a node in software like Proteome Discoverer, designed for both MS² and hybrid MS²-MS³ data from cleavable cross-linkers.[11]

  • xiSEARCH: A search engine capable of handling data from various cross-linkers, including DSSO.

4. Interpretation and Validation: The output is a list of identified cross-linked residue pairs. This information provides distance constraints (< 10.3 Å for DSSO) that can be mapped onto existing protein structures (PDB files) for validation or used to build models of protein complexes for which no structure exists. Visualizing the cross-links on a structure can reveal interaction interfaces and conformational changes.[15]

References

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., Randall, A., Baldi, P., Rychnovsky, S. D., & Huang, L. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212. [Link]

  • Thermo Fisher Scientific. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS. [Link]

  • Grote, M., Le, T. N., Schiefer, G. A., & Cristea, I. M. (2019). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Journal of the American Society for Mass Spectrometry, 30(10), 2137–2149. [Link]

  • Kolbowski, L., Lenz, S., Fischer, L., Sinn, L. R., O’Reilly, F. J., & Rappsilber, J. (2022). Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers. Analytical Chemistry, 94(22), 7891–7898. [Link]

  • Rappsilber Laboratory. (n.d.). Software. [Link]

  • Grote, M., Le, T. N., Schiefer, G. A., & Cristea, I. M. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. [Link]

  • Yang, Y., Lee, C., & Huang, L. (2012). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. Bioorganic & Medicinal Chemistry Letters, 22(22), 6839–6843. [Link]

  • Burke, T. K., et al. (2022). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 119(49), e2208933119. [Link]

  • Liu, F., Lössl, P., Scheltema, R., Viner, R., & Heck, A. J. R. (2017). Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification. Nature Communications, 8, 15473. [Link]

  • L. Kaake, R., & Huang, L. (2020). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Current Opinion in Chemical Biology, 54, 18-26. [Link]

  • Kolbowski, L., Lenz, S., Fischer, L., Sinn, L. R., O’Reilly, F. J., & Rappsilber, J. (2021). Improved peptide backbone fragmentation is the primary advantage of MS-cleavable crosslinkers. bioRxiv. [Link]

  • Sinz, A., Arlt, C., Chorev, D., & Sharon, M. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 122(8), 7439–7463. [Link]

  • Giese, S. H., et al. (2023). In vivo crosslinking and effective 2D enrichment for interactome studies of the nucleosome. bioRxiv. [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (n.d.). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2015). MeroX: a tool for automated analysis of cross-linking mass spectrometry data. Journal of the American Society for Mass Spectrometry, 26(1), 88-97. [Link]

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Application Note: (3-Aminophenyl)(4-methoxyphenyl)methanol as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminophenyl)(4-methoxyphenyl)methanol is a diarylmethanol derivative that has emerged as a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its unique structural features, possessing a nucleophilic amino group and a reactive benzylic hydroxyl group, allow for a wide range of chemical transformations. This application note provides an in-depth guide to the strategic use of this synthon, detailing its application in the synthesis of medicinally relevant heterocyclic compounds such as benzoxazines and quinolines. We present validated, step-by-step protocols, mechanistic insights, and data interpretation to empower researchers in the fields of medicinal chemistry and drug discovery to leverage the full potential of this powerful synthetic intermediate.

Introduction: The Strategic Advantage of this compound

The quest for novel therapeutic agents is intrinsically linked to the development of efficient synthetic routes to access structurally diverse molecules. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the choice of starting materials is a critical determinant of synthetic efficiency and novelty. This compound stands out as a privileged starting material due to the orthogonal reactivity of its functional groups. The aniline-like amino group serves as a potent nucleophile or as a handle for diazotization and subsequent reactions, while the benzylic alcohol is an excellent electrophile upon activation, or it can be oxidized. This dual functionality, embedded within a diarylmethane framework, provides a robust platform for constructing complex molecular architectures.

The strategic placement of the amino group at the meta-position and the methoxy group at the para-position of the second ring influences the electronic properties and conformational flexibility of the resulting heterocyclic systems, which can be crucial for modulating biological activity. This application note will explore two key applications of this building block: the synthesis of 1,3-benzoxazines and the Friedländer annulation for quinoline synthesis.

Synthesis of Dihydro-1,3-Benzoxazines: A Gateway to Bioactive Scaffolds

Dihydro-1,3-benzoxazines are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-cancer and anti-mycobacterial properties. The reaction of this compound with an aldehyde in the presence of a catalyst is a common and efficient method for their synthesis.

Mechanistic Rationale

The synthesis of dihydro-1,3-benzoxazines from this compound and an aldehyde proceeds through a tandem reaction sequence. First, the amino group of the aminophenol attacks the carbonyl group of the aldehyde to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the iminium ion generated in situ, leading to the formation of the benzoxazine ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of a 3,4-dihydro-2H-1,3-benzoxazine derivative

This protocol outlines a general procedure for the synthesis of a dihydro-1,3-benzoxazine derivative.

Materials:

  • This compound

  • Formaldehyde (37% in water)

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 mmol) in toluene (20 mL).

  • Add formaldehyde (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Heat the mixture to reflux (approximately 110-120°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/hexane gradient as the eluent.

Expected Outcome: The desired 3,4-dihydro-2H-1,3-benzoxazine derivative will be isolated, typically as a solid. The identity and purity of the compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Interpretation

Table 1: Representative Spectroscopic Data for a Dihydro-1,3-Benzoxazine Derivative

Analysis Expected Chemical Shifts / Signals
¹H NMR A singlet for the O-CH₂-N protons around 4.5-5.0 ppm, a singlet for the Ar-CH-Ar proton between 5.2-5.5 ppm, and multiplets in the aromatic region (6.5-7.5 ppm).
¹³C NMR A signal for the O-CH₂-N carbon at approximately 50-60 ppm, a signal for the Ar-CH-Ar carbon around 70-80 ppm, and various signals in the aromatic region (110-160 ppm).
Mass Spec (ESI+) The protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
Experimental Workflow Diagram

Benzoxazine_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product SM1 This compound INT1 Hemiaminal Intermediate SM1->INT1 Nucleophilic Attack (Amino Group) SM2 Formaldehyde SM2->INT1 INT2 Iminium Ion INT1->INT2 Dehydration PROD Dihydro-1,3-Benzoxazine Derivative INT2->PROD Intramolecular Cyclization (Hydroxyl Group Attack)

Caption: Workflow for Dihydro-1,3-Benzoxazine Synthesis.

Friedländer Annulation for Quinolines: A Classic Transformation

The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline ring system, a scaffold found in numerous natural products and pharmaceuticals.[1][2] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] this compound can be effectively utilized in an "indirect" Friedländer synthesis.[4]

Mechanistic Rationale

In the indirect Friedländer synthesis, the benzylic alcohol of this compound is first oxidized in situ to the corresponding 2-aminobenzophenone derivative. This intermediate then undergoes the classical Friedländer condensation with a ketone. The reaction proceeds via the formation of a Schiff base between the amino group of the benzophenone and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline ring.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinoline

Materials:

  • This compound

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 mmol) in DMSO (10 mL).

  • Add acetophenone (1.2 mmol) and powdered potassium hydroxide (2 mmol) to the solution.

  • Heat the reaction mixture to 120°C with vigorous stirring. To facilitate the in situ oxidation of the benzylic alcohol, air or oxygen can be bubbled through the mixture.

  • Monitor the reaction's progress by TLC. Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature.

  • Pour the cooled reaction mixture into ice-water (50 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, using a suitable eluent system such as an ethyl acetate/hexane gradient.

Expected Outcome: The 2,4-disubstituted quinoline derivative will be isolated, usually as a solid. Its structure and purity should be confirmed by standard spectroscopic techniques.

Data Interpretation

Table 2: Representative Spectroscopic Data for a 2,4-Disubstituted Quinoline

Analysis Expected Chemical Shifts / Signals
¹H NMR A characteristic singlet for the C3-H of the quinoline ring around 7.0-7.5 ppm, multiple signals in the aromatic region (7.0-8.5 ppm), and a singlet for the methoxy group protons at approximately 3.9 ppm.
¹³C NMR A series of signals for the quinoline core carbons (typically in the 120-150 ppm range) and a signal for the methoxy carbon around 55 ppm.
Mass Spec (ESI+) The protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the final product.
Reaction Pathway Diagram

Friedlander_Annulation cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product SM1 This compound INT1 2-Aminobenzophenone Derivative SM1->INT1 In Situ Oxidation SM2 Acetophenone INT2 Schiff Base SM2->INT2 INT1->INT2 Condensation INT3 Aldol Adduct INT2->INT3 Intramolecular Aldol Reaction PROD 2,4-Disubstituted Quinoline INT3->PROD Dehydration

Caption: Pathway for Indirect Friedländer Quinoline Synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][5] Avoid the inhalation of dust and direct contact with skin and eyes.[1][2] In the event of accidental contact, immediately flush the affected area with copious amounts of water.[1][2] This compound should be stored in a cool, dry environment away from incompatible substances like strong oxidizing agents.[1][5]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols and mechanistic insights provided in this application note for the synthesis of benzoxazines and quinolines demonstrate its utility. By leveraging the distinct reactivity of its amino and hydroxyl functional groups, researchers can efficiently access complex molecular architectures of significant interest in medicinal chemistry and drug discovery. The adaptability of this synthon opens up numerous possibilities for the generation of novel compound libraries for biological screening.

References

  • Ma, Y., Zhou, C., Xiao, F., Mao, G., & Deng, G. J. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 88(5), 2952–2960. [Link]

  • Request PDF. (n.d.). Synthesis of 2-Substituted Quinolines from Alcohols. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis of 3-phenylquinoline (71) (2-aminophenyl)methanol (69) alongside 2-phenylethan-1-ol (70) and cobalt catalyst. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ma, Y., Zhou, C., Xiao, F., Mao, G., & Deng, G. J. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. PubMed. [Link]

  • Ma, Y., Zhou, C., Xiao, F., Mao, G., & Deng, G. J. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. Semantic Scholar. [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved January 18, 2026, from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. [Link]

  • Request PDF. (n.d.). Indirect Friedländer synthesis of quinolines from 2-aminobenzyl alcohol. ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Application Note: Enhanced Peptide Analysis through Carboxyl Group Derivatization using (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Proteomics and Drug Development

In the landscape of proteomics and peptide-based drug development, mass spectrometry (MS) stands as an indispensable analytical tool. The sensitivity and fragmentation efficiency of peptides in an MS system are intrinsically linked to their physicochemical properties, such as charge state and hydrophobicity. However, acidic peptides, which contain C-terminal carboxyl groups and side chains of aspartic and glutamic acid, often exhibit suboptimal ionization and fragmentation, posing a significant analytical challenge.

Chemical derivatization of these carboxyl groups presents a powerful strategy to overcome these limitations.[1][2][3] By converting the anionic carboxylate into a neutral or cationic amide, we can significantly alter the peptide's properties to enhance its analytical performance. This application note introduces a detailed protocol for the derivatization of peptide carboxyl groups using a novel reagent, (3-Aminophenyl)(4-methoxyphenyl)methanol (APM) . The primary amine of APM reacts with the peptide's carboxyl groups via an amide bond formation, a reaction facilitated by a carbodiimide coupling agent.

This derivatization offers several key advantages:

  • Increased Hydrophobicity: The addition of the bulky, aromatic APM moiety can improve retention on reversed-phase chromatography columns, aiding in the separation of hydrophilic peptides.[2]

  • Enhanced Ionization Efficiency: Neutralizing the negative charge of the carboxyl group can lead to a higher net positive charge on the peptide, particularly in positive-ion mode electrospray ionization (ESI), resulting in improved signal intensity.[4][5]

  • Directed Fragmentation: The presence of the derivatizing group can influence fragmentation patterns during tandem mass spectrometry (MS/MS), potentially leading to more complete and predictable sequence information.

This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a step-by-step protocol to effectively implement this derivatization strategy, thereby unlocking a higher level of detail in their peptide analyses.

The Core Mechanism: Amide Bond Formation

The derivatization of a peptide's carboxyl groups with the primary amine of APM is not a spontaneous reaction. It requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine. This is achieved using a "coupling agent." One of the most common and effective methods involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[6]

The process unfolds in two primary stages:

  • Activation: EDC reacts with the peptide's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with the primary amine of the APM reagent to form a stable amide bond, releasing NHS.

This two-step activation and coupling process, illustrated below, is a cornerstone of bioconjugation chemistry and ensures high efficiency for the derivatization reaction.[6]

Reaction_Mechanism Peptide_COOH Peptide-COOH (Carboxyl Group) Reactive_Intermediate O-Acylisourea Intermediate (Highly Reactive) Peptide_COOH->Reactive_Intermediate + EDC EDC EDC->Reactive_Intermediate NHS_Ester Peptide-CO-NHS (Semi-Stable Ester) Reactive_Intermediate->NHS_Ester + NHS NHS NHS Derivatized_Peptide Derivatized Peptide (Stable Amide Bond) NHS_Ester->Derivatized_Peptide + APM (H2N-R) Byproduct1 EDC-Urea (Byproduct) NHS_Ester->Byproduct1 - EDC-Urea APM (3-Aminophenyl) (4-methoxyphenyl)methanol (H2N-R) Byproduct2 NHS (Released) Derivatized_Peptide->Byproduct2 - NHS

Caption: Proposed reaction mechanism for peptide derivatization.

Experimental Protocol

This protocol provides a robust method for the derivatization of peptides in solution. It is crucial to perform a small-scale pilot experiment to optimize conditions for your specific peptide of interest.

Materials and Reagents
ReagentRecommended PuritySupplier ExampleNotes
Peptide Sample>95%User-providedLyophilized powder is ideal.
This compound (APM)>95%Chemical SupplierCAS: 937670-39-8, MW: 229.27 g/mol .
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)>98%Sigma-Aldrich, ThermoStore desiccated at -20°C. Highly moisture-sensitive.
N-hydroxysuccinimide (NHS)>98%Sigma-Aldrich, ThermoStore desiccated at 4°C.
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Fisher ScientificUse a fresh, sealed bottle to avoid water contamination which can quench the reaction.
Acetonitrile (ACN)HPLC GradeVWRFor sample preparation and cleanup.
Formic Acid (FA)>98%Sigma-AldrichFor quenching the reaction and acidifying samples for MS analysis.
Ultrapure Water18.2 MΩ·cmMillipore Milli-Q
Reagent Preparation
  • Peptide Stock Solution: Dissolve the lyophilized peptide in DMSO to a final concentration of 1-5 mg/mL. Note: The solubility of your peptide may vary.

  • APM Derivatization Reagent (100 mM): Dissolve 2.29 mg of APM in 100 µL of anhydrous DMSO. Prepare this solution fresh before each use. Assumption: APM is readily soluble in DMSO based on its chemical structure. If solubility is an issue, gentle warming or sonication may be required.

  • EDC Solution (500 mM): Dissolve ~9.6 mg of EDC in 100 µL of anhydrous DMSO. Prepare immediately before use and discard any unused portion.

  • NHS Solution (500 mM): Dissolve 5.75 mg of NHS in 100 µL of anhydrous DMSO. This solution is more stable than EDC but should be prepared fresh for best results.

  • Quenching Solution (5% Formic Acid): Add 50 µL of formic acid to 950 µL of ultrapure water.

Derivatization Workflow

The following diagram outlines the key steps in the derivatization process.

Experimental_Workflow Start Start: Lyophilized Peptide Sample Dissolve 1. Dissolve Peptide in Anhydrous DMSO Start->Dissolve Add_Reagents 2. Add NHS, EDC, and APM Solutions Dissolve->Add_Reagents Incubate 3. Incubate at Room Temperature (e.g., 2 hours) Add_Reagents->Incubate Quench 4. Quench Reaction with 5% Formic Acid Incubate->Quench Cleanup 5. Sample Cleanup (e.g., ZipTip C18) Quench->Cleanup Analyze 6. Analyze by LC-MS/MS Cleanup->Analyze

Caption: Step-by-step experimental workflow for peptide derivatization.

Step-by-Step Protocol
  • Sample Preparation: In a 0.5 mL microcentrifuge tube, add 10 µL of the peptide stock solution (containing ~10-50 µg of peptide).

  • Activation and Derivatization:

    • Add 2 µL of the 500 mM NHS solution to the peptide solution. Vortex briefly.

    • Add 2 µL of the 500 mM EDC solution. Vortex immediately. This initiates the activation of the carboxyl groups.

    • Immediately add 5 µL of the 100 mM APM derivatization reagent. The final concentrations will be approximately 50 mM EDC, 50 mM NHS, and 25 mM APM.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2 hours. For peptides with sterically hindered carboxyl groups, the reaction time may be extended up to 4 hours.

  • Quenching: Stop the reaction by adding 50 µL of the 5% formic acid quenching solution. This will hydrolyze any remaining active esters and protonate the reagents.

  • Sample Cleanup: The derivatized peptide must be purified from excess reagents and byproducts prior to MS analysis. Solid-phase extraction (SPE) using a C18 ZipTip or similar resin is highly recommended.

    • Condition the C18 tip according to the manufacturer's protocol (typically with 100% ACN followed by equilibration with 0.1% FA in water).

    • Load the quenched reaction mixture onto the tip.

    • Wash the tip with 0.1% FA in water to remove salts and hydrophilic byproducts (like EDC-urea).

    • Elute the derivatized peptide with a solution of 50-70% ACN containing 0.1% FA.

  • Analysis: The eluted sample is now ready for analysis by LC-MS/MS. The derivatization will result in a specific mass shift.

Quantitative Considerations and Data Interpretation

Successful derivatization can be confirmed by observing the expected mass shift in the peptide's mass spectrum.

ParameterValue / Observation
Derivatizing Reagent This compound (APM)
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.27 g/mol
Reaction Amide bond formation (Carboxyl group + Amine -> Amide + H₂O)
Mass Shift per Derivatization +211.26 Da (Calculated as MW of APM [229.27] - MW of H₂O [18.01])
Targeted Residues C-terminus, Aspartic Acid (D), Glutamic Acid (E)
Potential Side Reactions - Incomplete derivatization leading to a heterogeneous sample. - Reaction with the hydroxyl group of APM is unlikely under these conditions but should not be ruled out. - Side reactions with tyrosine, serine, or threonine side chains are possible but generally less favorable than with the activated carboxyl group.

Example: A peptide with the sequence ACDE has one C-terminus, one Aspartic Acid (D), and one Glutamic Acid (E), for a total of three carboxyl groups. Complete derivatization would result in a mass increase of 3 * 211.26 = 633.78 Da.

Trustworthiness and Self-Validation

To ensure the integrity of your results, every derivatization experiment should include the following controls:

  • Negative Control: A sample of the underivatized peptide should be run alongside the derivatized sample. This provides a baseline for chromatographic retention time and MS signal intensity, allowing for a direct comparison of the derivatization's effect.

  • Complete Derivatization Check: Analyze the mass spectrum of the derivatized sample for any remaining underivatized or partially derivatized peptide species. The presence of these species indicates an incomplete reaction, which may require optimization of reaction time, temperature, or reagent concentrations.

  • MS/MS Confirmation: Tandem mass spectrometry (MS/MS) should be performed on the derivatized peptide. The fragmentation spectra should be manually inspected or analyzed with software capable of handling custom modifications to confirm that the mass shift is localized to the expected residues (C-terminus, D, and E).

By systematically applying these validation steps, researchers can be confident in the identity and quality of their derivatized peptide samples.

References

  • Coon, J. J., et al. (2013). Chemical Derivatization of Peptide Carboxyl Groups for Highly Efficient Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ji, C., et al. (2011). Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]

  • Coon, J. J., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (2014). Mass Spectrometry Analysis of Phosphopeptides after Peptide Carboxy Group Derivatization. Analytical Chemistry. Available at: [Link]

Sources

Application Note: (3-Aminophenyl)(4-methoxyphenyl)methanol as a Novel Fluorescent Label for Sensitive HPLC Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of (3-Aminophenyl)(4-methoxyphenyl)methanol as a pre-column fluorescent derivatization agent for the sensitive quantification of carboxylic acids by High-Performance Liquid Chromatography (HPLC). We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols for derivatization and HPLC analysis, and a framework for method validation based on ICH guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the sensitivity and selectivity of trace-level carboxylic acid analysis.

Introduction: The Rationale for Fluorescent Labeling

Many biologically and pharmaceutically significant carboxylic acids lack a strong native chromophore or fluorophore, making their direct detection by UV or fluorescence HPLC challenging, especially at low concentrations.[1] Chemical derivatization addresses this limitation by covalently attaching a tag to the analyte that imparts desirable properties, such as enhanced detectability. Pre-column derivatization, where the analyte is labeled before injection into the HPLC system, is a widely adopted strategy that offers robust and sensitive analytical methods.[2][3]

Fluorescence detection is inherently more sensitive and selective than UV absorption.[3] A suitable fluorescent labeling agent should possess the following characteristics:

  • High Molar Absorptivity and Quantum Yield: To ensure a strong fluorescence signal.

  • Reactive Functional Group: For efficient and specific reaction with the target analyte.

  • Stable Derivative Formation: The resulting product must be stable throughout the chromatographic separation.

  • Favorable Spectroscopic Properties: Excitation and emission wavelengths should be in a region that minimizes background interference from the sample matrix.

This compound is a promising candidate for a fluorescent labeling agent due to its structural features. The biphenyl-like core with amino and methoxy substituents is expected to confer fluorescent properties. The primary aromatic amine group provides a reactive handle for derivatization of carboxylic acids, typically through an amide bond formation facilitated by a coupling agent.

Principle of Derivatization

The primary aromatic amine of this compound can be coupled with a carboxylic acid to form a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxylic acid. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose. EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

The proposed reaction mechanism is a two-step process:

  • Activation of Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Amide Bond Formation: The primary amine of this compound attacks the O-acylisourea intermediate, forming the fluorescently labeled amide derivative and releasing an N,N'-disubstituted urea byproduct.

This derivatization converts a non-fluorescent carboxylic acid into a highly fluorescent derivative, enabling sensitive detection by an HPLC fluorescence detector.

Experimental Protocols

Materials and Reagents
  • This compound (Labeling Reagent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) (Optional, for enhancing reaction efficiency)

  • Carboxylic Acid Standard/Sample

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Pyridine, anhydrous

  • Water, ultrapure

  • Formic Acid, HPLC grade

Protocol 1: Pre-column Derivatization of Carboxylic Acids

This protocol provides a general procedure for the derivatization of a carboxylic acid standard or sample. Optimal conditions may vary depending on the specific analyte and should be determined experimentally.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Labeling Reagent Solution: Prepare a 10 mM solution of this compound in anhydrous acetonitrile.

    • EDC Solution: Prepare a 50 mM solution of EDC-HCl in anhydrous acetonitrile. Prepare this solution fresh before use.

    • Carboxylic Acid Standard/Sample: Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., acetonitrile, DMF). Prepare working standards by serial dilution.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the carboxylic acid standard or sample solution.

    • Add 100 µL of the Labeling Reagent Solution.

    • Add 50 µL of the EDC Solution.

    • Add 10 µL of anhydrous pyridine as a catalyst.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block.

    • After incubation, cool the mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.

Rationale for Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial as water can hydrolyze the active O-acylisourea intermediate, reducing the derivatization efficiency.

  • EDC as Coupling Agent: EDC is a water-soluble carbodiimide, and its byproducts are also water-soluble, which can simplify sample cleanup if necessary.

  • Pyridine as Catalyst: Pyridine acts as a base to neutralize the HCl released from EDC-HCl and catalyzes the reaction.

  • Temperature and Time: Incubation at an elevated temperature increases the reaction rate. The optimal temperature and time should be determined for each specific carboxylic acid to ensure complete derivatization without degradation.

Protocol 2: HPLC-Fluorescence Detection Method

This protocol outlines a general reversed-phase HPLC method for the separation and detection of the derivatized carboxylic acids.

HPLC System and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation: Hypothetical 285 nm; Emission: Hypothetical 395 nm

Note on Spectroscopic Parameters: The excitation and emission wavelengths provided are hypothetical and based on the general spectral characteristics of similar aromatic structures. These values must be determined experimentally for the specific this compound-carboxylic acid derivative by scanning the fluorescence spectrum of the purified derivative.

Method Validation Framework

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application.[4] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components (e.g., unreacted labeling reagent, byproducts, matrix components).The peak for the derivatized analyte should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for trace analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature.

Visualizations

Derivatization Reaction Workflow

G cluster_0 Reagent Preparation cluster_1 Derivatization cluster_2 Sample Preparation cluster_3 Analysis reagent Labeling Reagent (this compound) mix Mix Reagents + Catalyst (Pyridine) reagent->mix edc Coupling Agent (EDC-HCl) edc->mix sample Carboxylic Acid (Sample/Standard) sample->mix incubate Incubate (e.g., 60°C, 60 min) mix->incubate dry Evaporate Solvent incubate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc Inject into HPLC-FLD System filter->hplc

Caption: Workflow for the pre-column derivatization of carboxylic acids.

Chemical Derivatization Mechanism

G RCOOH R-COOH (Carboxylic Acid) Intermediate [R-COO-C(=NHR')NHR']+ (O-Acylisourea Intermediate) RCOOH->Intermediate + EDC EDC EDC Label Label-NH2 (this compound) Product R-CO-NH-Label (Fluorescent Derivative) Intermediate->Product + Label-NH2 Byproduct Urea Byproduct

Caption: Simplified mechanism of EDC-mediated amide coupling.

Conclusion

This compound presents a promising, albeit currently theoretical, platform for the development of a sensitive fluorescent labeling method for carboxylic acids in HPLC analysis. The protocols and validation framework provided in this application note serve as a comprehensive guide for researchers to explore its potential. Experimental determination of the fluorescent properties and optimization of the derivatization and chromatographic conditions are critical next steps in establishing this compound as a routine analytical tool.

References

  • Vertex AI Search. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • PubMed. (n.d.). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC.
  • Oxford Academic. (n.d.). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC | Journal of Chromatographic Science.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • ResearchGate. (2025, August 5). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Biomol GmbH. (2018, October 29). Classic Fluorescent Labeling Dyes.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

Sources

Application Notes and Protocols for the Synthesis of Novel Dynamin GTPase Inhibitors Utilizing (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3-Aminophenyl)(4-methoxyphenyl)methanol as a versatile scaffold in the synthesis of novel potent dynamin GTPase inhibitors. We will delve into the critical role of dynamin in cellular processes, the therapeutic potential of its inhibition, and present a detailed, field-proven protocol for the synthesis of a novel inhibitor candidate via reductive amination. This guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability in a research setting.

Introduction: Dynamin GTPase as a Therapeutic Target

Dynamin is a large GTPase that plays an essential role in clathrin-mediated endocytosis and other membrane remodeling processes.[1] It functions by assembling into helical collars at the necks of budding vesicles, and through GTP hydrolysis, it constricts and severs the membrane to release the vesicle into the cytoplasm.[2] Given its central role in cellular trafficking, dynamin has emerged as a significant target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The development of small molecule inhibitors of dynamin allows for the temporal and reversible control of its activity, providing powerful tools to study its function and to develop new therapeutic agents.[3] While several dynamin inhibitors, such as Dynasore and its analogs, have been identified, the quest for more potent and specific inhibitors is an active area of research.[3][4]

Rationale for Utilizing this compound

This compound is a promising, yet underexplored, starting material for the synthesis of novel dynamin inhibitors. Its key structural features make it an attractive scaffold:

  • Primary Arylamine: The 3-amino group provides a reactive handle for a variety of chemical transformations, most notably for the formation of new carbon-nitrogen bonds through reactions like reductive amination.[5][6] This allows for the straightforward introduction of pharmacophoric elements known to be important for dynamin inhibition.

  • Diphenylmethanol Core: The diarylmethanol moiety provides a rigid, three-dimensional structure that can be optimized for binding within the active site of dynamin.

  • 4-Methoxyphenyl Group: The methoxy group can influence the electronic properties and lipophilicity of the final compound, potentially enhancing its pharmacokinetic and pharmacodynamic properties.[7]

Herein, we propose the synthesis of a novel dynamin inhibitor, which we will refer to as DynaM-01 , through the reductive amination of this compound with 3,4-dihydroxybenzaldehyde. The catechol moiety of 3,4-dihydroxybenzaldehyde is a key feature in several known dynamin inhibitors and is often crucial for their activity.

Synthetic Workflow and Mechanism of Action

The synthesis of DynaM-01 from this compound is designed as a one-pot reductive amination. This efficient process involves the initial formation of an imine intermediate between the amine of the starting material and the aldehyde, followed by its in-situ reduction to the corresponding secondary amine.

Diagram of the Synthetic Workflow

G cluster_0 Reductive Amination A This compound C Imine Intermediate A->C + B 3,4-Dihydroxybenzaldehyde B->C D DynaM-01 (Final Product) C->D Reduction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->C

Caption: Synthetic scheme for DynaM-01 via reductive amination.

Proposed Mechanism of Dynamin Inhibition

While the precise binding mode of the novel inhibitor DynaM-01 would require experimental validation (e.g., through co-crystallography or computational docking), we hypothesize that it will act as a non-competitive inhibitor of dynamin's GTPase activity, similar to other known inhibitors. The catechol and diphenylmethanol moieties are expected to interact with key residues in the GTPase domain or at an allosteric site, thereby preventing the conformational changes required for GTP hydrolysis and membrane scission.

Diagram of Dynamin Inhibition

G cluster_0 Normal Function cluster_1 Inhibited State Dynamin Dynamin GTPase GTP Hydrolysis GTP Hydrolysis Dynamin->GTP Hydrolysis Binds GTP GTP GTP->GTP Hydrolysis Inhibitor DynaM-01 Dynamin_Inhibited Dynamin GTPase Inhibitor->Dynamin_Inhibited Binds Membrane Fission Membrane Fission GTP Hydrolysis->Membrane Fission No GTP Hydrolysis No GTP Hydrolysis Dynamin_Inhibited->No GTP Hydrolysis Blocked Inhibition of\nMembrane Fission Inhibition of Membrane Fission No GTP Hydrolysis->Inhibition of\nMembrane Fission

Caption: Proposed mechanism of dynamin inhibition by DynaM-01.

Experimental Protocol: Synthesis of DynaM-01

This protocol details the synthesis of N-((3-((4-methoxyphenyl)(hydroxy)methyl)phenyl)(3,4-dihydroxybenzyl))amine (DynaM-01) via reductive amination.

Materials and Reagents
ReagentSupplierCAS NumberM.W. ( g/mol )Quantity (mmol)
This compounde.g., Sigma-Aldrich884703-02-0229.271.0
3,4-Dihydroxybenzaldehydee.g., Sigma-Aldrich139-85-5138.121.1
Sodium triacetoxyborohydride (STAB)e.g., Sigma-Aldrich56553-60-7211.941.5
Dichloromethane (DCM), anhydrouse.g., Sigma-Aldrich75-09-284.9320 mL
Acetic acid, glaciale.g., Fisher Scientific64-19-760.050.1 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)In-houseN/AN/AAs needed
BrineIn-houseN/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)e.g., Sigma-Aldrich7757-82-6142.04As needed
Ethyl acetatee.g., Fisher Scientific141-78-688.11As needed
Hexanese.g., Fisher Scientific110-54-386.18As needed
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol) and 3,4-dihydroxybenzaldehyde (152 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.1 mL) to the reaction mixture. Stir for 20 minutes at room temperature to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution. Caution: The reaction may effervesce slightly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should be more polar than the starting amine.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to obtain DynaM-01 as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Data
ParameterExpected Value
Yield 60-80%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for aromatic and benzylic protons
Mass Spec (ESI+) [M+H]⁺ expected at m/z 352.15
Hypothetical IC₅₀ 1-10 µM (based on similar compounds)[3]

Concluding Remarks

The protocol outlined in this application note provides a robust and efficient method for the synthesis of a novel potential dynamin GTPase inhibitor, DynaM-01, from the versatile starting material this compound. This approach, centered on the reliable reductive amination reaction, opens the door for the creation of a library of analogous compounds by varying the aldehyde component. Such a library would be invaluable for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of this new class of dynamin inhibitors. The continued exploration of novel chemical scaffolds is paramount to advancing our understanding of dynamin's role in health and disease and to the development of next-generation therapeutics.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • McCluskey, A., et al. (2010). Synthesis of potent chemical inhibitors of dynamin GTPase. Bioorganic & Medicinal Chemistry Letters, 20(16), 4971-4974. [Link]

  • Hill, T. A., et al. (2010). The Pthaladyns: GTP Competitive Inhibitors of Dynamin I and II GTPase Derived from Virtual Screening. Journal of Medicinal Chemistry, 53(8), 3475-3486. [Link]

  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]

  • Gordon, C. P., et al. (2015). Pyrimidyn-Based Dynamin Inhibitors as Novel Cytotoxic Agents. ChemistrySelect, 1(1), 123-128. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Robertson, M. J., et al. (2022). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. ChemMedChem, 17(24), e202200400. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry, 9(1), 1-3. [Link]

  • Ferguson, S. M., & De Camilli, P. (2012). Dynamin, a membrane-remodelling GTPase. Nature Reviews Molecular Cell Biology, 13(2), 75-88. [Link]

  • Kent, T., et al. (2021). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 48, 116401. [Link]

  • Maryanoff, C. A., et al. (1987). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Journal of Medicinal Chemistry, 30(5), 880-887. [Link]

  • Roux, A., et al. (2006). Mechanics of dynamin-mediated membrane fission. Nature, 441(7092), 528-531. [Link]

Sources

Application Notes and Protocols for the Quantification of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Aminophenyl)(4-methoxyphenyl)methanol is a chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, featuring an aromatic amine, a secondary alcohol, and a methoxy-substituted phenyl group, provides a versatile scaffold for building more complex molecules. The purity and concentration of this intermediate are critical parameters that can influence the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance in research and drug development settings.

This technical guide provides detailed application notes and validated protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be practical, reliable, and adhere to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[3][4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the premier method for the quantification of this compound due to its high resolution, sensitivity, and specificity. A reverse-phase method is particularly well-suited for this moderately polar analyte.

Rationale for Method Design

The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) allows for the fine-tuning of the retention time and peak shape. The acidic pH of the mobile phase ensures the amine group is protonated, which improves peak symmetry and reduces tailing. UV detection is ideal as the two aromatic rings provide strong chromophores, leading to high sensitivity. A detection wavelength is selected based on the UV spectrum of the analyte to maximize signal-to-noise ratio.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C E System Equilibration C->E D Prepare Sample Solution D->E F Inject Standards & Sample E->F G Data Acquisition F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1.3.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid)

  • 0.45 µm syringe filters

1.3.2. Instrumentation and Conditions

ParameterCondition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Run Time Approximately 15 minutes

1.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase at the initial conditions.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.3.4. Data Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation (ICH Q2(R1) Framework)[3][4][6]
ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis using a diode-array detector can confirm specificity.
Linearity A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy The recovery of the analyte from spiked samples should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Range The range should be established based on the linearity, accuracy, and precision data.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10).
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified (typically with a signal-to-noise ratio of ≥ 3).
Robustness The method should be robust to small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). System suitability parameters should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization is highly recommended to improve its thermal stability and chromatographic behavior.

Rationale for Derivatization

The primary amine and secondary alcohol groups in the analyte contain active hydrogens, which can lead to peak tailing and poor reproducibility in GC analysis. Derivatization, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), replaces the active hydrogens with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks. Mass spectrometry provides high selectivity and allows for confident identification based on the mass spectrum of the derivatized analyte.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification A Weigh Standard/Sample B Dissolve in Solvent A->B C Add Derivatizing Agent B->C D Heat to Complete Reaction C->D E Inject Derivatized Solution D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatogram G->H I Peak Integration H->I J Quantify using Calibration Curve I->J

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol: GC-MS

2.3.1. Materials and Reagents

  • This compound reference standard

  • BSTFA (with 1% TMCS) or other silylating agent

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

2.3.2. Instrumentation and Conditions

ParameterCondition
GC-MS System A standard GC system coupled to a mass spectrometer (e.g., single quadrupole).
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
Carrier Gas Helium at a constant flow of 1.2 mL/min.[7]
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 split ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutes. Ramp: 15 °C/min to 300 °C. Hold at 300 °C for 5 minutes.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.[7]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 50-500
Quantification Ion To be determined from the mass spectrum of the derivatized analyte (typically a prominent and specific fragment ion).

2.3.3. Derivatization and Sample Preparation

  • Standard and Sample Solutions: Prepare stock solutions of the reference standard and the sample in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

  • Derivatization: In a GC vial, mix 100 µL of the standard or sample solution with 100 µL of BSTFA.

  • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection.

2.3.4. Data Analysis and Quantification

  • Acquire the data in full scan mode to identify the retention time and mass spectrum of the derivatized analyte.

  • Select a characteristic and abundant ion for quantification.

  • Create a calibration curve by injecting derivatized standards and plotting the peak area of the selected ion versus concentration.

  • Quantify the analyte in the derivatized sample using the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound, particularly for routine analysis of relatively pure samples.

Principle

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The aromatic rings in the analyte absorb UV radiation, and the wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and to minimize the effects of minor impurities that may absorb at other wavelengths.[8][9][10]

Detailed Protocol: UV-Vis Spectrophotometry

3.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol or Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)[11]

3.2.2. Instrumentation

  • A double-beam UV-Vis spectrophotometer.[12]

3.2.3. Procedure

  • Determination of λmax: Prepare a dilute solution of the analyte in methanol (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution in methanol with an expected concentration that falls within the calibration range.

  • Measurement: Measure the absorbance of the blank (methanol), calibration standards, and the sample solution at the predetermined λmax.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample from this curve.

Method Validation Considerations

While simpler, the principles of validation still apply. Linearity, accuracy, and precision should be established. Specificity can be a limitation of this technique, as any impurity that absorbs at the λmax will interfere with the measurement.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is the most versatile and reliable method, offering high specificity and sensitivity, making it suitable for complex matrices and regulatory submissions. GC-MS, with appropriate derivatization, provides excellent sensitivity and structural confirmation, which is valuable for impurity identification. UV-Vis spectrophotometry is a straightforward and rapid technique ideal for the routine analysis of pure samples. All methods must be properly validated to ensure the generation of accurate and reliable data, a cornerstone of scientific integrity in research and drug development.[3][13]

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Matysová, L., & Ksandr, Z. (1987). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 112(3), 331–334. Retrieved from [Link]

  • Reddy, K. R., & Sastry, C. S. P. (2014). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Dimethylphenylenediamine and Iodine. International Journal of Advanced Research in Chemical Science, 1(7), 11-15. Retrieved from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

  • Gotor, R., et al. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}). Materials, 13(21), 4898. Retrieved from [Link]

  • University of Connecticut. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]

  • Springer, D. L., et al. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (2018). (4-Methoxyphenyl)methanol. Retrieved from [Link]

  • Lee, J.-B., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 9(24), 5539. Retrieved from [Link]

  • ResearchGate. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Patel, K. D., et al. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Pharmaceutical and Biosciences Journal, 9(1), 1-8. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib Synthesis. Molecules, 25(21), 5143. Retrieved from [Link]

  • Reddy, G. O., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2007(5), 245-256. Retrieved from [Link]

  • Tsikas, D., & Gutzki, F. M. (2021). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 11(11), 724. Retrieved from [Link]

  • Saracino, M. A., et al. (2009). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 441-447. Retrieved from [Link]

  • Meyer, M. R., et al. (2013). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Current Pharmaceutical Analysis, 9(3), 256–271. Retrieved from [Link]

  • ATSDR. (2008). Analytical Methods. In Toxicological Profile for Formaldehyde. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for (3-Aminophenyl)(4-methoxyphenyl)methanol. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity through forced degradation studies, linearity, accuracy, and precision.[1][2] This protocol provides a comprehensive framework, from chromatographic conditions and sample preparation to detailed validation procedures, ensuring the method is suitable for its intended purpose in a regulated environment.

Introduction

This compound is a chemical intermediate with a molecular structure featuring both amine and alcohol functionalities on substituted aromatic rings. The purity of such intermediates is a critical quality attribute in the pharmaceutical industry, as impurities can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Therefore, a well-characterized and validated analytical method is essential for quality control throughout the development and manufacturing process.

High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis due to its high resolution, sensitivity, and accuracy.[5] This note details a stability-indicating RP-HPLC method, which is a procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.[6] The development of this method was guided by the physicochemical properties of the analyte, including its moderate polarity and UV-absorbing chromophores. The validation protocol is rigorously designed to establish the trustworthiness and reliability of the analytical results.[7][8]

Chromatographic Method and Rationale

The selection of chromatographic parameters is critical for achieving optimal separation. A reverse-phase C18 column was chosen as it provides excellent retention for moderately polar aromatic compounds through hydrophobic interactions.[5][9] The mobile phase consists of a phosphate buffer and acetonitrile. The buffer is essential for controlling the pH to ensure the consistent ionization state of the basic amino group, which is crucial for achieving symmetrical peak shapes and reproducible retention times.[10] Acetonitrile was selected as the organic modifier for its strong elution strength and low UV cutoff. UV detection at 230 nm was chosen as it provides a high signal-to-noise ratio for the analyte, based on the typical absorbance spectra of aminophenol derivatives.[11][12]

ParameterConditionRationale
Instrument HPLC System with UV/PDA DetectorStandard for purity analysis. PDA allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard stationary phase for retaining aromatic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0Buffers the mobile phase to ensure consistent analyte ionization and peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to control elution strength.
Gradient 60% A / 40% B (Isocratic)A simple isocratic method provides robust and repeatable results.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 230 nmWavelength provides high sensitivity for the analyte.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation : To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter. Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL) : Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL) : Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. This ensures the system is operating correctly.[8]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters based on the results.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][13]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[2] Forced degradation studies are performed to generate potential degradation products and demonstrate the method's stability-indicating nature.[14][15]

  • Acid Hydrolysis : Treat the sample solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis : Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation : Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid sample to 105 °C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation : Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Analyze all stressed samples alongside an unstressed sample. The method is considered specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-eluting peaks.[2]

Linearity

Prepare a series of solutions from a stock solution of the reference standard at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 1 to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criterion : The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. A known amount of reference standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision) : Analyze six separate preparations of the sample at 100% of the test concentration on the same day.

    • Acceptance Criterion : The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion : The cumulative %RSD for the results from both sets of conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and assessing their impact on the results.

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze the system suitability solution under each condition.

  • Acceptance Criterion : All system suitability parameters must pass under all varied conditions.

Workflow Visualization

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Workflow cluster_validation Self-Validating System prep Sample & Standard Preparation sst System Suitability Test (SST) prep->sst Inject Standard pass SST Pass? sst->pass hplc HPLC Analysis data Data Acquisition & Integration hplc->data calc Purity Calculation & Reporting data->calc validation Method Validation (ICH Q2) calc->validation Validated by pass->prep No (Troubleshoot) pass->hplc Yes

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the purity determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is stability-indicating and suitable for routine quality control analysis and stability studies in a pharmaceutical setting. This self-validating system provides a high degree of confidence in the analytical results generated.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Vertex AI Search.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Vertex AI Search.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Vertex AI Search.
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  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University.
  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... (n.d.). ResearchGate.
  • UV-Vis Spectrum of 4-aminophenol. (n.d.). SIELC Technologies.

Sources

Troubleshooting & Optimization

Technical Support & Troubleshooting Guide: High-Yield Synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving a high-yield synthesis of this valuable diarylmethanol intermediate. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

The synthesis of diarylmethanols bearing reactive functional groups like amines presents unique challenges, primarily concerning reagent compatibility and side-product formation. This guide details a reliable, high-yield two-step synthetic route and provides comprehensive troubleshooting for common issues encountered during the procedure.

Recommended Synthetic Pathway: Ketone Reduction

The most robust and high-yielding pathway for synthesizing this compound involves the reduction of the corresponding benzophenone precursor. This approach circumvents the challenges associated with protecting the amine functionality, which would be necessary in a Grignard-based approach.

The overall workflow is summarized below:

Synthesis Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Ketone Reduction A 3-Nitrobenzoyl chloride + Anisole B 3-Nitro-4'-methoxybenzophenone A->B AlCl3 C 3-Amino-4'-methoxybenzophenone B->C e.g., Fe/HCl or SnCl2 D This compound C->D NaBH4, MeOH Troubleshooting Logic cluster_reaction Reaction Issues cluster_yield Yield & Purity cluster_purification Purification Challenges Start Problem Encountered Q1 Reaction Incomplete (Ketone remains) Start->Q1 Q2 Low Yield Start->Q2 Q3 Impure Product (Multiple TLC spots) Start->Q3 Q4 Product won't crystallize Start->Q4 A1 1. Insufficient NaBH4? 2. Reagent degraded? 3. Low temperature? Q1->A1 A2 1. Incomplete reaction? 2. Product loss during workup? 3. Side reactions? Q2->A2 A3 1. Unreacted starting material? 2. Side products (e.g., over-reduction)? 3. Impurities from previous steps? Q3->A3 A4 1. Product is an oil? 2. Presence of impurities? 3. Incorrect solvent system? Q4->A4 Alternative Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitro Reduction A 4-Bromoanisole + Mg B 4-Methoxyphenylmagnesium bromide A->B Dry Ether/THF D (3-Nitrophenyl)(4-methoxyphenyl)methanol B->D 1. Addn. 2. H3O+ workup C 3-Nitrobenzaldehyde C->D 1. Addn. 2. H3O+ workup E This compound D->E e.g., Raney-Ni, H2 or Hydrazine Hydrate

Technical Support Center: Optimization of Reaction Conditions for (Aminophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (aminophenyl)methanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges. My insights are drawn from a combination of established literature and extensive hands-on experience in synthetic organic chemistry.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (aminophenyl)methanols, which are crucial intermediates in the pharmaceutical industry. The primary route for this synthesis is the reduction of the corresponding aminobenzoyl compound.

Issue 1: Low Yield of the Desired (Aminophenyl)methanol

A low yield is one of the most common issues. The root cause can often be traced back to several factors related to the reducing agent, solvent, or reaction temperature.

  • Possible Cause A: Inappropriate Reducing Agent

    • Explanation: The choice of reducing agent is critical and depends on the specific substrate. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for ketones and aldehydes, making it a good starting point for the reduction of aminobenzophenones. However, for less reactive substrates or sterically hindered ketones, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary. It's important to note that LiAlH₄ is less selective and can also reduce other functional groups like esters and amides.

    • Solution:

      • If using NaBH₄, ensure it is fresh and has been stored in a desiccator, as it is hygroscopic.

      • Consider increasing the molar equivalents of NaBH₄. A typical starting point is 1.5-2.0 equivalents relative to the substrate.

      • If yield remains low, switch to a more potent reducing agent like LiAlH₄. Be mindful of its reactivity and handle it under strictly anhydrous conditions.

  • Possible Cause B: Suboptimal Solvent System

    • Explanation: The solvent plays a crucial role in solubilizing both the substrate and the reducing agent, and it can also affect the reactivity of the borohydride. Protic solvents like methanol or ethanol are commonly used with NaBH₄ as they can activate the reducing agent. However, the solvent can also react with the borohydride, so the reaction is typically run at lower temperatures to minimize this side reaction.

    • Solution:

      • For NaBH₄ reductions, a mixture of a protic solvent (e.g., methanol) and an aprotic solvent (e.g., THF, dichloromethane) can be effective. The aprotic solvent helps to solubilize the substrate, while the protic solvent activates the reducing agent.

      • When using LiAlH₄, strictly aprotic and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) must be used to prevent a violent reaction with protic solvents.

  • Possible Cause C: Incorrect Reaction Temperature

    • Explanation: Temperature control is vital for selectivity and to prevent side reactions. NaBH₄ reductions are often performed at 0 °C to room temperature. Running the reaction at too high a temperature can lead to the decomposition of the reducing agent and the formation of byproducts. LiAlH₄ reactions are typically started at 0 °C and then allowed to warm to room temperature.

    • Solution:

      • Maintain the reaction temperature at 0 °C during the addition of the reducing agent to control the initial exotherm.

      • Allow the reaction to slowly warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate the purification process and reduce the overall yield.

  • Possible Cause A: Over-reduction or Side Reactions

    • Explanation: Using an overly reactive reducing agent or harsh reaction conditions can lead to the reduction of other functional groups on the molecule. For instance, if the aminobenzoyl compound also contains an ester group, LiAlH₄ will reduce both the ketone and the ester.

    • Solution:

      • Choose a reducing agent with appropriate selectivity. For substrates with multiple reducible functional groups, a milder reagent like NaBH₄ is preferred if only the ketone needs to be reduced.

      • Carefully control the stoichiometry of the reducing agent to avoid excess that could lead to side reactions.

  • Possible Cause B: Incomplete Reaction

    • Explanation: If the reaction is not allowed to proceed to completion, the starting material will remain, complicating the purification.

    • Solution:

      • Monitor the reaction progress using TLC. A common mobile phase for this transformation is a mixture of ethyl acetate and hexane.

      • Ensure the reaction is stirred efficiently to allow for proper mixing of the reagents.

      • If the reaction stalls, a slight increase in temperature or the addition of more reducing agent (if appropriate) can be considered.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reduction of a ketone with sodium borohydride?

A1: The reduction of a ketone with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (typically a protic solvent like methanol or ethanol) during the workup to yield the alcohol.

Q2: How do I choose between NaBH₄ and LiAlH₄ for my synthesis?

A2: The choice depends on the reactivity of your substrate and the presence of other functional groups.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selectiveStronger, less selective
Reduces Aldehydes, ketonesAldehydes, ketones, esters, amides, carboxylic acids, etc.
Solvents Protic (e.g., MeOH, EtOH) and aprotic solventsStrictly aprotic, anhydrous solvents (e.g., THF, Et₂O)
Workup Generally simpler, aqueous workupRequires careful quenching with water and/or aqueous acid
Safety Relatively safe to handleHighly reactive with water and protic solvents, pyrophoric

Q3: What is a typical experimental protocol for the synthesis of (2-aminophenyl)(phenyl)methanol using NaBH₄?

A3: The following is a general laboratory-scale procedure. Always perform a risk assessment before starting any new experiment.

Experimental Protocol: Synthesis of (2-aminophenyl)(phenyl)methanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-aminophenyl)(phenyl)methanone (1.0 eq) in a suitable solvent system, such as a mixture of methanol and dichloromethane (e.g., 1:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Monitor for any gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure (2-aminophenyl)(phenyl)methanol.

Q4: How can I visualize the reaction workflow?

A4: The following diagram illustrates the general workflow for the synthesis and purification of (aminophenyl)methanols.

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 1. Dissolve Substrate (Aminobenzophenone) in Solvent B 2. Cool to 0 °C A->B C 3. Add NaBH4 (portion-wise) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench Reaction (e.g., with H2O) D->E Reaction Complete F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Final Product: (Aminophenyl)methanol H->I

Caption: Workflow for the Synthesis of (Aminophenyl)methanol.

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

Mechanism of Ketone Reduction by Sodium Borohydride

The diagram below illustrates the key steps in the reduction of a ketone to an alcohol using NaBH₄ in a protic solvent.

G cluster_0 Nucleophilic Attack cluster_1 Protonation R2C=O Ketone (R-CO-R') R2CHO-BH3 Alkoxyborane Intermediate R2C=O->R2CHO-BH3 Hydride Transfer BH4- BH4⁻ R2CHO-BH3_2 Alkoxyborane Intermediate R2CH-OH Alcohol Product R2CHO-BH3_2->R2CH-OH Protonation H-Solvent Protic Solvent (e.g., MeOH)

Caption: Mechanism of Ketone Reduction by NaBH₄.

References

  • Sodium Borohydride - Reagent Guide. Organic Chemistry Portal. [Link]

  • Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) Reduction. Chemistry LibreTexts. [Link]

Technical Support Center: Purification of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of crude (3-Aminophenyl)(4-methoxyphenyl)methanol (CAS No. 937670-39-8).[1] This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a troubleshooting guide and a series of frequently asked questions, grounding our advice in fundamental chemical principles and field-proven techniques.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor recovery from my flash column. What's happening?

A1: This is a classic issue when purifying basic compounds like amines on standard silica gel.

  • Causality: Silica gel possesses weakly acidic silanol groups (Si-OH) on its surface. The basic amino group on your molecule interacts strongly with these acidic sites via an acid-base interaction. This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing (streaking) on a TLC plate and, in the case of column chromatography, poor or even no elution of the product.[2]

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica. The most common and effective method is to add a small amount of a volatile competing base to your mobile phase (eluent).

    • Recommended Action: Add 0.5% to 1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane). The TEA will preferentially bind to the acidic sites, allowing your desired compound to elute symmetrically and improving your recovery significantly.[2]

    • Alternative: For particularly challenging separations, consider using an amine-functionalized silica gel column, which provides a basic environment more compatible with amine-containing compounds.[2]

Q2: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it has a chance to form an ordered crystal lattice. This is common with compounds that have impurities, which can disrupt crystallization.

  • Causality: The solution is likely becoming saturated at a temperature that is above the melting point of your impure solid.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Do not place the flask directly into an ice bath. Allow the solution to cool slowly to room temperature first. Slow cooling is critical for forming high-quality crystals.[3]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely, then attempt the slow cooling process again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites to initiate crystallization.[4]

    • Use a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution. This provides a perfect template for crystal growth.[4][5]

    • Change the Solvent System: The chosen solvent may be too good. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[3] Try a solvent pair, such as dissolving the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then adding a poor solvent (like water or hexanes) dropwise at the boiling point until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[3][6]

Q3: During my acid-base workup, I'm getting a persistent emulsion at the aqueous-organic interface. How can I break it?

A3: Emulsions are common in liquid-liquid extractions, especially when dealing with compounds that have surfactant-like properties or when fine particulate matter is present.

  • Causality: Vigorous shaking can create tiny droplets of one phase suspended in the other, which are slow to coalesce.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion by drawing water out of the organic layer.

    • Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates that are stabilizing the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting strategy for purifying crude this compound?

A1: The optimal strategy depends on the purity of your crude material and the scale of your reaction. The following decision workflow can guide your choice.

purification_workflow start Crude Product Analysis (TLC, ¹H NMR) decision1 Is the product >85% pure with minor, non-polar impurities? start->decision1 decision2 Is it a complex mixture or contains polar impurities? decision1->decision2 No recrystallization Recrystallization decision1->recrystallization Yes chromatography Flash Column Chromatography decision2->chromatography Yes extraction Acid-Base Extraction (as a pre-purification step) decision2->extraction Consider first extraction->chromatography

Caption: Decision workflow for selecting a purification method.

  • For mostly pure material (>85%): Recrystallization is the most efficient method for removing small amounts of impurities and can be scaled easily.

  • For complex mixtures: Flash column chromatography is the method of choice as it offers the highest resolving power to separate multiple components based on polarity.[7][8]

  • For removing non-basic impurities: An initial acid-base liquid-liquid extraction can be a highly effective first step to isolate your basic product from neutral or acidic byproducts before proceeding to recrystallization or chromatography.[9][10]

Q2: What are the likely impurities I need to remove?

A2: Impurities will depend on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized via reduction of 3-nitrobenzaldehyde and reaction with a 4-methoxyphenyl Grignard reagent, you might have residual 3-nitrobenzaldehyde.

  • Incomplete Reaction Products: If the synthesis involves the reduction of a nitro group to an amine, you may have the corresponding nitro- or hydroxylamine- intermediates.

  • Side-Reaction Products: Leuckart reactions, for instance, can produce various formylated or dimeric by-products.[11] Over-reduction of the benzylic alcohol is also a possibility in some schemes.

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction.

Monitoring your reaction by TLC against the starting materials is crucial for identifying what you need to separate.

Q3: How does the presence of both an amine and an alcohol affect purification choices?

A3: The combination of a basic amine and a polar alcohol group makes the molecule quite polar and amphipathic.

  • Chromatography: The polarity means you will likely need a relatively polar solvent system to achieve an appropriate Rf value (0.2-0.4) on silica gel. A good starting point for TLC method development would be solvent systems like 30-50% ethyl acetate in hexanes or 1-5% methanol in dichloromethane. Remember to include 1% triethylamine in these systems.[2]

  • Extraction: The basic amine allows for selective extraction into an acidic aqueous phase.[10] The alcohol group increases its water solubility, especially when protonated as the ammonium salt, facilitating a clean separation from non-polar organic impurities. However, be aware that benzylic alcohols can be sensitive to prolonged exposure to strong acids.[12] It is best to use dilute acid (e.g., 1M HCl) and not let the aqueous solution sit for extended periods before neutralization.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase (e.g., C18 silica) chromatography is an excellent alternative, especially for polar compounds.

  • Principle: In reversed-phase, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Less polar compounds elute later.

  • Advantages: For basic amines, reversed-phase can be advantageous. Running the mobile phase at a slightly alkaline pH (e.g., by adding ammonium hydroxide) will keep the amine in its neutral, more hydrophobic form, increasing its retention and allowing for good separation.[2] Alternatively, using an acidic modifier like formic acid or TFA will protonate the amine, making it very polar and causing it to elute very quickly, which can be useful for separating it from less basic impurities.

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes the use of standard silica gel.

column_protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. Determine Eluent via TLC (Target Rf ~0.3) Add 1% TEA to eluent. b 2. Prepare Column (Slurry pack with eluent) a->b c 3. Prepare Sample (Dissolve in min. DCM, adsorb onto silica - 'dry load') b->c d 4. Load Sample onto Column c->d e 5. Elute with Mobile Phase (Maintain constant pressure) d->e f 6. Collect Fractions e->f g 7. Analyze Fractions by TLC f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent (Rotary Evaporator) h->i

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf of approximately 0.25-0.35. Crucially, add 1% triethylamine (TEA) to this solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack your column. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Elution: Carefully add your dry-loaded sample to the top of the column. Add a thin layer of sand to protect the surface. Begin eluting with your mobile phase, collecting fractions.

  • Analysis: Spot each fraction on a TLC plate. Combine the fractions that contain only your pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol uses an Ethyl Acetate (good solvent) / Hexanes (poor solvent) pair.

StepActionRationale
1 Place crude solid in an Erlenmeyer flask with a stir bar.An Erlenmeyer flask reduces solvent evaporation and contamination.
2 Add the minimum amount of hot ethyl acetate to just dissolve the solid completely.Using the minimum amount of the "good" solvent ensures the solution will become supersaturated upon cooling for maximum yield.[5]
3 While the solution is hot and stirring, add hexanes dropwise.Adding the "poor" solvent will decrease the overall solubility of the product.
4 Continue adding hexanes until the solution remains faintly cloudy (turbid).This indicates you have reached the point of saturation.
5 Add 1-2 drops of hot ethyl acetate to make the solution clear again.This ensures you are just below the saturation point, preventing premature precipitation of impure material.
6 Remove from heat, cover the flask, and allow it to cool slowly to room temperature.Slow cooling promotes the formation of large, pure crystals. Rapid cooling traps impurities.[3]
7 Once at room temperature, place the flask in an ice bath for >20 minutes.This further decreases the compound's solubility, maximizing the crystal yield.[5]
8 Collect the crystals by vacuum filtration (Büchner funnel).This efficiently separates the solid crystals from the "mother liquor" containing the dissolved impurities.
9 Wash the collected crystals with a small amount of ice-cold hexanes.The cold, poor solvent will wash away any residual mother liquor without dissolving a significant amount of the product.[3]
10 Dry the crystals under vacuum.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Hey there! As a supplier of pharmaceutical intermediates... (2025, August 20). Blog. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Westin, J. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]

  • Berthod, A., et al. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Barrow, A. S., et al. (2024, August 27). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. ACS Omega. Retrieved from [Link]

  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]

  • Krüger, S., et al. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • Li, Z., et al. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Dadfarnia, S., & Haji Shabani, A. M. (2004). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

  • AbacipharmTech. (n.d.). (3-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • IUCr Journals. (n.d.). (3-Aminophenyl)methanol. Retrieved from [Link]

  • Wang, C., et al. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 questions with answers in AMINO ALCOHOLS. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • IU Indianapolis. (n.d.). The preparation of amino alcohols. Retrieved from [Link]

  • Chen, J., et al. (2020, January 1). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Science & Nutrition. Retrieved from [Link]

  • Visual Learners. (2024, October 23). Hydrolysis of Amide under acidic and Basic Conditions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Homovanillyl alcohol (FDB018391). Retrieved from [Link]

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Technical Support Center: Synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol. This guide is structured to provide in-depth, experience-based solutions to practical laboratory challenges.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering step-by-step guidance to diagnose and resolve them. The most common synthetic route involves a two-step process: a Grignard reaction between 4-methoxyphenylmagnesium bromide and 3-nitrobenzaldehyde, followed by the reduction of the nitro group to an amine.

Problem 1: Low or No Yield of the Grignard Adduct, (4-methoxyphenyl)(3-nitrophenyl)methanol

Symptoms:

  • Reaction mixture does not turn cloudy or show signs of an exothermic reaction upon addition of 3-nitrobenzaldehyde.

  • TLC analysis of the crude product shows primarily unreacted 3-nitrobenzaldehyde.

  • Work-up yields a minimal amount of the desired alcohol.

Possible Causes and Solutions:

Cause Explanation Troubleshooting & Optimization
Inactive Grignard Reagent Grignard reagents are highly sensitive to moisture and air. Contamination with water will quench the reagent, rendering it inactive.[1]Moisture Control: Ensure all glassware is oven-dried overnight and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, and perform the reaction under an inert atmosphere.
Poor Quality Magnesium The surface of magnesium turnings can oxidize, preventing the reaction with 4-bromoanisole to form the Grignard reagent.Magnesium Activation: Gently crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.
Side Reaction with the Nitro Group Grignard reagents can react with nitro groups, leading to a complex mixture of byproducts and consumption of the Grignard reagent.[2]Low-Temperature Addition: Add the 3-nitrobenzaldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or lower) to minimize side reactions.
Formation of Biphenyl Byproduct A common side reaction is the coupling of the Grignard reagent with unreacted 4-bromoanisole, forming 4,4'-dimethoxybiphenyl.[1]Controlled Addition: Add the 4-bromoanisole slowly to the magnesium turnings to maintain a low concentration and favor the formation of the Grignard reagent over the biphenyl byproduct.
Problem 2: Incomplete Reduction of the Nitro Group

Symptoms:

  • The final product is a mixture of the desired this compound and the intermediate (4-methoxyphenyl)(3-nitrophenyl)methanol, as confirmed by TLC, HPLC, or NMR.

  • The isolated product may have a yellowish tint due to the presence of the nitro-containing intermediate.

Possible Causes and Solutions:

Cause Explanation Troubleshooting & Optimization
Insufficient Reducing Agent An inadequate amount of the reducing agent (e.g., NaBH₄, SnCl₂, H₂/Pd-C) will lead to incomplete conversion of the nitro group.Stoichiometry Check: Recalculate the molar equivalents of the reducing agent. It is often necessary to use a significant excess, especially with less reactive reducing systems.
Inactive Reducing Agent Sodium borohydride can decompose over time, especially if not stored properly. Catalysts like Palladium on carbon (Pd/C) can lose activity.Reagent Quality: Use freshly opened or properly stored sodium borohydride. For catalytic hydrogenation, use a fresh batch of catalyst.
Poor Solubility of the Nitro Intermediate The nitro-intermediate may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent.Solvent Optimization: Choose a solvent system in which the nitro-intermediate is fully soluble. For NaBH₄ reductions, a mixture of methanol and THF can be effective.
Problem 3: Formation of Over-Reduced or Side-Products During Reduction

Symptoms:

  • The appearance of unexpected spots on the TLC plate.

  • NMR and Mass Spectrometry data indicate the presence of compounds other than the desired product and the nitro-intermediate.

Possible Causes and Solutions:

Cause Explanation Troubleshooting & Optimization
Reduction of the Benzylic Alcohol Harsh reduction conditions can lead to the hydrogenolysis of the benzylic hydroxyl group, resulting in the formation of 3-amino-4'-methoxydiphenylmethane.Milder Reducing Agents: Use milder reducing agents such as sodium borohydride in the presence of a catalyst like SbF₃, or control the reaction conditions (temperature, pressure) carefully during catalytic hydrogenation.[3]
Formation of Azo or Azoxy Compounds Incomplete reduction of the nitro group can sometimes lead to the formation of dimeric azo or azoxy compounds, especially under certain pH conditions.pH Control: Ensure the reaction conditions are optimized for the complete reduction to the amine. For reductions with metals like tin, maintaining an acidic environment is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing the 4-methoxyphenylmagnesium bromide Grignard reagent?

A solution of 4-methoxyphenylmagnesium bromide is typically prepared by reacting 4-bromoanisole with magnesium turnings in an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF). It is crucial to maintain strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[1]

Q2: Can I use 3-aminobenzaldehyde directly in the Grignard reaction instead of 3-nitrobenzaldehyde?

Directly using 3-aminobenzaldehyde is problematic because the acidic proton of the amino group will react with the Grignard reagent, quenching it. If you wish to use 3-aminobenzaldehyde, the amino group must first be protected with a suitable protecting group that is stable to Grignard reagents and can be easily removed later.

Q3: What are the best analytical techniques to monitor the progress of the synthesis and assess the purity of the final product?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the disappearance of starting materials and the appearance of products in both the Grignard and reduction steps.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and can be used to identify and quantify impurities. A reversed-phase C18 column with a mobile phase of methanol and water is a good starting point for method development.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.

Q4: What is a general purification strategy for the final product, this compound?

A common and effective method for purification is silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities (like 4,4'-dimethoxybiphenyl) and more polar impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Experimental Protocols & Visualizations

General Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 4-Bromoanisole 4-Bromoanisole Grignard Reagent Grignard Reagent 4-Bromoanisole->Grignard Reagent Mg Mg Mg->Grignard Reagent Nitro-alcohol Intermediate Nitro-alcohol Intermediate Grignard Reagent->Nitro-alcohol Intermediate 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Nitro-alcohol Intermediate Final Product Final Product Nitro-alcohol Intermediate->Final Product Reducing Agent Reducing Agent Reducing Agent->Final Product Purification Purification Final Product->Purification

Caption: General two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Grignard Reaction

Troubleshooting Grignard Reaction Start Low Yield of Grignard Adduct Check_Moisture Check for Moisture Contamination (Glassware, Solvents) Start->Check_Moisture Dry_System Thoroughly Dry Glassware & Use Anhydrous Solvents Check_Moisture->Dry_System Yes Check_Mg Assess Magnesium Activity Check_Moisture->Check_Mg No Dry_System->Check_Mg Activate_Mg Activate Magnesium (Crushing, Iodine) Check_Mg->Activate_Mg Inactive Check_Temp Review Reaction Temperature Check_Mg->Check_Temp Active Activate_Mg->Check_Temp Lower_Temp Perform Addition at Low Temperature Check_Temp->Lower_Temp Too High Check_Addition Examine Reagent Addition Rate Check_Temp->Check_Addition Optimal Lower_Temp->Check_Addition Slow_Addition Slow, Dropwise Addition of Reagents Check_Addition->Slow_Addition Too Fast Success Improved Yield Check_Addition->Success Optimal Slow_Addition->Success

Caption: A logical workflow for troubleshooting low yields in the Grignard reaction step.

References

  • Grignard Reaction. (n.d.). Link

  • (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol. Santa Cruz Biotechnology. Link

  • (3-Amino-4-methoxyphenyl)methanol. MySkinRecipes. Link

  • An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol. Benchchem. Link

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. Link

  • Zeynizadeh, B., & Ghasemi, H. (2005). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Journal of Chemical Research, 2005(5), 339-341.
  • Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? ResearchGate. Link

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents. Link

  • Zeynizadeh, B., & Rahimi, S. (2006). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. Journal of the Chinese Chemical Society, 53(4), 937-942.
  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. MDPI. Link

  • Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. PubMed. Link

  • (3-Amino-4-methoxyphenyl)methanol. Sigma-Aldrich. Link

  • PURIFICATION AND FRACTIONAL ANALYSIS OF METHANOLIC EXTRACT OF WEDELIA TRILOBATA POSSESSING APOPTOTIC AND ANTI-LEUKEMIC ACTIVITY. PubMed Central. Link

  • Separation and purification of cardol, cardanol and anacardic acid from cashew (Anacardium occidentale L.) nut-shell liquid using a simple two-step column chromatography. ResearchGate. Link

  • The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. MDPI. Link

  • Protein L Chromatography Process Transfer for the Continuous Purification of Fab-Fragments. Tosoh Bioscience. Link

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering. Link

Sources

Technical Support Center: Reduction of 3-Nitro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 3-nitro-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here, we will address common challenges, delve into the mechanistic underpinnings of side product formation, and provide robust troubleshooting protocols to enhance the yield and purity of your target molecule, 3-amino-4'-methoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: My reduction of 3-nitro-4'-methoxybenzophenone is incomplete. What are the likely causes?

A1: Incomplete conversion is a frequent issue that can often be traced back to several key factors related to your catalyst, reaction conditions, or starting materials.

  • Catalyst Activity: The efficacy of your catalyst is paramount. For catalytic hydrogenations, catalysts like Palladium on carbon (Pd/C) can lose activity due to improper storage, handling, or poisoning.[1] Ensure your catalyst is fresh and handled under an inert atmosphere, especially pyrophoric catalysts like Raney Nickel.[1] Catalyst poisons can include sulfur compounds or heavy metal ions, so using high-purity reagents and solvents is critical.[1]

  • Insufficient Catalyst Loading: A common oversight is using too little catalyst for the reaction scale. For Pd/C, a typical loading is 5-10 mol% relative to the substrate.[1]

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can stall the reaction. While a balloon of hydrogen is often sufficient for simple reductions, more stubborn substrates may necessitate higher pressures, for instance, by using a Parr hydrogenator.[1]

    • Temperature: While many hydrogenations proceed efficiently at room temperature, some may require gentle heating to improve the reaction rate.[1] However, be cautious, as excessive heat can lead to catalyst deactivation or the formation of side products.[1]

    • Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is crucial to ensure efficient mixing and maximize contact between the reactants.[1]

  • Substrate Solubility: Poor solubility of the 3-nitro-4'-methoxybenzophenone in your chosen solvent will significantly slow down the reaction.[1] Common effective solvents include methanol, ethanol, and ethyl acetate.[1]

Q2: I am observing significant side product formation. What are the most common impurities and how can I minimize them?

A2: The reduction of nitroaromatic compounds is a stepwise process that can lead to several intermediates and subsequent side products, especially if the reaction is not carefully controlled.

The primary side products in the reduction of 3-nitro-4'-methoxybenzophenone often arise from incomplete reduction or from condensation reactions between intermediates. The reduction proceeds through nitroso and hydroxylamine intermediates.[2][3] Under certain conditions, particularly basic ones, these intermediates can condense to form azoxy, azo, and hydrazo compounds.[3][4]

  • Azoxy and Azo Compounds: These are common byproducts formed from the condensation of the nitroso and hydroxylamine intermediates.[3][4][5] Their formation can sometimes be favored by specific catalysts or reaction conditions. For instance, using lithium aluminum hydride (LiAlH4) for the reduction of aromatic nitro compounds is known to produce azo products.

  • Over-reduction Products: While the primary goal is the reduction of the nitro group, the benzophenone's ketone group can also be reduced to a secondary alcohol (benzhydrol) under certain conditions.[6][7][8] This is more likely with powerful reducing agents or harsh reaction conditions. For example, sodium borohydride is a milder reducing agent that typically favors the reduction of ketones over nitro groups.[9]

  • Products from Incomplete Reduction: The hydroxylamine intermediate, if not fully reduced to the amine, can persist as an impurity.

To minimize these side products, careful selection of the reducing agent and strict control of reaction parameters are essential. For selective reduction of the nitro group, milder methods like catalytic hydrogenation with Pd/C or the use of tin(II) chloride (SnCl2) in an acidic medium are often preferred.[10][11]

Troubleshooting Flowchart for Side Product Formation

start High Impurity Levels Detected check_method Review Reduction Method start->check_method catalytic Catalytic Hydrogenation (e.g., Pd/C) check_method->catalytic Using H2? metal_acid Metal/Acid (e.g., SnCl2/HCl) check_method->metal_acid Using metal? check_conditions Optimize Reaction Conditions catalytic->check_conditions check_agent Verify Reducing Agent Stoichiometry metal_acid->check_agent temp Lower Temperature check_conditions->temp time Reduce Reaction Time check_conditions->time agent_amount Adjust Moles of Reducing Agent check_agent->agent_amount purify Purification Strategy temp->purify time->purify agent_amount->purify end_goal Pure 3-amino-4'-methoxybenzophenone purify->end_goal

Caption: A logical workflow for troubleshooting high impurity levels.

In-depth Technical Guides

Understanding the Reaction Mechanism: Pathways to Product and Impurities

The reduction of a nitroaromatic compound like 3-nitro-4'-methoxybenzophenone to the corresponding amine is a multi-step process involving the transfer of six electrons. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates.

sub 3-nitro-4'-methoxybenzophenone (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) sub->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy Side Product (Ar-N(O)=N-Ar) nitroso->azoxy amine 3-amino-4'-methoxybenzophenone (Ar-NH2) hydroxylamine->amine +2e-, +2H+ hydroxylamine->azoxy Condensation azo Azo Side Product (Ar-N=N-Ar) azoxy->azo Reduction

Caption: Reaction pathways in the reduction of 3-nitro-4'-methoxybenzophenone.

The formation of azoxy and azo side products occurs through the condensation of the nitroso and hydroxylamine intermediates.[3][4] This side reaction is often more prevalent under basic or neutral conditions. The choice of reducing agent and reaction conditions can significantly influence the relative rates of the desired reduction pathway versus the undesired condensation pathway.

Protocol 1: Selective Reduction of the Nitro Group using SnCl₂/HCl

This method is a classic and often reliable way to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like ketones.[2][10][12]

Objective: To synthesize 3-amino-4'-methoxybenzophenone from 3-nitro-4'-methoxybenzophenone.

Materials:

  • 3-nitro-4'-methoxybenzophenone

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-4'-methoxybenzophenone in a suitable solvent like ethanol or acetic acid.

  • Add an excess of stannous chloride dihydrate (typically 3-5 equivalents).

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic, so careful addition with cooling may be necessary.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the inorganic tin salts.

  • Extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-4'-methoxybenzophenone.

  • The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting this Protocol:

  • Incomplete reaction: Ensure a sufficient excess of SnCl₂ and HCl is used. Prolonged reflux may be necessary.

  • Low yield after workup: The precipitation of tin salts can sometimes trap the product. Ensure thorough washing of the filter cake with the extraction solvent.

Protocol 2: Catalytic Hydrogenation using Pd/C

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the desired amine.[11]

Objective: To synthesize 3-amino-4'-methoxybenzophenone from 3-nitro-4'-methoxybenzophenone.

Materials:

  • 3-nitro-4'-methoxybenzophenone

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 3-nitro-4'-methoxybenzophenone in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).[1]

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with the solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Troubleshooting this Protocol:

  • Reaction stalls: The catalyst may be poisoned or deactivated.[1] Try using a fresh batch of catalyst and ensure the purity of your solvent and starting material.

  • Over-reduction of the ketone: While less common under mild conditions, if you observe the formation of the corresponding alcohol, consider reducing the reaction time, temperature, or hydrogen pressure.

Data Summary

Reducing AgentSelectivity for Nitro GroupCommon Side ProductsKey Considerations
H₂/Pd/C HighOver-reduction of ketone (under harsh conditions)Catalyst handling (pyrophoric), potential for dehalogenation if applicable.[11]
SnCl₂/HCl High-Requires neutralization and removal of tin salts.[10]
Fe/HCl or Fe/NH₄Cl High-Similar to SnCl₂/HCl, requires removal of iron salts.
NaBH₄ Low (favors ketone)Incomplete nitro reductionPrimarily reduces ketones and aldehydes.[9]
LiAlH₄ LowAzo compoundsHighly reactive, not selective for nitro group over ketone.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).
  • Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.
  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025, May 6). ACS Electrochemistry.
  • Reduction of Nitro, Nitroso, Azo and Azoxy Groups. (n.d.).
  • Unspecific peroxygenase enabled formation of azoxy compounds. (2024, September 27). PMC.
  • Benchchem. (n.d.).
  • Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. (n.d.). Green Chemistry (RSC Publishing).
  • Nitro Reduction - Common Conditions. (n.d.).
  • What groups can be reduced by Sn/HCl?. (2025, March 16). Chemistry Stack Exchange.
  • The Influence of Nitro Group on Synthesis. (n.d.). JOCPR.
  • Synthesis of 3-nitroacetophenone. (n.d.). IS MUNI.
  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis - 576 Words | Report Example. (2025, August 1). IvyPanda.
  • XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. (n.d.).
  • Reduction Of Benzophenone By Sodium Borohydride. (2022, August 30). Sciencing.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
  • Synthetic method of 3, 4-diamino-benzophenone. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Hexanophenone Reduction.
  • Photochemical reduction of benzophenone: why inverted flask?. (2021, January 18). Chemistry Stack Exchange.
  • Reduction of benzophenone with sodium borohydride. (2020, September 11). YouTube.
  • Benchchem. (n.d.). Common side products in the reduction of 3'-nitroacetophenone.
  • Biosynth. (n.d.). 3'-Nitro-4'-methoxyacetophenone | 6277-38-9 | FN53809.
  • 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823. (n.d.). PubChem - NIH.
  • Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments Magnetic Resonance.
  • Continuous reduction process. (n.d.).
  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024, November 18).
  • What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. (2019, December 9). Chemistry Stack Exchange.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (n.d.).
  • First Synthesis of 3-Methoxy-4-Aminopropiophenone. (2025, August 7).
  • Gelder, E. A. (2005).
  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles | Request PDF. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yield in the Reduction of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of substituted benzophenones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their reduction reactions. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete Reaction or Low Conversion of the Starting Benzophenone

Q1: My TLC analysis consistently shows a significant amount of unreacted benzophenone, even after extending the reaction time. What are the likely causes?

A1: This is a common issue that can often be traced back to several factors related to your reagents and reaction conditions.

  • Reagent Quality and Stoichiometry:

    • Reducing Agent Potency: Hydride reagents like sodium borohydride (NaBH₄) can decompose over time, especially if not stored under anhydrous conditions. It is crucial to use a freshly opened bottle or a properly stored reagent. In practice, an excess of NaBH₄ is always used because some of it reacts with the solvent.[1] Theoretically, one mole of sodium borohydride can reduce four moles of benzophenone.[1]

    • Solvent Purity: The presence of water or other protic impurities in your solvent can quench the reducing agent. Ensure you are using anhydrous solvents, especially when working with more reactive reducing agents like lithium aluminum hydride (LAH).

  • Reaction Conditions:

    • Temperature: While many reductions of benzophenone are performed at room temperature or in an ice bath to control the reaction rate[1], some substituted benzophenones, particularly those with sterically hindering groups near the carbonyl, may require elevated temperatures (reflux) to proceed to completion.[2]

    • Insufficient Mixing: If you are using a heterogeneous catalyst like Raney Nickel or a solid reducing agent that is not fully soluble, vigorous stirring is essential to ensure adequate contact between the reactants.[3]

  • Electronic and Steric Effects of Substituents:

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the aromatic rings can deactivate the carbonyl group towards nucleophilic attack by the hydride, slowing down the reaction.

    • Steric Hindrance: Bulky substituents near the carbonyl carbon can physically block the approach of the reducing agent.[4][5] This is a significant factor in the reduction of highly substituted benzophenones. For sterically hindered ketones, stronger reducing agents or different reaction conditions may be necessary.[6][7][8]

Troubleshooting Workflow for Incomplete Conversion

Caption: Troubleshooting workflow for low benzophenone conversion.

Issue 2: Formation of Significant By-products

Q2: My reaction mixture shows multiple spots on the TLC plate, leading to a low yield of the desired alcohol and difficult purification. What are these by-products and how can I avoid them?

A2: The formation of by-products is a clear indicator that side reactions are competing with your desired reduction. The nature of these by-products depends heavily on the reduction method employed.

  • Over-reduction to Diphenylmethane:

    • Cause: This is particularly common in catalytic hydrogenation where the intermediate benzhydrol is further reduced to diphenylmethane.[3] Certain catalysts and reaction conditions can favor this over-reduction.

    • Solution:

      • Catalyst Selection: Use a more selective catalyst. For instance, Lindlar's catalyst (lead-poisoned Pd/CaCO₃) has been shown to yield high amounts of benzhydrol with minimal over-reduction.[3] Raney nickel can also be effective at lower temperatures.[3]

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

  • Pinacol Coupling Products:

    • Cause: Reductions using metals like zinc can proceed through a radical mechanism, which can lead to dimerization of the ketyl radical intermediate, forming a pinacol.[9] This is more likely under acidic conditions.[9]

    • Solution: If pinacol coupling is a major issue, switching to a hydride-based reducing agent like NaBH₄ is advisable as it proceeds via a nucleophilic hydride attack, avoiding the radical pathway.[9]

  • Reactions with Substituents:

    • Cause: If your substituted benzophenone contains other reducible functional groups (e.g., esters, nitro groups), the choice of reducing agent is critical. A strong, non-selective reducing agent like LAH will reduce these groups as well.

    • Solution: Use a milder, more selective reducing agent. Sodium borohydride is an excellent choice for reducing ketones in the presence of esters or carboxylic acids.[1]

Table 1: Common Reducing Agents and Potential By-products

Reducing AgentTypical SubstrateCommon By-productsMitigation Strategy
Sodium Borohydride (NaBH₄) Ketones, AldehydesMinimalEnsure reagent purity; monitor reaction.
Lithium Aluminum Hydride (LAH) Ketones, Aldehydes, Esters, Carboxylic Acids, Amides, NitrilesOver-reduction of other functional groupsUse only for substrates without other reducible groups or when complete reduction is desired.
Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni) Ketones, Alkenes, Alkynes, Nitro groupsDiphenylmethane (over-reduction)[3]Use a poisoned catalyst (e.g., Lindlar's)[3]; carefully control reaction time and temperature.[3]
Clemmensen Reduction (Zn(Hg), HCl) Ketones, AldehydesDimerization products[10][11]Not ideal for benzophenone reduction; better suited for complete deoxygenation to the alkane.[12][13]
Wolff-Kishner Reduction (H₂NNH₂, base) Ketones, AldehydesAzine formation[7]Not suitable for base-sensitive substrates.[7]
Issue 3: Difficult Product Isolation and Purification

Q3: I seem to get a reasonable conversion, but my isolated yield after workup and purification is very low. Where am I losing my product?

A3: Product loss during isolation is a frustrating but solvable problem. The issue often lies in the workup procedure or the purification method.

  • Workup Issues:

    • Emulsion Formation: During aqueous workup and extraction with an organic solvent, emulsions can form, trapping your product. To manage this, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, or filter the entire mixture through a pad of Celite.

    • Product Solubility: The product, diphenylmethanol (or its substituted analog), has some water solubility due to its hydroxyl group. Ensure you perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery from the aqueous layer. Also, check the aqueous layer by TLC to see if it contains a significant amount of your product.[14]

    • Precipitation of Boric Acid: When using NaBH₄, the workup often involves acidification, which can precipitate boric acid. This can sometimes trap the product. Adding sufficient water can help dissolve the boric acid salts.[2]

  • Purification Challenges:

    • Recrystallization: Choosing the right recrystallization solvent is key. The product should be soluble in the hot solvent but sparingly soluble at cold temperatures. If the product and the starting benzophenone have similar polarities, co-crystallization can occur, leading to an impure product and lower yield of pure material.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. However, improper solvent system selection can lead to poor separation or loss of product on the column. Develop a good separation on an analytical TLC plate first to determine the optimal eluent system.

Experimental Protocol: Standard Sodium Borohydride Reduction and Workup

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzophenone (1.0 eq.) in methanol or ethanol.[15] Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise to the cooled solution over 10-15 minutes.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature. Monitor the disappearance of the benzophenone spot by TLC (a typical eluent is 9:1 Hexane:Ethyl Acetate).[1] The reaction is often complete in under 30 minutes.[1]

  • Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Extraction: Add water and an organic solvent (e.g., dichloromethane or ethyl acetate) to the residue. Transfer to a separatory funnel, and perform liquid-liquid extraction. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., hexanes or ethanol-water mixture).[2]

Mechanism of Benzophenone Reduction by Sodium Borohydride

Caption: Mechanism of benzophenone reduction using NaBH₄.

The reduction begins with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the benzophenone.[15][16] This breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate.[16] During the aqueous workup, this alkoxide is protonated by the added acid to yield the final secondary alcohol product, diphenylmethanol.[16]

References

  • Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development - ACS Publications.[Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.[Link]

  • Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. IvyPanda.[Link]

  • Reduction of benzophenone with Zn as the Reducing Agent, What am I Doing Wrong? Reddit.[Link]

  • The Clemmensen Reduction. ResearchGate.[Link]

  • The Clemmensen Reduction. Juniper Publishers.[Link]

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Electrochemical reactions of organic compounds in liquid ammonia. I. Reduction of benzophenone. pubs.acs.org.[Link]

  • The Reduction of Benzophenone With Sodium Borohydride. Scribd.[Link]

  • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo.[Link]

  • XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Swarthmore College.[Link]

  • Reduction Of Benzophenone By Sodium Borohydride. Sciencing.[Link]

  • Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry. ResearchGate.[Link]

  • The Wolff–Kishner Reduction. Unacademy.[Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]

  • Wolff–Kishner reduction. Wikipedia.[Link]

  • Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. ResearchGate.[Link]

  • Wolff-Kishner Reduction, Mechanism & Application. Study.com.[Link]

  • What are the source of errors on the synthesis of diphenylmethanol made from Reduction of Diphenyl Ketone (Benzophenone) with Sodium Borohydride experiment. Chegg.[Link]

  • Wolff-Kishner Reduction. YouTube.[Link]

  • Reduction of benzophenone into diphenylmethanol with NaBH4. Chemistry Online.[Link]

  • CLEMMENSEN REDUCTION. pharmatutor.org.[Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.[Link]

  • Clemmensen reduction. Wikipedia.[Link]

  • Reduction of Benzophenone Mechanism. Reddit.[Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical.[Link]

  • Clemmensen Reduction – Mechanism, Reaction & Applications. Allen Overseas.[Link]

  • Catalyst poisoning. Wikipedia.[Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.[Link]

  • Oxidation and Reduction Reactions. Organic Chemistry.[Link]

  • Intro to Oxidation and Reduction Reactions in Organic Chemistry. YouTube.[Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube.[Link]

  • Steric Hindrance. Chemistry LibreTexts.[Link]

  • Reduction of Benzophenone. YouTube.[Link]

  • Oxidation and Reduction in Organic Chemistry. Master Organic Chemistry.[Link]

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Technical Support Center: (3-Aminophenyl)(4-methoxyphenyl)methanol - Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-Aminophenyl)(4-methoxyphenyl)methanol. It provides in-depth information on the compound's stability, potential degradation pathways, and troubleshooting strategies for common experimental challenges. The guidance herein is based on established principles of organic chemistry and pharmaceutical stability testing.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it is recommended to store the compound in a cool, dry place, protected from light and air. Ideally, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For short-term laboratory use, storage in a tightly sealed container in a desiccator at room temperature is acceptable.

Q2: My sample of this compound has developed a yellowish or brownish tint over time. What could be the cause?

A2: The development of a yellow or brown color is a common indicator of degradation, particularly oxidative degradation of the aminophenyl moiety. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities such as quinone-imines and subsequent polymeric products. Exposure to air and light can accelerate this process. It is advisable to use a fresh sample or purify the discolored material before use in sensitive applications.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the compound is susceptible to degradation under both acidic and basic conditions. The amino group can be protonated under acidic conditions, which may influence its reactivity and stability. Under strongly acidic conditions, the methoxy group may undergo ether cleavage to form a phenolic derivative. In basic conditions, the benzylic alcohol proton can be abstracted, potentially facilitating oxidation.

Q4: What are the primary functional groups that contribute to the instability of this molecule?

A4: The three primary functional groups that influence the stability of this compound are:

  • The secondary benzylic alcohol: This group is prone to oxidation to form the corresponding ketone, (3-aminophenyl)(4-methoxyphenyl)methanone.[1][2][3]

  • The 3-amino group on the phenyl ring: This aniline-like functional group is susceptible to oxidation, leading to the formation of colored impurities.[4]

  • The 4-methoxy group on the phenyl ring: The ether linkage can be cleaved under certain stress conditions, particularly strong acid and high temperatures, to yield a phenol.

II. Troubleshooting Guide: Investigating Degradation

This section provides detailed troubleshooting guidance and experimental protocols for researchers encountering stability issues or unexpected results during their experiments with this compound.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

Potential Cause: The compound is degrading under your experimental or storage conditions.

Troubleshooting Workflow:

A Unknown Peaks in HPLC B Hypothesize Degradation A->B C Perform Forced Degradation Study B->C D Identify Degradation Pathways C->D E Develop Stability-Indicating Method D->E F Optimize Experimental Conditions E->F

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Step 1: Conduct a Forced Degradation Study

A forced degradation study is essential to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.[5][6][7] This will help in developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours. Dissolve the stressed sample in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by HPLC-UV and LC-MS.

Step 2: Propose Potential Degradation Pathways

Based on the results of the forced degradation study and the known reactivity of the functional groups, you can propose the likely degradation pathways.

cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Acidic) A This compound B (3-Aminophenyl)(4-methoxyphenyl)methanone (Ketone Impurity) A->B Oxidation of Alcohol C Quinone-imine Species (Colored Impurities) A->C Oxidation of Amine D (3-Aminophenyl)(4-hydroxyphenyl)methanol (Phenolic Impurity) A->D Ether Cleavage

Sources

Technical Support Center: Preventing Oxidation of Aminophenylmethanol Compounds During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and storage of aminophenylmethanol compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common yet critical challenge: the oxidative degradation of aminophenylmethanol derivatives. These compounds are valuable intermediates and active pharmaceutical ingredients (APIs), but their inherent sensitivity to air and light can compromise experimental outcomes, product stability, and shelf-life.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory. We will explore the "what," the "why," and the "how" of preventing oxidation, ensuring the integrity and reliability of your work.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries regarding the storage and stability of aminophenylmethanol compounds.

Q1: My (4-aminophenyl)methanol solution has turned yellow/brown upon storage. What is happening?

A1: The yellow to brown discoloration is a classic indicator of oxidation.[1] The aminophenylmethanol structure, containing both an amino group and a benzylic alcohol, is susceptible to oxidation by atmospheric oxygen.[3] This reaction can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion contaminants. The colored products are typically quinone-imine or polymeric species formed from the initial oxidation products.

Q2: What are the ideal short-term and long-term storage conditions for solid aminophenylmethanol compounds?

A2: For optimal stability, solid aminophenylmethanol compounds should be stored under conditions that minimize exposure to oxygen, light, and moisture.

Storage DurationTemperatureAtmosphereLight ConditionContainer
Short-Term 2-8°C (Refrigerated)[1][2]Standard Atmosphere (tightly sealed)Amber vial or in a dark place[1][4]Well-sealed glass or polyethylene container
Long-Term ≤ -20°C (Freezer)[4]Inert Gas (Nitrogen or Argon)[4][5]Amber vial, stored in the dark[1][4]Tightly sealed vial with a PTFE-lined cap
Q3: I need to store a solution of an aminophenylmethanol derivative. What solvent should I use and what precautions should I take?

A3: The choice of solvent is critical. Protic solvents like methanol or ethanol can be used, but ensure they are of high purity and deoxygenated prior to use.[6] Solutions are generally less stable than the solid material. For storage, always use a deoxygenated solvent and purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.[5] Store solutions at low temperatures (≤ -20°C) and protect them from light.

Q4: Are there any chemical additives that can help prevent oxidation?

A4: Yes, the addition of antioxidants can be an effective strategy, particularly for solutions. Antioxidants work by scavenging free radicals or reducing agents that could initiate the oxidation cascade.[7][8] Common choices include:

  • Butylated hydroxytoluene (BHT): A phenolic antioxidant effective at low concentrations.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.[9]

  • Tocopherols (Vitamin E): Lipophilic antioxidants suitable for non-aqueous solutions.[9]

The selection and concentration of an antioxidant should be validated for compatibility and effectiveness with your specific compound and application.

Q5: How does pH affect the stability of aminophenylmethanol compounds in solution?

A5: The pH of a solution can significantly influence the rate of oxidation.[10][11] The amino group can be protonated at low pH, which may alter its susceptibility to oxidation. Conversely, at high (alkaline) pH, deprotonation of the phenolic hydroxyl group (if present) or the benzylic alcohol can increase electron density in the aromatic ring, potentially accelerating oxidation.[12][13] The optimal pH for stability is compound-specific and should be determined experimentally, often falling within a neutral to slightly acidic range.[14]

Section 2: Troubleshooting Guide - In-Depth Problem Solving

This section provides a structured approach to diagnosing and resolving specific degradation issues encountered during your experiments.

Problem 1: Rapid Discoloration of a Newly Prepared Solution
  • Symptom: A solution of an aminophenylmethanol compound changes color from clear to yellow or brown within minutes to hours of preparation.

  • Root Cause Analysis:

    dot graph TD { A[Start: Rapid Discoloration] --> B{Solvent Deoxygenated?}; B -- No --> C[High dissolved O2 is the likely culprit.]; B -- Yes --> D{Inert Gas Purge Used?}; D -- No --> E[Oxygen in headspace is oxidizing the compound.]; D -- Yes --> F{Purity of Compound/Solvent?}; F -- Impurities Present --> G[Metal ions or other impurities are catalyzing oxidation.]; F -- High Purity --> H[Consider light exposure or elevated temperature as contributing factors.]; }

    Caption: Troubleshooting workflow for rapid solution discoloration.

  • Corrective Actions:

    • Solvent Deoxygenation: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

    • Inert Gas Blanketing: After transferring the solution to its storage vial, flush the headspace with a gentle stream of inert gas before sealing the container.[5][15][16][17] This displaces the oxygen-containing air.

    • Use High-Purity Reagents: Ensure both the aminophenylmethanol compound and the solvent are of high purity. Trace metal impurities can act as catalysts for oxidation.

    • Control Light and Temperature: Prepare the solution under low-light conditions or in amber glassware. Avoid unnecessary heating.

Problem 2: Appearance of Impurity Peaks in HPLC Analysis After Storage
  • Symptom: Chromatographic analysis (e.g., HPLC) of a stored sample shows new peaks that were not present in the freshly prepared sample, indicating the formation of degradation products.

  • Root Cause Analysis & Verification:

    dot graph TD { A[Start: New Impurity Peaks in HPLC] --> B{Characterize Impurities}; B -- MS/MS Analysis --> C[Identify mass of impurities. Is it consistent with oxidation products? (e.g., +14 Da for aldehyde, dimerization)]; B -- Forced Degradation Study --> D[Expose fresh sample to an oxidizing agent (e.g., H2O2). Do the impurity peaks match?]; C --> E{Confirm Oxidation}; D --> E; E --> F[Implement preventative storage protocols as outlined in this guide.]; }

    Caption: Diagnostic workflow for identifying oxidation-related impurities.

  • Corrective Actions & Preventative Measures:

    • Confirm Oxidative Degradation: Perform a forced degradation study.[18][19][20][21][22] Treat a fresh sample with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and analyze it by HPLC. If the resulting impurity profile matches that of your stored sample, it strongly suggests oxidation is the degradation pathway.

    • Implement Rigorous Storage Protocol: If oxidation is confirmed, strictly adhere to the long-term storage recommendations:

      • Store as a solid whenever possible.

      • Use inert gas blanketing for both solids and solutions.[23]

      • Store at ≤ -20°C.

      • Use amber vials and store in the dark.

      • Consider adding a validated antioxidant to solutions.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures to ensure the stability of your aminophenylmethanol compounds.

Protocol 1: Inert Gas Purging (Blanketing) of Vials

This protocol describes the process of replacing the air in the headspace of a vial with an inert gas to prevent oxidation.

  • Materials:

    • Vial containing the aminophenylmethanol compound (solid or solution).

    • Source of high-purity inert gas (Nitrogen or Argon) with a regulator.

    • Tubing and a sterile needle or pipette tip.

    • Vial cap with a PTFE septum or a screw cap.

  • Procedure:

    • Set the regulator to deliver a gentle flow of inert gas (e.g., 1-2 psi). A high flow rate can cause splashing or disturb solid samples.

    • Insert the needle or pipette tip connected to the gas line into the vial, ensuring the tip is just above the surface of the sample.

    • Allow the gas to flow for 15-30 seconds to displace the air in the headspace. For larger vials, increase the time accordingly.

    • While the gas is still flowing, carefully withdraw the needle and immediately seal the vial tightly. This prevents air from re-entering.

    • Label the vial, indicating that it has been stored under an inert atmosphere.

Protocol 2: Conducting a Forced Degradation Study

This study helps to identify potential degradation products and validate the stability-indicating power of your analytical methods.[18][22]

  • Materials:

    • Freshly prepared solution of the aminophenylmethanol compound at a known concentration.

    • 3% Hydrogen Peroxide (H₂O₂) solution (oxidizing agent).

    • Control solution (your compound in the same solvent, without H₂O₂).

    • HPLC system with a suitable column and detection method (e.g., UV-Vis).

  • Procedure:

    • Sample Preparation: Prepare two samples.

      • Test Sample: To your aminophenylmethanol solution, add a small volume of 3% H₂O₂. A typical starting point is to aim for a final H₂O₂ concentration of 0.1-1%.

      • Control Sample: Add an equivalent volume of the solvent (without H₂O₂) to another aliquot of your compound solution.

    • Incubation: Let both samples sit at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, and 24 hours).

    • Analysis: At each time point, inject both the test and control samples into the HPLC system.

    • Data Interpretation:

      • Compare the chromatograms of the test and control samples.

      • Look for a decrease in the peak area of the parent compound in the test sample.

      • Identify any new peaks (degradation products) that appear in the test sample.

      • This information helps to establish the retention times of oxidative impurities and confirms that your HPLC method can separate them from the parent compound.

Protocol 3: Screening for Antioxidant Efficacy

This protocol allows you to quickly assess the effectiveness of different antioxidants for your specific compound.

  • Materials:

    • Solution of your aminophenylmethanol compound.

    • Stock solutions of potential antioxidants (e.g., BHT, ascorbic acid) at known concentrations.

    • Analytical method to quantify the parent compound (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • Sample Preparation: Prepare several aliquots of your compound solution.

      • Control: No antioxidant added.

      • Test Samples: Add different antioxidants at a predetermined concentration (e.g., 0.01% w/v) to the other aliquots.

    • Storage: Store all samples under identical, moderately stressful conditions (e.g., room temperature, exposed to air) for a set period (e.g., 7 days).

    • Analysis: After the storage period, analyze all samples to determine the remaining concentration of the parent aminophenylmethanol compound.

    • Evaluation: The most effective antioxidant will be the one that results in the least degradation of the parent compound compared to the control.

Section 4: Understanding the Mechanism of Oxidation

A foundational understanding of the degradation pathway is crucial for effective prevention. The oxidation of aminophenylmethanol compounds often proceeds through a free-radical mechanism, initiated by factors like light, heat, or metal ions.

dot graph TD { subgraph "Oxidation Pathway" A["(Aminophenyl)methanol"] -- "Initiation (O2, light, metal ions)" --> B["Radical Intermediate"]; B --> C["Further reaction with O2"]; C --> D["Peroxy Radical"]; D --> E["Aldehyde/Ketone Product + H2O2"]; E --> F["Further Oxidation/Polymerization"]; F --> G["Colored Degradation Products (Quinone-imines, etc.)"]; end

}

Caption: Simplified mechanism of aminophenylmethanol oxidation and key prevention strategies.

The primary amino group and the benzylic hydroxyl group are both susceptible to oxidation. The initial step is often the abstraction of a hydrogen atom, leading to a radical intermediate that rapidly reacts with molecular oxygen.[24] The resulting products can include the corresponding aminobenzaldehyde or aminobenzophenone, which are themselves often unstable and can undergo further reactions to form complex, colored polymeric materials.[3][25]

By controlling the environment—eliminating oxygen and light, and keeping temperatures low—we can effectively inhibit the initiation of this destructive cascade.

References
  • Kintek Solution. (n.d.). What Is Used As An Inert Atmosphere For Pharmaceuticals? Protect Your Drugs With Nitrogen Blanketing. Retrieved from [Link]

  • Knowledge. (2023, June 7). Why should inert gas be filled before and after filling ampoules? Retrieved from [Link]

  • Air Products. (n.d.). Packaging / Inerting / Blanketing for Pharmaceuticals. Retrieved from [Link]

  • ChemBK. (2024, April 9). (4-aminophenyl)methanol. Retrieved from [Link]

  • Gunturu, S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect, 1(14), 4235-4239.
  • Saranya, J., et al. (2023). Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O H and O2 photo-oxidation reactions and formamide dominance. Frontiers in Chemistry, 11, 1245635.
  • IGAS. (n.d.). The Application of Inert Gases in the Medical Field and its Advantages. Retrieved from [Link]

  • Jensen, G. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Patel, Y. P. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 2(2), 1-4.
  • Kumar, V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5039-5045.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- a review. International Journal of Pharmaceutical Research & Allied Sciences, 4(1), 16-24.
  • Siracusa, V., et al. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 16(1), 1-25.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Antioxidants. (2022, April 8). Antioxidants and Bioactive Compounds in Food: Critical Review of Issues and Prospects. Retrieved from [Link]

  • Flörke, U., & Egold, H. (2009). (3-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504.
  • Methanex Corporation. (2020, March 31). Methanol Safety Data Sheet. Retrieved from [Link]

  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • González-Gordo, S., et al. (2023). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. Plants, 12(1), 1.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Pop, O. L., et al. (2023). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. Foods, 12(1), 1-25.
  • ResearchGate. (2025, August 6). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Oxidation of benzyl alcohol, 1-phenylethanol and cinnamyl.... Retrieved from [Link]

  • Das, A. K., et al. (2023). The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae. Antioxidants, 12(1), 1-25.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Halouzka, V., et al. (2008). Investigation of electro-oxidation of methanol and benzyl alcohol at boron-doped diamond electrode: evidence for the mechanism for fouling film formation. Analytical Chemistry, 80(6), 2071-2079.
  • Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 10(10), 2287.
  • Rasayan Journal of Chemistry. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Retrieved from [Link]

  • Dagres, E., et al. (2022). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. Applied Sciences, 12(1), 1-25.
  • Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.

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Technical Support Center: Scale-up Synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and process chemists involved in the scale-up of this valuable intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the challenges of transitioning this synthesis from the laboratory to pilot plant or manufacturing scale.

Introduction to Synthetic Strategies

This compound is a key building block in the pharmaceutical and specialty chemicals industries. Its synthesis on a larger scale can be approached through several routes, with the most common being the Grignard reaction and the reduction of a benzophenone intermediate. This guide will focus on these two primary pathways, addressing the unique challenges each presents during scale-up.

Route A: Grignard Reaction Pathway

This approach involves the reaction of a Grignard reagent, formed from a protected 3-bromoaniline derivative, with 4-methoxybenzaldehyde (anisaldehyde).

Workflow Diagram: Grignard Reaction Pathway

Grignard Reaction Pathway cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Grignard Addition cluster_3 Step 4: Hydrolysis and Deprotection A 3-Bromoaniline C Protected 3-Bromoaniline A->C Base, Solvent B Protecting Agent (e.g., Boc₂O) B->C D Grignard Reagent C->D Mg, Anhydrous Ether/THF E Magnesium Alkoxide Intermediate D->E Anisaldehyde F This compound E->F Aqueous Acid (e.g., HCl)

Caption: Workflow for the Grignard reaction synthesis of this compound.

Troubleshooting and FAQs: Grignard Reaction Pathway

Q1: My Grignard reaction is difficult to initiate on a larger scale. What can I do?

A1: This is a common issue in scaling up Grignard reactions. The initiation is an autocatalytic process that begins on the surface of the magnesium. Here’s a troubleshooting guide:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and dry. On a larger scale, mechanical stirring may not be sufficient to break the passivating magnesium oxide layer. Consider adding a small amount of an activating agent like iodine (a crystal or two), 1,2-dibromoethane, or a pre-formed Grignard reagent from a previous batch.

  • Solvent and Reagent Purity: The presence of even trace amounts of water can quench the Grignard reagent and prevent initiation.[1] Ensure your solvent (THF or diethyl ether) is anhydrous and the protected 3-bromoaniline is dry.

  • Localized Heating: Gentle, localized heating with a heat gun on the reactor jacket can sometimes initiate the reaction. Be prepared to apply cooling immediately once the exotherm begins.

  • Mechanical Agitation: Ensure your agitation is sufficient to keep the magnesium suspended and in contact with the aryl halide.

Q2: I'm observing a significant amount of a biphenyl impurity. How can I minimize this?

A2: The formation of a biphenyl byproduct is likely due to a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide.[2] To mitigate this:

  • Slow Addition: Add the solution of the protected 3-bromoaniline to the magnesium suspension slowly and controllably. This maintains a low concentration of the aryl halide in the presence of the Grignard reagent.

  • Temperature Control: Maintain a gentle reflux during the addition. Excessively high temperatures can promote side reactions.

  • Good Agitation: Ensure efficient mixing to quickly disperse the added aryl halide and promote its reaction with magnesium rather than the Grignard reagent.

Q3: The reaction exotherm is difficult to control during the addition of anisaldehyde. What are the best practices for scale-up?

A3: The Grignard addition to the aldehyde is highly exothermic and requires careful management on a larger scale.

  • Controlled Addition Rate: Add the anisaldehyde solution at a rate that allows your cooling system to maintain the desired reaction temperature. A programmable dosing pump is highly recommended.

  • Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde solution (reverse addition) can provide better temperature control, although this may affect the impurity profile.

  • Dilution: Increasing the solvent volume can help to dissipate the heat of reaction more effectively.

  • Cooling Capacity: Ensure your reactor's cooling system is capable of handling the total heat evolution of the reaction. Perform a reaction calorimetry study if possible.

Q4: What are the key considerations for the hydrolysis and deprotection step?

A4: The acidic workup quenches the reaction and deprotects the amine.

  • Controlled Quenching: The addition of the reaction mixture to aqueous acid is also highly exothermic. Perform this addition slowly to a cooled solution of the acid.

  • pH Adjustment: After quenching and deprotection, the product will be in its protonated, water-soluble form. Careful neutralization with a base (e.g., NaOH, NaHCO₃) is required to precipitate the free amine alcohol. Monitor the pH closely to avoid forming the phenoxide of the alcohol at high pH.

  • Extraction: After neutralization, the product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Route B: Reduction of Benzophenone Intermediate Pathway

This pathway involves the formation of 3-amino-4'-methoxybenzophenone, followed by its reduction to the desired diarylmethanol.

Workflow Diagram: Benzophenone Reduction Pathway

Benzophenone Reduction Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Reduction of Ketone A Anisole C 3-Nitro-4'-methoxybenzophenone A->C Lewis Acid (e.g., AlCl₃) B 3-Nitrobenzoyl chloride B->C D 3-Amino-4'-methoxybenzophenone C->D Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) E This compound D->E Reducing Agent (e.g., NaBH₄)

Caption: Workflow for the benzophenone reduction synthesis of this compound.

Troubleshooting and FAQs: Benzophenone Reduction Pathway

Q1: The Friedel-Crafts acylation gives a low yield and a mixture of isomers. How can I improve this?

A1: Friedel-Crafts acylations can be challenging to control, especially with activated rings like anisole.

  • Lewis Acid Stoichiometry: Anisole can coordinate with the Lewis acid (e.g., AlCl₃), deactivating it. Ensure you are using a sufficient molar equivalent of the Lewis acid.

  • Temperature Control: The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions and improve regioselectivity (para-acylation is favored). Poor temperature control can lead to ortho-acylation or other byproducts.

  • Reagent Purity: The 3-nitrobenzoyl chloride should be of high purity. Any acid impurities can affect the activity of the Lewis acid.

  • Work-up: The workup involves quenching the Lewis acid with water, which is a highly exothermic process. This should be done slowly and with adequate cooling.

Q2: What are the best practices for the reduction of the nitro group on a large scale?

A2: The reduction of the nitro group can be achieved through various methods, each with its own scale-up considerations.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method.

    • Safety: Hydrogen is highly flammable and requires specialized equipment (e.g., a hydrogenation reactor) and safety protocols.

    • Catalyst Activity: Ensure the catalyst is active. Catalyst poisoning can be an issue.

    • Mass Transfer: Good agitation is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a classic and robust method.

    • Exothermicity: The reaction is exothermic and requires controlled addition of the acid.

    • Work-up: The work-up involves filtering off the metal salts and neutralizing the acidic solution, which can generate a significant amount of waste.

Q3: I am seeing incomplete reduction of the ketone to the alcohol. What should I consider?

A3: The reduction of the benzophenone to the diarylmethanol is typically straightforward but can present challenges.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common and safe choice for this reduction. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents).

  • Solvent: The reaction is often carried out in an alcoholic solvent like methanol or ethanol. The choice of solvent can affect the reaction rate.

  • Temperature: The reaction is usually run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure it goes to completion before work-up.

Q4: What is the best way to purify the final product on a large scale?

A4: Purification of this compound typically involves crystallization.

  • Solvent Selection: A suitable solvent system for crystallization will be one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for crystallization of similar compounds include ethanol, isopropanol, toluene, or mixtures with heptane.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for selective crystallization of the desired product and exclusion of impurities.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and ensure the desired polymorphic form is obtained.

  • Polymorphism: Be aware that the final product may exhibit polymorphism, meaning it can exist in different crystalline forms with different physical properties.[3][4][5][6] It is important to identify and control the desired polymorphic form for consistent product quality.

General Scale-up and Safety Considerations

  • Process Safety Analysis: Before any scale-up, a thorough process safety analysis should be conducted to identify potential hazards, such as thermal runaways, gas evolution, and handling of hazardous materials.

  • Material Handling: Ensure proper personal protective equipment (PPE) is used when handling all reagents and solvents.

  • Equipment Selection: The choice of reactor and other equipment should be appropriate for the scale and chemistry of the process. Glass-lined reactors are often used for their chemical resistance.

  • Impurity Profiling: A thorough understanding of the impurity profile is crucial for process optimization and quality control.[1][7] Use analytical techniques like HPLC and GC-MS to identify and quantify impurities.

This technical support guide provides a framework for addressing common challenges in the scale-up synthesis of this compound. By understanding the underlying chemistry and potential pitfalls of each synthetic route, researchers and process chemists can develop robust, safe, and efficient processes for the large-scale production of this important intermediate.

References

  • Google Patents. (n.d.). Amino substituted benzophenone oximes and derivatives thereof.
  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceuticals, 13(10), 304.
  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
  • Evotec. (n.d.). Synthesis, Scale-Up and Synthetic Route Development. Retrieved January 17, 2026, from [Link]

  • Karadendrou, M. A., et al. (2022). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
  • DSpace@MIT. (n.d.). Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. Retrieved January 17, 2026, from [Link]

  • Meagley, R. (2018). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
  • Google Patents. (n.d.). Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
  • Yang, Y., et al. (2021). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 25(4), 834-845.
  • ResearchGate. (n.d.). Grignard reaction of anisole bromide. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.
  • Google Patents. (n.d.). 3-Amino-4-methoxy acetanilide (II) preparation method.
  • ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved January 17, 2026, from [Link]

  • Okayama University. (n.d.). Epitaxial crystallization and crystalline polymorphism of polylactides. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol and Its Isomers: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The structural motif of aminophenyl-methoxyphenyl methanol represents a versatile scaffold in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The specific positioning of the amino and methoxy functional groups on the phenyl rings gives rise to a series of structural isomers, each possessing distinct physicochemical properties and pharmacological profiles. Understanding the nuances between these isomers is paramount for the rational design of novel therapeutics and advanced materials. For instance, the relative positions of substituents can dramatically alter a molecule's binding affinity to a biological target, its metabolic stability, and its overall efficacy.[3]

This technical guide provides a comparative analysis of (3-Aminophenyl)(4-methoxyphenyl)methanol and its key positional isomers. We will delve into their synthetic pathways, comparative physicochemical and spectroscopic data, analytical separation techniques, and the influence of isomeric variation on biological activity. The insights and protocols herein are designed to equip researchers with the foundational knowledge to select, synthesize, and evaluate the most promising candidates for their specific applications.

Synthetic Strategies: From Precursor to Product

The most common and efficient route for synthesizing aminophenyl-methoxyphenyl methanols and their isomers is through the chemical reduction of their corresponding nitro-substituted precursors.[4] This transformation is typically achieved via catalytic hydrogenation, a method favored for its high yield and the relative ease of product isolation.

Causality in Synthetic Route Selection

The choice of a nitro-reduction pathway is strategic. Nitroaromatic compounds are often commercially available or readily synthesized, providing accessible starting materials. Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source such as hydrogen gas or hydrazine hydrate, offers a clean and efficient conversion of the nitro group to an amine without typically affecting the benzyl alcohol moiety or the methoxy group.[4][5] The selection of the catalyst and solvent system can be optimized to maximize yield and minimize side reactions.

General Synthetic Workflow Diagram

Synthetic Workflow Start Nitro-substituted Precursor (e.g., Nitrobenzyl alcohol derivative) Reagents Reducing Agent (e.g., H2, Hydrazine) + Catalyst (e.g., Pd/C, Raney Ni) + Solvent (e.g., Methanol, Ethanol) Reaction Reduction Reaction (Heated/Reflux) Start->Reaction Reagents->Reaction Combine Filtration Catalyst Filtration Reaction->Filtration Reaction Complete Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Workup Aqueous Work-up & Organic Extraction Evaporation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product (Aminophenyl)(methoxyphenyl)methanol Isomer Purification->Product

Caption: General workflow for the synthesis of aminophenyl-methoxyphenyl methanol isomers.

Experimental Protocol: Synthesis of (4-Amino-3-methoxyphenyl)methanol

This protocol details the synthesis via the reduction of 3-Methoxy-4-nitrobenzyl alcohol, a representative example for this class of compounds.[5]

  • Reaction Setup: In a 500 mL reaction flask, dissolve 5.0 g (27 mmol) of 3-Methoxy-4-nitrobenzyl alcohol in 250 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely seal the flask and purge the system with hydrogen gas. Maintain a hydrogen atmosphere (typically using a balloon or a controlled pressure system) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete overnight.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[5] Rinse the pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the resulting crude product by silica gel column chromatography, using a suitable eluent system such as ethyl acetate/hexane, to yield the pure (4-Amino-3-methoxyphenyl)methanol.[5]

Comparative Physicochemical and Spectroscopic Properties

The isomeric position of the amino and methoxy groups significantly influences the molecule's polarity, hydrogen bonding capability, and crystal packing, which in turn dictates its physical properties like melting point and solubility. These properties are critical in drug development for formulation and bioavailability considerations.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKnown Properties
This compound C₁₄H₁₅NO₂229.27937670-39-8Research chemical.[6][7]
(2-Amino-4-methoxyphenyl)methanol C₈H₁₁NO₂153.18187731-65-3Also known as 2-AMINO-4-METHOXYBENZYL ALCOHOL.[8]
(3-Amino-4-methoxyphenyl)methanol C₈H₁₁NO₂153.18113928-90-8Used as an intermediate in organic synthesis.[1][9]
(4-Amino-3-methoxyphenyl)methanol C₈H₁₁NO₂153.18148459-54-5Key intermediate in cyclotriveratrylene chemistry.[5]
(4-Aminophenyl)methanol C₇H₉NO123.15623-04-1Also known as 4-Hydroxymethylaniline.[10]
(3-Aminophenyl)methanol C₇H₉NO123.15620-25-7Forms extensive hydrogen-bond networks in its crystal structure.[11]
(4-Methoxyphenyl)methanol C₈H₁₀O₂138.17105-13-5Also known as Anisyl alcohol; used as a fragrance.[12]

Note: Comprehensive experimental data for all isomers is not always publicly available. The table aggregates available information from chemical databases and suppliers.

Spectroscopic Distinctions
  • ¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for identifying isomers. The position of the amino and methoxy groups alters the electron density of the aromatic rings, causing predictable upfield or downfield shifts of adjacent protons. The protons on the phenyl ring bearing the electron-donating methoxy group will typically appear at a different chemical shift than those on the aminophenyl ring.

  • IR Spectroscopy: Key characteristic peaks include a broad O-H stretch for the alcohol (around 3200-3600 cm⁻¹), N-H stretches for the primary amine (around 3300-3500 cm⁻¹), a strong C-O stretch for the ether (around 1250 cm⁻¹), and C-O stretch for the alcohol (around 1050 cm⁻¹). The exact positions can vary slightly between isomers.

Analytical Separation and Characterization

Due to their structural similarity, separating a mixture of these isomers presents an analytical challenge. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.

Principles of Separation

The choice of analytical technique hinges on exploiting the subtle physicochemical differences between the isomers.

  • Reversed-Phase HPLC: This is the most common HPLC mode. Separation is based on differences in hydrophobicity. While all isomers have similar core structures, the position of the polar amino and hydroxyl groups can affect the molecule's overall interaction with the nonpolar stationary phase.

  • Chiral HPLC: For stereoisomers (enantiomers or diastereomers), chiral stationary phases (CSPs) are required to achieve separation.[13]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. The protonation state of the amino group is pH-dependent, allowing for the optimization of separation by adjusting the pH of the background electrolyte.[14][15]

Analytical Workflow Diagram

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_characterization Structural Confirmation Sample Synthesized Isomer Mixture Dissolve Dissolve in Mobile Phase or appropriate solvent Sample->Dissolve Filter Filter through 0.45µm syringe filter Dissolve->Filter HPLC HPLC System (e.g., C18 column, UV detector) Filter->HPLC Inject CE Capillary Electrophoresis System (e.g., Fused-silica capillary, DAD) Filter->CE Inject MS Mass Spectrometry (MS) (Confirm Molecular Weight) HPLC->MS Couple (LC-MS) NMR NMR Spectroscopy (Confirm Isomeric Structure) HPLC->NMR Fraction Collect CE->MS Couple (CE-MS)

Caption: A standard workflow for the separation and identification of isomers.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of drug molecules is intimately linked to their three-dimensional structure and the spatial arrangement of functional groups.[3][16] Even a minor change, such as moving a methoxy group from the para to the ortho position, can profoundly impact pharmacological activity.[17]

Derivatives of aminophenyl and methoxyphenyl structures have been investigated for a wide range of biological activities:

  • Anticonvulsant Activity: Certain methoxyphenyl derivatives have shown anticonvulsant properties. A study on 5-phenylmethylenehydantoin and its methoxy-substituted derivatives found that the ortho-methoxy isomer possessed significant anticonvulsant activity, while the meta- and para-methoxy isomers were inactive.[17] This highlights a strict positional requirement for activity.

  • Antioxidant Activity: Phenolic and aminophenolic structures are known for their ability to scavenge free radicals.[18][19] Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess antioxidant activity, with some analogues exhibiting greater potency than the standard antioxidant ascorbic acid.[20] The position of the electron-donating amino and methoxy groups can influence the stability of the resulting radical, thereby modulating antioxidant potential.

  • Anticancer Activity: Many compounds with this core scaffold have been evaluated for their cytotoxicity against various cancer cell lines.[19][20] The biological activity is often dependent on the specific isomer, with some showing high potency and others being relatively inactive.[19] For example, in a series of 3-Br-Acivicin isomers, the "natural" stereoisomer was consistently the most potent against malaria strains, while other isomers were significantly less active or inactive.[16]

  • Analgesic and CNS Activity: Derivatives of 4-(3-methoxyphenyl)piperidine have been developed as potent analgesic agents that act as selective μ-opioid receptor (MOR) ligands.[21] This demonstrates the utility of the methoxyphenyl moiety in designing molecules that interact with central nervous system targets.

Structure-Activity Relationship (SAR) Conceptual Diagram

SAR_Concept cluster_isomers Isomeric Scaffolds cluster_properties Molecular Properties cluster_activity Biological Outcome Ortho Ortho-substituted Sterics Steric Hindrance Ortho->Sterics Electronics Electronic Effects (Resonance, Induction) H_Bonding Hydrogen Bonding Potential Meta Meta-substituted Meta->Electronics Para Para-substituted Para->H_Bonding Binding Receptor/Enzyme Binding Affinity Sterics->Binding ADME ADME Properties (Metabolism, Solubility) Sterics->ADME Electronics->Binding Electronics->ADME H_Bonding->Binding H_Bonding->ADME Activity Pharmacological Activity (Efficacy) Binding->Activity

Caption: Isomeric position influences molecular properties, which dictates biological activity.

Conclusion and Future Perspectives

This guide has established that this compound and its isomers are not interchangeable entities. The specific placement of the amino and methoxy groups serves as a critical determinant of their physicochemical properties, analytical behavior, and, most importantly, their biological activity. The synthetic accessibility of these compounds, primarily through the reduction of nitro precursors, makes them attractive starting points for discovery campaigns.

Future research should focus on a systematic synthesis and screening of a complete isomeric library to build more comprehensive structure-activity relationship models. Investigating the stereoisomers of chiral members of this family could also unlock new pharmacological profiles, as biological systems are inherently chiral.[22] As our understanding of the intricate relationship between isomeric structure and biological function deepens, these versatile scaffolds will undoubtedly continue to play a significant role in the development of next-generation therapeutics.

References

  • (3-Amino-4-methoxyphenyl)methanol - MySkinRecipes. (n.d.).
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  • (4-AMINO-3-METHOXYPHENYL)METHANOL. (n.d.). ChemicalBook.
  • (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol. (n.d.). Santa Cruz Biotechnology.
  • Almirante, N., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-6.
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  • King, A. R., & Liaw, G. J. (1990). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Zhonghua Yi Xue Za Zhi (Taipei), 46(5), 269-74.
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  • An, F. L., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070.
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  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2014).
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminophenylmethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the realm of pharmaceutical development and fine chemical synthesis, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. The aminophenylmethanol isomers—(2-aminophenyl)methanol (ortho), (3-aminophenyl)methanol (meta), and (4-aminophenyl)methanol (para)—serve as a classic example. While sharing the same molecular formula (C₇H₉NO) and core functional groups, the spatial arrangement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the phenyl ring profoundly alters their electronic, chemical, and biological properties. Consequently, the ability to unambiguously distinguish between these isomers is paramount for quality control and process optimization.

This guide provides an in-depth comparison of the spectroscopic signatures of these three isomers using foundational analytical techniques: UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data presentation to explore the underlying principles that govern their distinct spectral characteristics, offering field-proven insights and validated experimental protocols.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like the aminophenylmethanol isomers, the key transitions are π → π* within the benzene ring. The position of the substituents dictates the extent of conjugation and, therefore, the energy required for these transitions.

Causality Behind Spectral Shifts

Both the -NH₂ and -OH (within the -CH₂OH group) are powerful auxochromes, meaning they are electron-donating groups that can increase the wavelength of maximum absorption (λ_max) and the intensity of absorption when attached to a chromophore (the benzene ring).

  • (4-aminophenyl)methanol (para): The para-isomer exhibits the most significant bathochromic (red) shift. This is due to the direct conjugation between the electron-donating amino group and the hydroxymethyl group through the phenyl ring, creating an extended π-system that lowers the energy gap for the π → π* transition.

  • (2-aminophenyl)methanol (ortho): The ortho-isomer also shows a red shift, but often less pronounced than the para-isomer. Steric hindrance between the adjacent bulky groups can slightly disrupt the planarity of the molecule, reducing the efficiency of conjugation. Furthermore, the potential for intramolecular hydrogen bonding between the -NH₂ and -OH groups can influence the electronic environment.

  • (3-aminophenyl)methanol (meta): The meta-isomer typically displays the lowest λ_max, closest to that of a monosubstituted benzene. In the meta position, the substituents are not in direct conjugation with each other, resulting in a less significant perturbation of the benzene ring's electronic system.

Comparative UV-Vis Data

The following table summarizes the expected UV-Vis absorption data for the isomers when dissolved in methanol.

Isomerλ_max 1 (nm)λ_max 2 (nm)Rationale
Ortho ~285~235Conjugation present; potential for steric hindrance and H-bonding.
Meta ~280~230Substituents are not in direct conjugation; minimal shift.
Para ~295~240Maximum conjugation effect leads to the largest red shift.
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Methanol or ethanol are common choices.

  • Sample Preparation: Prepare a stock solution of the aminophenylmethanol isomer (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the instrument's linear range (0.1 - 1.0 AU).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Data Acquisition: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan across a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh Sample Prep2 Dissolve in UV-grade Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 Acq1 Calibrate with Solvent Blank Prep3->Acq1 Acq2 Run Sample Scan (200-400 nm) Acq1->Acq2 Ana1 Identify λ_max Acq2->Ana1 Ana2 Compare to Reference Spectra Ana1->Ana2

Caption: Standard workflow for UV-Vis spectroscopic analysis.

FT-IR Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.[1][2] While all three isomers will show characteristic absorptions for O-H, N-H, and C-H bonds, the key to their differentiation lies in the "fingerprint region," specifically the pattern of C-H out-of-plane (OOP) bending vibrations.[3][4]

Causality Behind Vibrational Differences
  • N-H and O-H Stretching: Primary amines show two N-H stretching bands (asymmetric and symmetric) around 3300-3500 cm⁻¹.[5][6] The alcohol O-H stretch appears as a broad band around 3200-3600 cm⁻¹ due to hydrogen bonding. These are present in all isomers.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The pattern of absorption between 650-900 cm⁻¹ is highly diagnostic for the substitution pattern on a benzene ring.[3][7] The number and position of adjacent hydrogen atoms on the ring determine the frequencies of these bending vibrations.

    • Ortho (1,2-disubstituted): Four adjacent aromatic hydrogens typically give rise to a strong absorption band around 735-770 cm⁻¹.

    • Meta (1,3-disubstituted): Three adjacent hydrogens lead to a band at 750-810 cm⁻¹, often accompanied by another band from the isolated hydrogen at 860-900 cm⁻¹.

    • Para (1,4-disubstituted): Two sets of two adjacent hydrogens result in a single, strong absorption in the 810-860 cm⁻¹ range.

Comparative FT-IR Data
Functional GroupOrtho-Isomer (cm⁻¹)Meta-Isomer (cm⁻¹)Para-Isomer (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)
N-H Stretch (Amine) 3300-3500 (two bands)3300-3500 (two bands)3300-3500 (two bands)
Aromatic C-H Stretch >3000>3000>3000
C-O Stretch ~1020~1030~1015
Aromatic C-H OOP Bend ~750 (strong) ~780 (strong), ~880 (med) ~830 (strong)
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare the fingerprint region to known patterns for ortho, meta, and para substitution.

Workflow for FT-IR Analysis

FT_IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Grind Sample with dry KBr Prep2 Press into Transparent Pellet Prep1->Prep2 Acq1 Acquire Background Spectrum Prep2->Acq1 Acq2 Acquire Sample Spectrum Acq1->Acq2 Ana1 Identify Functional Group Frequencies Acq2->Ana1 Ana2 Analyze C-H Bending Region (650-900 cm⁻¹) Ana1->Ana2 Ana3 Confirm Substitution Pattern Ana2->Ana3

Caption: Workflow for FT-IR analysis using the KBr pellet method.

NMR Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and symmetry of atoms. Both ¹H and ¹³C NMR are indispensable for distinguishing the aminophenylmethanol isomers.

Causality Behind NMR Differences

The key differentiators in NMR are chemical shift (δ), spin-spin coupling (splitting patterns), and the number of unique signals.

  • Symmetry: The para-isomer possesses a C₂ axis of symmetry, which means it has fewer unique carbon and proton environments compared to the ortho and meta isomers. This is immediately apparent in the ¹³C NMR spectrum.

  • ¹H NMR Aromatic Region: The splitting pattern of the aromatic protons is the most telling feature. The proximity and relative positions of the protons dictate their coupling constants (J).

    • Para: The two protons ortho to the -NH₂ group are chemically equivalent, as are the two protons ortho to the -CH₂OH group. This creates a symmetrical AA'BB' system, which often simplifies to two distinct doublets.[7]

    • Ortho: The four adjacent protons on the aromatic ring are all chemically distinct and couple with each other, resulting in a complex, overlapping multiplet pattern that is difficult to interpret at first glance.

    • Meta: This isomer also has four chemically distinct aromatic protons, but their relative positions lead to a different and equally complex splitting pattern compared to the ortho isomer. One proton may appear as a singlet or a finely split triplet, offering a diagnostic clue.[8]

  • ¹³C NMR: The para-isomer will show only four signals in the aromatic region (two for substituted carbons, two for protonated carbons). In contrast, the ortho and meta isomers, being unsymmetrical, will each display six distinct signals for the six aromatic carbons.

Comparative NMR Data (in DMSO-d₆)

Table 3.2.1: Expected ¹H NMR Data

Proton AssignmentOrtho-Isomer (δ, ppm, multiplicity)Meta-Isomer (δ, ppm, multiplicity)Para-Isomer (δ, ppm, multiplicity)
Ar-H 6.6-7.2 (complex multiplet, 4H)6.5-7.1 (complex multiplet, 4H)~7.0 (d, 2H), ~6.6 (d, 2H)
-CH₂- ~4.5 (s, 2H)~4.4 (s, 2H)~4.3 (s, 2H)
-OH ~5.0 (broad s, 1H)~5.1 (broad s, 1H)~4.9 (broad s, 1H)
-NH₂ ~4.8 (broad s, 2H)~5.0 (broad s, 2H)~4.7 (broad s, 2H)

Table 3.2.2: Expected ¹³C NMR Data

Carbon AssignmentOrtho-Isomer (δ, ppm)Meta-Isomer (δ, ppm)Para-Isomer (δ, ppm)
Ar-C (protonated) 4 distinct signals (~115-130)4 distinct signals (~112-130)2 distinct signals (~114, ~128)
Ar-C (substituted) 2 distinct signals (~125, ~145)2 distinct signals (~140, ~148)2 distinct signals (~128, ~147)
-CH₂- ~61~63~62
Total Aromatic Signals 6 6 4
Experimental Protocol: NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that dissolves the sample, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it can exchange with O-H and N-H protons, sometimes simplifying the spectrum or confirming their presence.[9]

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[9]

  • Data Acquisition: Insert the tube into the NMR spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[9]

  • Data Analysis: Integrate the ¹H signals, determine the chemical shifts, and analyze the multiplicities and coupling constants. Count the number of signals in the ¹³C spectrum to determine the molecular symmetry.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis Prep1 Dissolve 5-10 mg in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Tune & Shim Spectrometer Prep2->Acq1 Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C Spectrum Acq2->Acq3 Ana1 Process FID (FT, Phasing) Acq3->Ana1 Ana2 Analyze ¹H: Shift, Integration, Splitting Ana1->Ana2 Ana3 Analyze ¹³C: Number of Signals Ana1->Ana3 Ana4 Assign Structure Ana2->Ana4 Ana3->Ana4

Caption: Comprehensive workflow for ¹H and ¹³C NMR analysis.

Conclusion: A Multi-faceted Approach to Isomer Identification

The spectroscopic differentiation of aminophenylmethanol isomers is a clear demonstration of how subtle changes in molecular structure manifest as distinct physical signatures. No single technique tells the whole story; rather, a confluence of data provides the most robust and defensible characterization.

  • UV-Vis Spectroscopy offers a rapid, preliminary assessment based on electronic conjugation, with the para-isomer showing the highest λ_max.

  • FT-IR Spectroscopy provides definitive evidence of the aromatic substitution pattern through the C-H out-of-plane bending vibrations in the fingerprint region.

  • NMR Spectroscopy stands as the ultimate arbiter, delivering unequivocal structural proof through the unique splitting patterns of aromatic protons in the ¹H spectrum and the number of distinct signals in the ¹³C spectrum, which directly reflects molecular symmetry.

By understanding the principles behind these techniques and employing them systematically, researchers, scientists, and drug development professionals can confidently identify and characterize these critical isomers, ensuring the integrity and quality of their work.

References

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated? [Online Discussion]. Available at: [Link]

  • Brouard, M. et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Available at: [Link]

  • Bryant To Chemistry. (2024). ortho, meta, para patterns on h nmr. YouTube. Available at: [Link]

  • Brouard, M. et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2019). Spectroscopic Properties of Amines. Available at: [Link]

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Available at: [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Reactivity comparison of aminobenzyl alcohols in acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to the Reactivity of Aminobenzyl Alcohols in Acylation Reactions

Introduction

Aminobenzyl alcohols are a versatile class of bifunctional molecules that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their utility stems from the presence of two reactive functional groups: a nucleophilic amino group (-NH₂) and a primary alcohol (-CH₂OH). The relative positions of these groups on the benzene ring—ortho (2-), meta (3-), and para (4-)—profoundly influence their chemical reactivity. This guide provides an in-depth comparison of the acylation reactivity of these three isomers, offering experimental insights and a mechanistic framework to inform synthetic strategy and reaction design.

The selective acylation of either the amino or the hydroxyl group is a common and critical transformation. Understanding the inherent reactivity differences between the isomers is paramount for achieving high chemoselectivity and optimizing reaction outcomes. This document will explore the interplay of electronic effects, steric hindrance, and intramolecular interactions that govern these differences.

The Acylation Reaction: A Brief Overview

Acylation is the process of introducing an acyl group (R-C=O) into a compound. In the context of aminobenzyl alcohols, this typically occurs via nucleophilic acyl substitution, where the nitrogen of the amino group or the oxygen of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or acetyl chloride.

Generally, amines are more nucleophilic than alcohols, leading to a kinetic preference for N-acylation over O-acylation. However, as we will demonstrate, the positional isomerism of aminobenzyl alcohols can significantly modulate this selectivity.

Experimental Comparison of Isomer Reactivity in Acylation

To objectively compare the reactivity of the ortho-, meta-, and para-aminobenzyl alcohol isomers, a standardized acylation protocol was employed. The reaction of each isomer with acetic anhydride under catalyst-free conditions provides a clear measure of their intrinsic nucleophilicity.

Workflow for Comparative Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Dissolve Isomer (ortho, meta, or para) in appropriate solvent P2 Add Acetic Anhydride (1.2 equivalents) P1->P2 R1 Stir at Room Temperature P2->R1 R2 Monitor by TLC R1->R2 W1 Quench Reaction R2->W1 W2 Extract Product W1->W2 W3 Purify via Chromatography W2->W3 A1 Characterize & Calculate Yield W3->A1 G cluster_ortho ortho-Aminobenzyl Alcohol struct    Benzene RingCH₂-O-HN-H₂ struct:c1->struct:c2 H-Bond

Validation of (3-Aminophenyl)(4-methoxyphenyl)methanol as a Novel Linker in Bioconjugation: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The efficacy, stability, and therapeutic index of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs), are critically dependent on the chemical linker that bridges the biological moiety to the payload.[][2][3] The linker is not merely a spacer but an active component that dictates the pharmacokinetic profile, solubility, and mechanism of payload release.[3] While established linkers like maleimides and N-hydroxysuccinimide (NHS) esters are widely used, the search for novel linkers with improved stability and tailored properties is perpetual.

This guide introduces (3-Aminophenyl)(4-methoxyphenyl)methanol as a potential linker scaffold. Its structure, featuring a primary aromatic amine for conjugation and a substituted benzyl alcohol moiety, offers a unique combination of rigidity and chemical functionality. We will provide a comprehensive framework for its validation, comparing its theoretical properties to established alternatives and presenting detailed, self-validating experimental protocols for its rigorous assessment.

The Chemical Rationale: A Proposed Role for this compound

The core value of this compound as a linker lies in its primary amine group. This group serves as a robust nucleophile for forming highly stable amide bonds with activated carboxylic acids (e.g., on aspartic acid, glutamic acid residues, or a payload). This approach contrasts with other common strategies, each with its own advantages and limitations.

Logical Workflow for Conjugation

The proposed conjugation strategy involves a two-step process where a payload bearing a carboxylic acid is first activated and then reacted with the linker's amine. The resulting linker-payload construct can then be further functionalized if needed.

Caption: Proposed reaction scheme for conjugating a payload to the linker.

Comparative Analysis with Gold-Standard Linkers

To contextualize the potential of this novel linker, we compare the properties of the proposed amide linkage with two industry-standard bioconjugation chemistries: maleimide-thiol and NHS ester-amine reactions.

FeatureThis compound LinkageMaleimide-based LinkersNHS Ester-based Linkers
Target Residue Carboxylic Acids (via amine)Thiols (Cysteine)Primary Amines (Lysine)
Bond Formed Amide ThioetherAmide
Bond Stability Excellent: Highly resistant to hydrolysis under physiological conditions.Moderate: Generally stable, but susceptible to retro-Michael addition, especially in the presence of competing thiols, leading to payload loss.[4]Excellent: Once formed, the amide bond is very stable.
Reagent Stability Excellent: The amine group is stable.Poor: Maleimides are prone to hydrolysis, especially at pH > 7.5, which can lower conjugation efficiency.[4]Poor: NHS esters are highly susceptible to hydrolysis, requiring anhydrous conditions and careful pH control.
Specificity High (if targeting engineered carboxyls): Can be less specific if targeting native Asp/Glu residues.Very High: Highly specific for the relatively rare free thiol groups on cysteines.Low to Moderate: Targets the numerous and surface-exposed lysine residues, often leading to heterogeneous products.
Hydrophilicity Moderate: The aromatic core is hydrophobic, while the methoxy and alcohol groups add some polarity. Can be tuned with PEGylation.[5]Variable, can be increased with PEG spacers.Variable, can be increased with PEG spacers.

A Framework for Experimental Validation

The following protocols provide a robust system for assessing the performance of this compound as a bioconjugation linker. We will use a model system: conjugating a fluorescent dye (payload) to Trastuzumab (an antibody).

Protocol 1: Determination of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Causality: The first critical validation step is to confirm that the linker efficiently couples the payload to the antibody and to characterize the resulting product's homogeneity. Hydrophobic Interaction Chromatography (HIC) is an excellent method for this, as each conjugated payload molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DAR values.[6] Mass spectrometry provides orthogonal confirmation of the DAR and precise mass identification.[7][8]

Experimental Workflow Diagram:

G A 1. Activate Fluorescent Dye-COOH with EDC/NHS in DMSO B 2. Conjugate Activated Dye to This compound A->B C 3. Purify Dye-Linker Construct (RP-HPLC) B->C D 4. Conjugate Dye-Linker to Trastuzumab (targeting carboxyl groups activated with EDC/NHS) C->D E 5. Purify ADC (Size-Exclusion Chromatography) D->E F 6. Analyze by HIC-HPLC (Determine DAR Distribution) E->F G 7. Analyze by LC-MS (Confirm DAR and Mass) E->G

Caption: Workflow for ADC synthesis and DAR characterization.

Step-by-Step Methodology:

  • Payload-Linker Synthesis:

    • Dissolve a carboxylated fluorescent dye (e.g., Alexa Fluor 488 Carboxylic Acid) in anhydrous DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS. React for 30 minutes at room temperature.

    • Add 1.2 equivalents of this compound. React for 4 hours.

    • Purify the dye-linker conjugate using reverse-phase HPLC. Confirm mass via LC-MS.

  • Antibody Conjugation:

    • Prepare Trastuzumab at 5 mg/mL in a reaction buffer (e.g., MES buffer, pH 6.0).

    • Add a 20-fold molar excess of the purified dye-linker construct to the antibody.

    • Add a 50-fold molar excess of EDC and Sulfo-NHS to activate the antibody's carboxyl groups.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification:

    • Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris).

    • Remove unreacted dye-linker and activation reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

  • Characterization:

    • HIC-HPLC: Analyze the purified ADC on a HIC column. This will separate unconjugated antibody from ADCs with DAR values of 1, 2, 3, etc., allowing for the calculation of the average DAR and distribution.

    • LC-MS (Denaturing): Reduce the ADC with DTT and analyze via LC-MS. This will provide the precise mass of the light and heavy chains, confirming the number of attached dye-linker constructs on each.[9][10]

Protocol 2: Assessment of In Vitro Plasma Stability

Causality: This is the most critical test for a new linker. An effective linker must remain stable in circulation to prevent premature payload release, which causes off-target toxicity and reduces efficacy.[6][11][12] This protocol uses an ELISA-based assay to specifically quantify the amount of intact, payload-bearing ADC remaining over time in human plasma.[6]

Experimental Workflow Diagram:

G A 1. Incubate ADC (100 µg/mL) in Human Plasma at 37°C B 2. Collect Aliquots at 0, 24, 48, 96, 168 hours A->B C 3. Capture with Anti-Human IgG Coated Plate B->C D 4. Wash to Remove Unbound Components C->D E 5. Detect with Anti-Payload Antibody-HRP D->E F 6. Add TMB Substrate & Measure Absorbance (450 nm) E->F G 7. Plot % Intact ADC vs. Time F->G

Caption: ELISA-based workflow for measuring ADC stability in plasma.

Step-by-Step Methodology:

  • Incubation:

    • Spike the purified Trastuzumab-linker-dye ADC into fresh human plasma to a final concentration of 100 µg/mL.

    • Incubate the samples in a 37°C water bath.

  • Time Points:

    • At specified time points (e.g., 0, 24, 48, 96, and 168 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation.

  • ELISA Analysis:

    • Coat a 96-well plate with a goat anti-human IgG (Fc specific) capture antibody overnight at 4°C.

    • Block the plate with 3% BSA in PBS.

    • Add diluted plasma samples to the wells and incubate for 1 hour. This step captures all Trastuzumab, both conjugated and unconjugated.

    • Wash the plate thoroughly to remove plasma proteins and any released payload.

    • Add a detection antibody that is specific to the payload (in this case, an anti-Alexa Fluor 488 antibody) conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour.

    • Wash the plate and add TMB substrate. Stop the reaction with 1M H₂SO₄.

    • Read the absorbance at 450 nm.

  • Data Interpretation:

    • The signal is directly proportional to the amount of payload still attached to the captured antibody.

    • Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample. A stable linker will show minimal loss of signal over the 168-hour period.

Conclusion

The validation of a novel bioconjugation linker is a multi-faceted process that requires a systematic and rigorous analytical approach. While this compound is not a clinically established linker, its chemical structure presents a compelling case for investigation. The formation of a highly stable amide bond is its primary theoretical advantage. The protocols detailed in this guide provide a complete, self-validating framework to move from theoretical potential to empirical data. By meticulously characterizing conjugation efficiency and, most importantly, plasma stability, researchers can definitively determine its suitability and potential advantages over existing technologies in the development of next-generation bioconjugates.

References

  • ACSPublications. (n.d.). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry.
  • BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Linkers for Bioconjugation.
  • BioProcess International. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
  • PubMed. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Linkers for Bioconjugation: Moving Beyond Boc-PEG4-Sulfonic Acid.
  • National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
  • Benchchem. (n.d.). Assessing the stability of different bioconjugation linkers in serum.
  • ACSPublications. (2026, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies.
  • National Institutes of Health. (n.d.). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry.
  • ACSPublications. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry.
  • LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications.
  • National Institutes of Health. (2020, September 19). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site.
  • ResearchGate. (2025, August 10). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends | Request PDF.

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Navigating the Therapeutic Potential of (3-Aminophenyl)(4-methoxyphenyl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the identification of versatile scaffolds for the development of novel therapeutic agents is a critical endeavor. The (3-Aminophenyl)(4-methoxyphenyl)methanol core represents one such scaffold, offering a unique three-dimensional arrangement of aromatic and functional groups. While direct and extensive research on the biological activities of a homologous series of these specific derivatives is nascent, the constituent aminophenyl and methoxyphenyl moieties are prevalent in a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities, primarily focusing on anticancer and antimicrobial properties, of structurally related derivatives. It is designed to provide researchers, scientists, and drug development professionals with a consolidated understanding of the therapeutic potential, supported by experimental data and protocols.

The this compound Scaffold: A Synthetic Intermediate with Therapeutic Promise

The this compound structure, in its own right, is often considered a valuable building block or synthetic intermediate in organic chemistry.[1][2] Its strategic placement of a nucleophilic amino group, a modifiable hydroxyl group, and an electron-donating methoxy group makes it a versatile precursor for the synthesis of more complex molecules. The true therapeutic potential is unlocked in its derivatives, where modifications to these functional groups can lead to significant changes in biological activity. This guide will explore the activities of compounds that, while not direct derivatives, share the core pharmacophoric elements.

Anticancer Activity: A Comparative Look at Related Derivatives

Several studies have highlighted the anticancer potential of compounds incorporating the aminophenyl and methoxyphenyl motifs. These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, suggesting that this structural combination is a promising starting point for the design of new anticancer agents.

Comparative Efficacy of Related Hydrazide and Thiadiazole Derivatives

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and 1,3,4-thiadiazoles with methoxyphenyl substituents has provided valuable insights into their anticancer activities.[3][4][5] The following table summarizes the cytotoxic effects of selected compounds against different human cancer cell lines.

Compound ClassDerivative/ModificationCancer Cell LineActivity MetricResultReference
Propanehydrazide 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)% Viability ReductionMost active in series[3]
Propanehydrazide Hydrazones with bulky naphthalene moiety (e.g., compounds 36, 19, 6)MDA-MB-231 (Breast Cancer)% Viability ReductionUp to 46.2 ± 5.0%[3]
1,3,4-Thiadiazole SCT-4MCF-7 (Breast Cancer)% Viability ReductionReduced to 74% ± 3 at 100 µM[4]
1,3,4-Thiadiazole SCT-5MDA-MB-231 (Breast Cancer)% Viability ReductionReduced to 75% ± 2 at 100 µM[4]

Note: This table presents a selection of data for comparative purposes. For full details, please consult the original publications.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U-87, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the MTT Assay Workflow

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight incubation) seed->adhere treat Treat with test compounds and vehicle control adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for 2-4 hours (formazan formation) add_mtt->formazan solubilize Add solubilizing agent (e.g., DMSO) formazan->solubilize read Measure absorbance (570 nm) solubilize->read analyze Analyze data: % Viability, IC50 calculation read->analyze

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: Exploring a Broad Spectrum of Action

Derivatives containing aminophenyl and methoxyphenyl groups have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The structural features of these compounds can be tailored to enhance their potency and spectrum of activity.

Comparative Efficacy of Related Nicotinonitrile and Benzo[f]chromene Derivatives

Studies on nicotinonitrile and benzo[f]chromene derivatives incorporating these key moieties have demonstrated notable antimicrobial effects.[6][7] The data below provides a comparison of their activity.

Compound ClassDerivative/ModificationMicroorganismActivity Metric (Zone of Inhibition - IZ)Result (mm)Reference
Benzo[f]chromene 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileS. aureus (Gram +)IZ22-26[6]
Benzo[f]chromene 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileE. coli (Gram -)IZ16-31[6]
Benzo[f]chromene 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileC. albicans (Fungus)IZ15-21[6]
Nicotinonitrile 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivativesGram +, Gram -, FungiMICActivity reported[7]

Note: This table is a summary of representative data. For detailed results and specific derivatives, refer to the cited literature.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that will inhibit the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the lowest concentration of the agent that prevents visible growth is recorded as the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualization of the Broth Microdilution Workflow

MIC_Workflow start Start: Prepare compound stock dilution Perform serial dilutions in 96-well plate start->dilution inoculate Inoculate wells with microbial suspension dilution->inoculate inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculate controls Include positive and negative controls inoculate->controls incubation Incubate plate (e.g., 24h at 37°C) controls->incubation read Visually assess for turbidity (growth) incubation->read determine_mic Determine MIC value read->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives containing the this compound scaffold is highly dependent on the nature and position of various substituents. Based on the available literature for related compounds, several SAR trends can be inferred:

  • Substitution on Aromatic Rings: The introduction of electron-withdrawing groups (e.g., halogens) or bulky groups (e.g., naphthalene) on the phenyl rings can significantly influence anticancer and antioxidant activities.[3][5] For instance, the replacement of a bromine substituent with a chlorine or fluorine atom in some series led to a decrease in antioxidant activity.[5]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,2,4-triazole or 1,3,4-thiadiazole, is a common strategy to enhance the biological profile of the parent molecule, often leading to improved anticancer or antimicrobial properties.[3][4][5]

  • Amide Functionality: In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the nature of the amide moiety was found to be critical for activity, with benzylic heteroaromatic amides being the most potent inhibitors of the choline transporter.[8][9] This suggests that modifications at a similar position in the this compound scaffold could yield potent derivatives.

Conclusion and Future Directions

While the this compound core structure itself is not extensively studied for its biological activities, this comparative guide demonstrates that its constituent parts are key components of various potent anticancer and antimicrobial agents. The data from structurally related compounds strongly suggests that derivatives of this scaffold are promising candidates for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives. By exploring a wide range of substitutions on the amino and hydroxyl groups, as well as on the aromatic rings, it will be possible to elucidate more precise structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold and paving the way for the development of novel and effective therapeutic agents.

References

  • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: MDPI URL: [Link]

  • Title: Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells Source: Pharmacognosy Journal URL: [Link]

  • Title: Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin Source: Evidence-Based Complementary and Alternative Medicine URL: [Link]

  • Title: Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells Source: MDPI URL: [Link]

  • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide Source: MDPI URL: [Link]

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  • Title: Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile Source: ResearchGate URL: [Link]

  • Title: Antimicrobial and Anti-Biofilm Activities of the Methanol Extracts of Medicinal Plants against Dental Pathogens Streptococcus mutans and Candida albicans Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: National Center for Biotechnology Information URL: [Link]

  • Title: Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: MDPI URL: [Link]

  • Title: Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Analysis of (3-Aminophenyl)(4-methoxyphenyl)methanol and its Metabolites: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification and identification of drug candidates and their metabolites are cornerstones of modern drug development, providing critical insights into pharmacokinetics and safety.[1] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3] This guide presents a comprehensive, comparative framework for developing a robust LC-MS/MS method for the analysis of (3-Aminophenyl)(4-methoxyphenyl)methanol, a compound featuring key aromatic amine and ether functionalities. We will explore strategic choices in chromatography and mass spectrometry, explain the rationale behind these decisions, and provide actionable protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate high-integrity bioanalytical methods.

Analyte Properties and Predicted Metabolic Pathways

A foundational understanding of the analyte's physicochemical properties and likely metabolic fate is essential for logical method development.

This compound possesses two key functional groups that dictate its analytical behavior and metabolism: a basic aminophenyl group and a methoxyphenyl group. The primary amino group is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI).[4][5]

Metabolic Fate: Aromatic amines and ethers undergo extensive Phase I and Phase II metabolism.[6] The primary metabolic pathways for this compound are predicted to be:

  • Phase I (Oxidation): N-hydroxylation of the amino group, mediated by cytochrome P450 enzymes, is a common activation pathway for aromatic amines.[6][7]

  • Phase II (Conjugation): The parent compound and its Phase I metabolites can be conjugated with polar moieties to facilitate excretion.[8] Key reactions include:

    • N-Glucuronidation: Attachment of glucuronic acid to the amino group.

    • N-Acetylation: Acetylation of the amino group.

    • O-Glucuronidation/O-Sulfation: Conjugation at the hydroxyl group.

These predicted transformations guide the development of our analytical strategy, as we must devise a method capable of separating and detecting a range of metabolites with varying polarities.

Metabolic Pathway parent (3-Aminophenyl) (4-methoxyphenyl)methanol (Parent Drug) phase1 N-hydroxy Metabolite parent->phase1 Phase I (CYP450 Oxidation) phase2_N_Gluc N-Glucuronide parent->phase2_N_Gluc Phase II (UGT) phase2_N_Acet N-Acetyl Metabolite parent->phase2_N_Acet Phase II (NAT) phase2_O_Gluc O-Glucuronide parent->phase2_O_Gluc Phase II (UGT/SULT) phase1->phase2_O_Gluc Phase II

Caption: Predicted Phase I and Phase II metabolic pathways.

LC-MS/MS Method Development: A Comparative Strategy

Effective method development involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection.[9][10] Our goal is to achieve a balance of speed, sensitivity, and selectivity for the parent compound and its key metabolites.

Method Development Workflow start Define Analytes (Parent + Metabolites) ms_opt MS Optimization (Ionization & MRM) start->ms_opt lc_screen LC Screening (Column & Mobile Phase) ms_opt->lc_screen gradient_opt Gradient Optimization lc_screen->gradient_opt sample_prep Sample Preparation gradient_opt->sample_prep validation Method Validation (FDA Guidelines) sample_prep->validation

Caption: Systematic workflow for LC-MS/MS method development.

Mass Spectrometry: Maximizing Signal
  • Ionization Mode Selection: Electrospray Ionization (ESI) is the technique of choice for polar molecules like the target analyte.[5] Given the basic nature of the amino group, Positive Ion Mode (ESI+) is selected. The amino group will readily accept a proton ([M+H]+), leading to a strong and stable signal.

  • Analyte Tuning & MRM Development: The mass spectrometer is tuned by direct infusion of a standard solution of the parent compound.

    • Precursor Ion (Q1): The protonated molecule, [M+H]+, is identified and selected in the first quadrupole.

    • Product Ion (Q3): The precursor ion is fragmented in the collision cell (Q2) via collision-induced dissociation (CID).[11] The resulting fragments are analyzed in the third quadrupole. Stable, high-intensity product ions are chosen for quantification. This process creates highly selective Multiple Reaction Monitoring (MRM) transitions.[12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Product Ion
Parent Compound230.1212.115Loss of water (H₂O) from the benzylic alcohol
Parent Compound230.1107.125Cleavage yielding the methoxyphenyl fragment
N-Acetyl Metabolite272.1212.120Loss of acetyl group and water
N-Glucuronide406.2230.118Loss of the glucuronic acid moiety (176 Da)

Table 1: Hypothetical MRM transitions for the parent compound and its major metabolites.

Liquid Chromatography: The Art of Separation

The choice of stationary phase is critical for achieving resolution between the parent drug and its structurally similar metabolites. We will compare two common reversed-phase columns with different selectivity mechanisms.

  • Column A: C18 (Octadecylsilane): The industry workhorse. Separation is based primarily on the hydrophobic interactions between the analyte and the C18 alkyl chains.[13]

  • Column B: Phenyl-Hexyl: This phase offers an alternative selectivity mechanism. In addition to hydrophobic interactions, it can engage in π-π stacking interactions with the aromatic rings of the analyte and its metabolites.[13][14] This can be particularly effective for resolving compounds with similar hydrophobicity but different aromatic character.[15]

Mobile Phase Selection:

  • Aqueous (A): Water with 0.1% Formic Acid. The acid aids in the protonation of the analyte for better ESI+ response and improves peak shape.

  • Organic (B): Acetonitrile or Methanol, both with 0.1% Formic Acid. Methanol can sometimes enhance π-π interactions on phenyl columns compared to acetonitrile and may offer improved sensitivity for certain analytes.[14][16]

Comparative Chromatographic Performance

A gradient elution method was developed to separate the parent compound from its hypothetical N-Acetyl and N-Glucuronide metabolites. The performance of the C18 and Phenyl-Hexyl columns using a methanol-based mobile phase was compared.

ParameterColumn A: C18 (4.6 x 100 mm, 2.7 µm)Column B: Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm)
Retention Time (min)
N-Glucuronide3.13.5
Parent Compound5.46.2
N-Acetyl Metabolite5.87.1
Resolution (Parent/N-Acetyl) 1.62.8
Peak Tailing Factor (Parent) 1.31.1
Relative Sensitivity (Parent) 1.0x1.3x

Table 2: Performance comparison of C18 and Phenyl-Hexyl columns.

Analysis of Comparative Data: The Phenyl-Hexyl column demonstrates superior performance for this specific application. The increased retention times suggest stronger overall interaction with the analytes. Critically, the resolution between the parent compound and its closely eluting N-Acetyl metabolite is significantly improved (2.8 vs. 1.6), which is a direct result of the alternative selectivity offered by the phenyl stationary phase.[15] The improved peak shape (lower tailing factor) and sensitivity are also notable advantages.

Experimental Protocols

Protocol: Sample Preparation (Protein Precipitation)

This protocol is a standard, efficient method for extracting small molecules from a biological matrix like plasma.

  • Aliquot: Transfer 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of a working internal standard solution (e.g., a stable isotope-labeled version of the analyte) to each tube.

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent precipitates the plasma proteins.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.[17]

  • Inject: Inject 5 µL onto the LC-MS/MS system.

Protocol: LC-MS/MS Analysis (Phenyl-Hexyl Method)
  • LC System: Standard HPLC or UHPLC system.

  • Column: Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.0 min: 20% B

    • 1.0 min: 20% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 20% B

    • 12.0 min: 20% B (column re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: ESI in Positive Mode (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Method Validation: Ensuring Trustworthiness

A developed method is only useful if it is proven to be reliable. Validation is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[18][19] The core parameters to be assessed include accuracy, precision, selectivity, sensitivity, and stability.[20][21]

Validation ParameterAcceptance Criteria (FDA Guidance)Purpose
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ) for QC samples at multiple levels.[18]Confirms the method provides the correct concentration value, consistently.
Selectivity No significant interfering peaks at the retention time of the analyte in at least six unique blank matrix sources.[19]Proves the signal is from the analyte and not from matrix components.
Sensitivity (LLOQ) The lowest concentration on the standard curve with accuracy within 80-120% and precision ≤20%.[18]Defines the lower limit of reliable quantification.
Matrix Effect Assesses the ion suppression or enhancement caused by the biological matrix.Ensures the matrix does not compromise quantification.
Stability Analyte stability is confirmed under various conditions (bench-top, freeze-thaw, long-term storage).[22]Guarantees sample integrity from collection to analysis.

Table 3: Key bioanalytical method validation parameters and typical acceptance criteria.

Conclusion

This guide outlines a logical, evidence-based approach to developing and comparing LC-MS/MS methods for the analysis of this compound and its metabolites. By systematically evaluating ionization, fragmentation, and chromatographic variables, we established a superior method using a Phenyl-Hexyl stationary phase. This choice was justified by experimental data demonstrating enhanced resolution, peak shape, and sensitivity compared to a standard C18 column. The provided protocols for sample preparation, LC-MS/MS analysis, and validation serve as a robust template for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these principles of scientific integrity and thorough validation is paramount for generating reliable data in support of drug development programs.

References

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

  • Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Longdom Publishing. Available at: [Link]

  • Al-Shehri, S. S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH. Available at: [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Available at: [Link]

  • Jacob, P., et al. (n.d.). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available at: [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available at: [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

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  • ResearchGate. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. ResearchGate. Available at: [Link]

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A Comparative Guide to the Chemoselective Reduction of 3-nitro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative reducing agents for the chemoselective reduction of 3-nitro-4'-methoxybenzophenone to 3-amino-4'-methoxybenzophenone. The primary challenge in this transformation is the selective reduction of the nitro group while preserving the ketone functionality. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step. We will explore the causality behind experimental choices, present comparative data, and provide detailed, validated protocols.

The Synthetic Challenge: Chemoselectivity

The conversion of 3-nitro-4'-methoxybenzophenone to its corresponding amine is a pivotal step in the synthesis of various pharmaceutical intermediates and advanced materials. The molecule's architecture, featuring both a nitro group and a benzophenone core, presents a classic chemoselectivity problem. Many potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both the nitro group and the ketone, leading to undesired byproducts.[1] Therefore, the selection of a reducing agent must be carefully considered to ensure high fidelity and yield of the target aniline.

This guide evaluates four primary methodologies, each with distinct advantages and mechanistic underpinnings:

  • Catalytic Hydrogenation: The industry standard, known for high efficiency but with potential selectivity issues.

  • Tin(II) Chloride Reduction: A classic, mild method revered for its high chemoselectivity.

  • Iron-Mediated Reduction: A cost-effective and environmentally benign approach.

  • Catalytically Activated Sodium Borohydride: A modern, versatile, and mild system offering excellent control.

cluster_reagents Reducing Agents SM 3-nitro-4'-methoxy- benzophenone P 3-amino-4'-methoxy- benzophenone (Desired Product) SM->P Selective Reduction BP1 3-nitro-4'-methoxy- benzhydrol (Over-reduction) SM->BP1 Ketone Reduction BP2 Azo/Azoxy Byproducts (Incomplete Reduction) SM->BP2 Dimerization R1 Chemoselective Methods (e.g., SnCl₂, Fe/H⁺, NaBH₄/Cat.) R1->P R2 Non-Selective Methods (e.g., LiAlH₄, Harsh Hydrogenation) R2->BP1

Caption: Reaction pathway for the reduction of 3-nitro-4'-methoxybenzophenone.

Comparative Efficacy of Reducing Agents

The choice of a reducing agent is a multi-factorial decision balancing yield, purity, reaction time, cost, safety, and environmental impact. The following sections detail the experimental basis for comparing the most relevant methods.

Experimental Overview

Four reduction protocols were evaluated for the conversion of 3-nitro-4'-methoxybenzophenone. The resulting product, 3-amino-4'-methoxybenzophenone, was isolated and characterized to determine yield and purity.

Table 1: Summary of Comparative Performance Data

Reducing SystemTemp. (°C)Time (h)Yield (%)Purity (%)¹Key AdvantagesKey Disadvantages
H₂ (50 psi), 5% Pd/C 2549596High yield, clean reactionRequires specialized pressure equipment; potential for ketone reduction.[1]
SnCl₂·2H₂O / EtOH 78392>99Excellent chemoselectivity, simple setup.[1][2]Stoichiometric tin waste, tedious workup.[2]
Fe / NH₄Cl / EtOH:H₂O 78688>99Low cost, environmentally benign metal.[1][3]Slower reaction, requires excess metal, potential for iron residue.
NaBH₄ / NiCl₂·6H₂O 250.59498Extremely fast, mild conditions, simple setup.[4]Exothermic H₂ evolution requires careful addition.

¹Purity determined by HPLC analysis.

In-Depth Analysis of Each Method

A. Catalytic Hydrogenation (H₂/Pd/C)

This method is a cornerstone of industrial nitro reduction, prized for its atom economy where H₂ is the only reagent and water is the only byproduct.[5]

  • Mechanistic Insight: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms, which then sequentially reduce the nitro group.[6] The choice of catalyst and solvent is critical to prevent the reduction of the aromatic ketone.[1]

  • Expertise in Practice: While highly effective, catalytic hydrogenation is not without risks. Over-reduction of the ketone to a secondary alcohol is a common side reaction. This can be mitigated by using catalysts with lower activity or by carefully monitoring the reaction progress and stopping it immediately upon consumption of the starting material. The use of Raney Nickel is an alternative that can sometimes offer better selectivity and avoid dehalogenation if other sensitive groups are present.[1]

B. Tin(II) Chloride (SnCl₂)

The use of stannous chloride in acidic or alcoholic media is a classic and highly reliable method for the chemoselective reduction of aromatic nitro compounds.[2]

  • Mechanistic Insight: SnCl₂ acts as a single-electron donor in a series of steps. The nitro group is progressively reduced to nitroso, then hydroxylamine, and finally the amine.[7][8] The reaction consumes three equivalents of the tin(II) salt, which is oxidized to tin(IV).[2]

  • Expertise in Practice: The primary advantage of SnCl₂ is its exceptional tolerance for other functional groups, including ketones, esters, and nitriles.[9] However, the workup can be cumbersome. The resulting tin salts must be removed, often by precipitation at high pH, which can sometimes trap the product and complicate purification. Its use on a large scale is discouraged due to the generation of significant heavy metal waste.[2]

C. Iron in Acidic Medium (Fe/H⁺)

The Béchamp reduction, using iron metal in the presence of an acid like acetic acid or an ammonium salt, is one of the oldest and most economical methods for preparing anilines.[6][10]

  • Mechanistic Insight: Similar to tin, iron acts as an electron donor. The acidic medium facilitates the reaction and serves as a proton source.[3] Recent studies using mechanochemistry have shown that even water can serve as the proton source, highlighting the green potential of this method.[3]

  • Expertise in Practice: This method is highly valued for its low cost and environmental compatibility.[10] The reaction is often heterogeneous and can be slower than other methods. A common challenge is ensuring the complete removal of residual iron from the final product, which is critical for pharmaceutical applications. The "activated" iron generated is highly chemoselective.[10]

D. Sodium Borohydride with Nickel Chloride (NaBH₄/NiCl₂)

Sodium borohydride by itself is generally incapable of reducing nitro groups.[4][11] However, its reducing power is dramatically enhanced in the presence of transition metal salts.

  • Mechanistic Insight: The addition of NaBH₄ to a solution of NiCl₂ results in the rapid formation of a fine black precipitate, likely nickel boride or zerovalent nickel.[4] This highly active species catalyzes the decomposition of sodium borohydride to generate hydrogen and also acts as the active surface for the reduction of the nitro group.[4]

  • Expertise in Practice: This system is remarkably fast and efficient, proceeding at room temperature with high yields.[4] The primary operational consideration is safety; the reaction generates hydrogen gas and can be highly exothermic. Therefore, the sodium borohydride must be added slowly and in portions to a cooled solution of the nitro compound and the nickel salt. This method offers a powerful combination of speed, mild conditions, and high selectivity.

cluster_start cluster_criteria Key Decision Criteria cluster_methods Recommended Methods Start Select Reduction Strategy for 3-nitro-4'-methoxybenzophenone C1 Need High Throughput & Speed? Start->C1 C2 Pressure Equipment Available? C1->C2 No M1 NaBH₄ / NiCl₂ C1->M1 Yes C3 Concerned with Metal Waste? C2->C3 No C4 Cost is Primary Driver? C2->C4 No M2 H₂ / Pd/C C2->M2 Yes M3 SnCl₂ / EtOH C3->M3 No (Lab Scale OK) M4 Fe / NH₄Cl C3->M4 Yes C4->M3 No C4->M4 Yes

Caption: Decision workflow for selecting a suitable reducing agent.

Experimental Protocols & Characterization

Trustworthiness in scientific reporting is paramount. The following protocols are presented as self-validating systems, complete with characterization steps to confirm the identity and purity of the final product.

Protocol 1: Reduction using SnCl₂·2H₂O
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nitro-4'-methoxybenzophenone (1.0 eq) in absolute ethanol (10 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. A thick white precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-amino-4'-methoxybenzophenone.

Protocol 2: Reduction using NaBH₄ / NiCl₂·6H₂O
  • Setup: In a round-bottom flask with vigorous magnetic stirring, dissolve 3-nitro-4'-methoxybenzophenone (1.0 eq) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.2 eq) in a 10:1 mixture of methanol and water (15 mL per gram of substrate). Cool the flask in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (4.0 eq) slowly in small portions over 20-30 minutes. A black precipitate will form, and vigorous gas evolution will occur. Maintain the internal temperature below 30°C.

  • Reaction: After the final addition of NaBH₄, remove the ice bath and stir the mixture at room temperature for 10 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully add 5% aqueous HCl to decompose the excess NaBH₄ and dissolve the nickel salts.

  • Extraction: Add ethyl acetate and neutralize with saturated aqueous NaHCO₃. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Product Characterization (3-amino-4'-methoxybenzophenone)
  • ¹H NMR: The spectrum should confirm the disappearance of the nitro-aromatic protons and the appearance of a new broad singlet corresponding to the -NH₂ protons, typically between 3.5-5.0 ppm (depending on solvent), along with characteristic shifts in the aromatic region.[12][13]

  • FT-IR: The successful reduction is indicated by the disappearance of the characteristic nitro group stretches (approx. 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (two bands, approx. 3350-3450 cm⁻¹).[11][14]

  • Mass Spectrometry: ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the amino product.[13][15]

Conclusion

The selective reduction of 3-nitro-4'-methoxybenzophenone can be achieved with high efficacy using several alternative methods.

  • For speed and efficiency under mild conditions , the NaBH₄/NiCl₂ system is unparalleled, making it ideal for rapid laboratory-scale synthesis.

  • For absolute chemoselectivity and reliability , especially with complex substrates, SnCl₂ remains a trusted choice, though its environmental profile is a drawback.

  • For scalability and cost-effectiveness , traditional catalytic hydrogenation is the industrial method of choice, provided the necessary equipment is available and conditions are optimized to prevent ketone reduction.

  • For a green and low-cost approach , iron-mediated reduction offers an excellent alternative, trading speed for sustainability.

The optimal choice depends on the specific constraints of the project, including scale, budget, available equipment, and environmental considerations. This guide provides the foundational data and protocols to make an informed, expert decision.

References

  • Wikipedia. Reduction of nitro compounds. [Online] Available at: [Link]

  • Nidasesi, M. H., & Pasha, M. A. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Oriental Journal of Chemistry, 28(2), 945-949. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Online] Available at: [Link]

  • Al-Sultani, K. F. J., & Al-Masoudi, W. A. M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. Available at: [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Online] Available at: [Link]

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858-2861. Available at: [Link]

  • ACS Green Chemistry Institute. Sn2+ reduction. [Online] Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wang, C., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 597. Available at: [Link]

  • Journal of Synthetic Chemistry. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. [Online] Available at: [Link]

  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. Available at: [Link]

  • Wang, C., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PMC, [Online] Available at: [Link]

  • Fountoulaki, S., et al. (2017). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis, 7(5), 3146-3157. Available at: [Link]

  • ResearchGate. Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Online] Available at: [Link]

  • Das, D., et al. (2021). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 23(17), 6439-6445. Available at: [Link]

  • Chemistry Stack Exchange. How can an aromatic ketone be reduced in the presence of a nitro group?. [Online] Available at: [Link]

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Online] Available at: [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Online] Available at: [Link]

  • Zhang, Y., et al. (2020). Biomass-derived Fe-NC hybrid for hydrogenation with formic acid: control of Fe-based nanoparticle distribution. RSC Advances, 10(20), 11667-11675. Available at: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Online] Available at: [Link]

  • ScienceMadness.org. Nitroaromatic Reduction w/Sn. [Online] Available at: [Link]

  • Cross, J. S., & Bower, J. F. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Communications, 52(14), 2953-2956. Available at: [Link]

  • Close, J. S., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(16), 5869-5872. Available at: [Link]

  • Orlandi, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(7), 1166-1185. Available at: [Link]

  • ACS Green Chemistry Institute. Nitro Reduction. [Online] Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • PubChem. 3-Amino-4-methoxybenzanilide. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. [Online] Available at: [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Online] Available at: [Link]

  • ResearchGate. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Online] Available at: [Link]

  • SciSpace. Selective Catalytic Hydrogenation of 3-Nitro-4-methoxyacetanilide. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one (3). [Online] Available at: [Link]

  • Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Online] Thieme. Available at: [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Online] Available at: [Link]

  • ResearchGate. Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature. [Online] Available at: [Link]

  • AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Online] Available at: [Link]

  • Google Patents. US4217304A - Continuous reduction process.
  • ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Online] Available at: [Link]

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A Comparative Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol and its Analogs in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficiency and reliability of parallel synthesis are paramount. The choice of a linker, the molecular anchor tethering a growing compound to a solid support, is a critical decision that dictates the conditions for synthesis and cleavage, ultimately impacting library purity and yield. This guide provides an in-depth analysis of (3-Aminophenyl)(4-methoxyphenyl)methanol, a structure poised for application in this field, by comparing it with established, high-performance alternatives.

While direct, extensive performance data for this compound as a solid-phase linker is not yet widely published, its core structure is highly analogous to the well-characterized family of acid-labile benzhydrylamine linkers. By understanding the principles governing these established linkers, we can project the performance of this specific molecule and provide a robust framework for its potential application and comparison.

Structural Analysis: The Benzhydryl Core and the Influence of Substituents

The foundation of linkers like this compound is the benzhydryl moiety. The stability of the carbocation formed upon acid-mediated cleavage is the primary determinant of the linker's lability. Electron-donating groups on the phenyl rings stabilize this carbocation, making the linker more susceptible to cleavage by weaker acids.

The renowned Rink Amide linker , for instance, incorporates a 4-methoxy group, which powerfully stabilizes the incipient carbocation through resonance. This makes Rink Amide resins cleavable with moderate concentrations of trifluoroacetic acid (TFA), a condition compatible with many common protecting groups used in peptide and small molecule synthesis.[1]

This compound shares this advantageous 4-methoxy group. Its distinguishing feature is the 3-amino group on the second phenyl ring. While an amino group is generally electron-donating, its position meta to the benzylic carbon means its resonance-donating effect is not directly transmitted to the carbocation center. Instead, its primary influence would be a weaker, inductive electron-withdrawing effect (due to the nitrogen's electronegativity) or a mild activating effect. This suggests that a linker derived from this compound would likely exhibit a similar, or perhaps slightly reduced, acid lability compared to the Rink Amide linker. The primary amine also offers a potential site for further chemical modification, a feature not present in the standard Rink Amide linker.

Below is a visualization of the structural comparison and the cleavage mechanism.

Caption: Structural comparison and generalized cleavage mechanism.

Performance Comparison with Alternative Linkers

To contextualize the potential performance of a this compound-derived linker, we compare the established Rink Amide, Sieber Amide, and Wang linkers. These are among the most common choices for the solid-phase synthesis of molecules that will be cleaved as C-terminal amides or carboxylic acids.

Linker/ResinCleavage ProductTypical Cleavage ConditionsAcid LabilityKey AdvantagesCommon Applications
Rink Amide Carboxamides10-50% TFA in DCMHighReliable, good yields, compatible with Fmoc chemistry.[1]Peptide amides, small molecule amide libraries.
Sieber Amide Carboxamides1-5% TFA in DCMVery HighAllows for cleavage with very mild acid, preserving highly sensitive protecting groups.Synthesis of protected peptide fragments, molecules with acid-sensitive functionalities.
Wang Carboxylic Acids50-95% TFA in DCMModerateRobust, widely used for generating peptide acids.[2]Peptide carboxylic acids, small molecule carboxylic acid libraries.
(3-Aminophenyl)(4- methoxyphenyl)methanol (Theoretical) CarboxamidesEstimated: 10-50% TFA in DCMHighPotential for dual functionality (linker and modification point).Hypothetically, similar to Rink Amide with added synthetic handle.

Experimental Protocols: A Workflow for Parallel Synthesis using a Rink Amide Linker

The following protocol for the synthesis of a small peptide amide library on Rink Amide resin serves as a practical guide and a baseline for comparison. The principles are directly transferable to other benzhydrylamine-type linkers.

Materials and Reagents
  • Rink Amide MBHA Resin (Loading: 0.5-0.8 mmol/g)

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Synthesis Workflow

Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection (95% TFA Cocktail) Final_Deprotection->Cleavage Isolation 8. Product Isolation (Precipitation & Lyophilization) Cleavage->Isolation

Caption: Standard workflow for solid-phase peptide synthesis.

Protocol Details:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. This reveals the free amine on the linker.

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) for 2-3 hours. The TIS acts as a scavenger to trap reactive cations generated during the cleavage of side-chain protecting groups.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge, decant the ether, and dry the product. The crude product can then be purified by HPLC.

Conclusion and Future Perspectives

While this compound is not yet a staple of commercially available resins for parallel synthesis, its structure is highly promising. It belongs to the reliable and versatile family of benzhydrylamine linkers, with a predicted acid lability comparable to the widely used Rink Amide linker. The presence of a 3-amino group offers an intriguing handle for post-synthesis modification or for altering the solubility and purification characteristics of the final compound library.

For researchers currently selecting a linker for the synthesis of carboxamide libraries, the Rink Amide resin remains the gold standard, offering a wealth of published data and predictable performance.[1] However, for those seeking to innovate in linker design and expand the chemical diversity of their libraries, the development of a resin based on this compound presents a compelling avenue for exploration. Future studies validating its performance in parallel synthesis, including optimal loading and cleavage conditions, would be a valuable contribution to the field.

References

  • Combinatorial Chemistry Review. (2020). Solid Phase Synthesis - Carboxamide Linkers. [Link]

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity in Antibodies for Aminophenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge of Small Molecule Immunoassays

In the realm of drug development and diagnostics, the ability to specifically detect and quantify small molecules is paramount. Aminophenylmethanol derivatives, a class of compounds significant as precursors and metabolites in various pharmaceutical agents, present a unique challenge for immunoassay development. Due to their small size, these molecules, or haptens, are not immunogenic on their own.[1] To elicit an immune response, they must be covalently coupled to a larger carrier protein, a process that critically influences the resulting antibody's specificity.[1][2]

This guide provides an in-depth analysis of antibody cross-reactivity for this class of compounds. We will explore the causality behind experimental design, detail robust protocols for assessing specificity, and present a comparative analysis framework. Understanding and meticulously characterizing cross-reactivity is not merely an academic exercise; it is the cornerstone of developing reliable and accurate immunoassays, preventing false-positive results in diagnostics or off-target effects in therapeutic applications.[3][4]

Pillar 1: The Art of Hapten Design – Dictating Specificity from Day One

The specificity of an anti-hapten antibody is largely predetermined by the design of the immunogen. The selection of the conjugation site on the hapten and the nature of the spacer arm used to link it to the carrier protein are critical decisions.[2][5] These factors dictate which parts of the small molecule are exposed to the host's immune system, thereby defining the primary epitopes against which antibodies will be generated.[6]

If the conjugation point obscures a key functional group, the resulting antibodies may not recognize the free, unconjugated molecule effectively. Conversely, if the linker is attached at a site that is unique to the target molecule, the antibody population is more likely to be highly specific. For instance, when raising an antibody against (4-aminophenyl)methanol, one might conjugate it to a carrier protein like Bovine Serum Albumin (BSA) via the amine or the hydroxyl group, each choice yielding antibodies with potentially different specificity profiles.

Hapten_Conjugation cluster_hapten Hapten Design cluster_carrier Carrier Protein Hapten (4-aminophenyl)methanol Linker Spacer Arm (e.g., succinic anhydride) Hapten->Linker Activation Carrier BSA (Bovine Serum Albumin) Linker->Carrier Conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) ImmuneResponse Immune System Recognition & Antibody Production Immunogen->ImmuneResponse Immunization Competitive_ELISA cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection cluster_3 Step 4: Readout p1 Microplate wells are coated with Hapten-Protein Conjugate (e.g., APM-BSA) p2 Add primary antibody and sample containing free analyte (or competitor). p1->p2 p3 Add Enzyme-labeled Secondary Antibody (binds to primary antibody). p2->p3 p2_note Free analyte competes with coated antigen for antibody binding sites. p4 Add Substrate. The enzyme converts substrate to a colored product. p3->p4 p5 Measure absorbance. Signal is inversely proportional to analyte concentration. p4->p5

Caption: The principle workflow of a competitive ELISA.

Experimental Protocol: Quantitative Cross-Reactivity Analysis

This protocol provides a self-validating framework for assessing the cross-reactivity of a monoclonal antibody raised against (4-aminophenyl)methanol.

Materials:

  • 96-well microtiter plates

  • Coating Antigen: (4-aminophenyl)methanol conjugated to BSA (APM-BSA)

  • Primary Antibody: Monoclonal anti-(4-aminophenyl)methanol

  • Analytes: (4-aminophenyl)methanol (target), (3-aminophenyl)methanol, (2-aminophenyl)methanol, 4-aminobenzylamine, Phenylethanolamine.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2M H₂SO₄

Methodology:

  • Antigen Coating:

    • Dilute APM-BSA to 1 µg/mL in PBS.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Causality: This step immobilizes the target antigen, creating the competitive surface. The concentration is optimized to ensure a measurable signal range.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of PBST per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Washing removes unbound antigen. Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise. [3]

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and potential cross-reactants (from 100 µg/mL to 0.01 ng/mL) in PBST.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (pre-diluted to its optimal working concentration, e.g., the concentration that gives ~80% of the maximum signal).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the washed and blocked antigen-coated plate.

    • Incubate for 1 hour at room temperature.

    • Causality: This is the core competitive step. The extent to which the free analyte binds to the primary antibody in this pre-incubation step determines how much antibody is left to bind to the coated antigen on the main plate.

  • Detection:

    • Wash the plate 3 times with PBST.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Causality: The secondary antibody binds to the primary antibody captured on the plate, bringing the HRP enzyme into the well.

  • Signal Generation and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Causality: The HRP enzyme catalyzes a color change in the TMB substrate. The reaction is stopped with acid, and the color intensity is quantified.

Pillar 3: Data Interpretation and Comparative Analysis

The raw absorbance data must be processed to determine the antibody's specificity profile. This involves generating dose-response curves and calculating two key parameters: the IC50 value and the percent cross-reactivity.

1. IC50 Determination: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B/B₀ = 50%). It is a measure of the antibody's sensitivity for that specific analyte.

  • Plot the percentage of binding (B/B₀ %) against the log of the analyte concentration.

  • Use a four-parameter logistic curve fit to determine the IC50 value for each compound tested. [7] 2. Cross-Reactivity Calculation: Cross-reactivity (CR%) is calculated relative to the primary target analyte. [8]The formula is:

CR (%) = (IC50 of Target Analyte / IC50 of Competitor Compound) x 100

Comparative Data Table: Specificity Profile of Anti-(4-aminophenyl)methanol MAb

The following table presents illustrative data from a cross-reactivity study of a hypothetical monoclonal antibody (MAb-4APM) raised against (4-aminophenyl)methanol.

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
(4-aminophenyl)methanol 15.2 100%
(3-aminophenyl)methanol455.83.3%
(2-aminophenyl)methanol1,890.50.8%
4-Aminobenzylamine8,670.10.18%
Phenylethanolamine> 100,000< 0.015%

(Note: Structures are representational. IC50 and CR% values are hypothetical for illustrative purposes.)

Interpretation:

  • High Specificity: The MAb-4APM antibody is highly specific for its target, (4-aminophenyl)methanol.

  • Positional Isomer Discrimination: The antibody shows significantly reduced recognition of the meta- (3-amino) and ortho- (2-amino) isomers, with cross-reactivity dropping to 3.3% and 0.8%, respectively. This demonstrates that the antibody's binding pocket is highly sensitive to the spatial arrangement of the amino and methanol groups on the phenyl ring.

  • Functional Group Importance: Replacing the methanol group with an aminomethyl group (4-Aminobenzylamine) nearly abolishes binding, indicating the hydroxyl group is a critical part of the epitope recognized by the antibody.

  • Negligible Off-Target Binding: The antibody shows virtually no binding to Phenylethanolamine, which lacks the amino group, confirming the necessity of both key functional groups for recognition.

Conclusion

The rigorous characterization of antibody cross-reactivity is a non-negotiable step in the development of immunoassays for small molecules like aminophenylmethanol derivatives. As demonstrated, specificity is not an inherent property but a direct result of meticulous hapten design and is quantified through systematic, competitive analysis. The competitive ELISA, when executed with a focus on the causality of each step, provides a robust and reliable platform for building a detailed specificity profile. The data derived from these studies empowers researchers to develop highly accurate and trustworthy assays, ensuring that the results are a true measure of the target analyte and not an artifact of off-target binding.

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. The Journal of Histochemistry and Cytochemistry. [Link]

  • Gubala, V., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • Creative Diagnostics. Small Molecule Antibodies. [Link]

  • Marsden, C. J., et al. (2014). The Use of Antibodies in Small-Molecule Drug Discovery. Journal of Biomolecular Screening. [Link]

  • Creative Diagnostics. Antibody Specificity Validation. [Link]

  • ResearchGate. (2014). Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation. [Link]

  • ResearchGate. (2015). Hapten Design, Modification and Preparation of Artificial Antigens. [Link]

  • ResearchGate. (2012). Hapten synthesis and antibody production for the development of a melamine immunoassay. [Link]

  • MDPI. (2020). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]

  • Zhang, Y., et al. (2024). Novel hapten design, highly sensitive monoclonal antibody production, and immunoassay development for rapid screening of illegally added chloramphenicol in cosmetics. Journal of Immunological Methods. [Link]

  • Sereno, D., et al. (2018). Synthesis of aminophenylhydroxamate and aminobenzylhydroxamate derivatives and in vitro screening for antiparasitic and histone deacetylase inhibitory activity. European Journal of Medicinal Chemistry. [Link]

  • Gong, D. H., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine. [Link]

  • van der Laken, C. J., et al. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. mAbs. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Aminophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of (3-Aminophenyl)(4-methoxyphenyl)methanol, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles for handling aromatic amines and substituted benzyl alcohols, providing a conservative and robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.

The dual functionality of this compound—an aromatic amine and a secondary alcohol—necessitates a cautious approach to its disposal. Aromatic amines are a class of compounds that require careful handling due to their potential toxicity, while the alcohol group imparts characteristics that must also be considered in a comprehensive disposal plan. This guide synthesizes best practices to address the specific chemical nature of this compound.

I. Immediate Safety and Hazard Assessment
  • Aromatic Amine Moiety: Aromatic amines can be toxic and may be irritants to the skin and eyes. Some are known or suspected carcinogens. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE).

  • Substituted Benzyl Alcohol Moiety: Alcohols can be flammable and may cause irritation upon contact with skin or eyes.

Based on these considerations, the following immediate safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources.[1]

Table 1: Hazard Profile and Recommended Precautions

Hazard Classification (Inferred)Potential EffectsRecommended PPE & Handling
Acute Toxicity (Oral, Dermal, Inhalation)Potential for harm if ingested, absorbed through the skin, or inhaled.Chemical-resistant gloves, lab coat, safety goggles. Handle in a fume hood.
Skin Corrosion/IrritationMay cause skin irritation upon contact.Chemical-resistant gloves, lab coat.
Serious Eye Damage/IrritationMay cause serious eye irritation.Safety goggles or face shield.
CarcinogenicityAromatic amines are a class of concern.Handle as a potential carcinogen, minimizing exposure.
FlammabilityAs a substituted benzyl alcohol, it may be combustible.Avoid heat and ignition sources.
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[2]

1. Waste Collection and Segregation:

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be made of a material compatible with organic chemicals and have a secure, tight-fitting lid.[3][4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.[2][5]

  • Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and acid chlorides.

2. Handling of Pure Compound and Concentrated Solutions:

  • Small Quantities: For small residual amounts of the pure compound, transfer it directly into the designated hazardous waste container using a chemically resistant spatula or scoop.

  • Solutions: If the compound is in a solvent, transfer the entire solution into the designated liquid hazardous waste container. The container should be appropriate for the solvent used (e.g., a container suitable for flammable organic solvents).

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid hazardous waste container.[3]

  • Empty Containers: The original container of this compound, even if "empty," should be treated as hazardous waste unless properly decontaminated. To decontaminate, rinse the container three times with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected depending on local regulations.

4. Awaiting Pickup:

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6] Follow all institutional procedures for waste manifest and pickup requests.

Diagram 1: Disposal Workflow for this compound

G A Start: Need to dispose of This compound B Wear appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Chemical Fume Hood B->C D Pure Compound or Concentrated Solution? C->D E Transfer to labeled liquid hazardous waste container D->E Solution F Contaminated Materials (e.g., gloves, paper towels)? D->F Pure Compound E->F G Place in labeled solid hazardous waste container F->G Yes H Seal waste containers securely F->H No G->H I Store in designated satellite accumulation area H->I J Contact EHS for disposal I->J K End J->K

Caption: Decision workflow for the safe disposal of this compound.

III. Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

1. Spill Cleanup:

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[6]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.[7] All cleaning materials should be disposed of as hazardous waste.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the immediate area.[8]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[9][10]

    • Prevent unauthorized personnel from entering the area.

    • If the material is flammable, eliminate all ignition sources if it is safe to do so.[6]

2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Diagram 2: Emergency Response Logic

G A Incident Occurs B Spill? A->B C Personnel Exposure? A->C D Minor Spill (in fume hood)? B->D Yes E Major Spill? B->E Yes H Skin Contact? C->H Yes I Eye Contact? C->I Yes J Inhalation? C->J Yes F Contain with absorbent, clean, and dispose of as hazardous waste D->F Yes G Evacuate Area, Alert Supervisor, Call EHS/Emergency Response E->G Yes K Flush with water for 15 min, remove contaminated clothing, seek medical attention H->K L Flush eyes for 15 min, seek immediate medical attention I->L M Move to fresh air, seek medical attention J->M

Caption: Logical flow for responding to spills or personnel exposure.

IV. Decontamination Procedures

Given the presence of an amine group, specific decontamination procedures can be employed for surfaces and equipment.

  • General Decontamination: For routine cleaning of surfaces that may have come into contact with the compound, wipe with a solvent-dampened cloth (e.g., using methanol or ethanol), followed by a wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Specialized Decontamination for Amines: Commercial decontamination solutions specifically designed for aromatic amines are available and can be effective.[11] These solutions typically work by encapsulating the contaminant for easy removal.

References

  • Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
  • Santa Cruz Biotechnology. (n.d.). (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol.
  • ResearchGate. (n.d.). Continuous removal of contaminants from amine solutions.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Ajman University. (n.d.). Procedure for Chemical Spills.
  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal.
  • EHSO Manual. (2025-2026). Spill Control/Emergency Response.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Google Patents. (n.d.). US5043075A - Method of removing amines.
  • University of Rochester, Department of Chemistry. (2026). Workup: Amines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Technion. (n.d.). Chemical Waste Management Guide.
  • Methanol Institute. (n.d.). Methanol Safety Data Sheet.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • EHSO Manual. (2025-2026). Hazardous Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • US EPA. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • US EPA. (n.d.). Hazardous Waste Listings.
  • Methanol Institute. (n.d.). Methanol Small Quantities Bulletin.
  • Federal Emergency Management Agency. (n.d.). List of Hazardous Substances and Reportable Quantities.

Sources

Navigating the Safe Handling of (3-Aminophenyl)(4-methoxyphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Based on data from similar chemical structures, (3-Aminophenyl)(4-methoxyphenyl)methanol is anticipated to present several key hazards that necessitate careful handling. The primary concerns are skin and eye irritation, and the potential for allergic skin reactions. Inhalation of vapors or mists should also be avoided.

Hazard StatementBasis of Concern (Analogous Compounds)Primary Route of Exposure
Causes skin irritationData from 4-methoxybenzyl alcohol and (3,5-Dichloro-4-methoxyphenyl)methanol[1]Dermal contact
May cause an allergic skin reactionData from 4-methoxybenzyl alcoholDermal contact
Causes serious eye irritationData from 4-methoxybenzyl alcohol and (3,5-Dichloro-4-methoxyphenyl)methanol[1]Ocular contact
May cause respiratory irritationData from 3-Methoxybenzyl alcohol[2]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated or damaged.

    • Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection:

    • For small-scale laboratory use: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.

    • For larger quantities or potential for aerosolization: If working outside of a fume hood or with larger volumes where ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling this compound small_scale Small-scale use in a fume hood? start->small_scale large_scale Large-scale use or potential for aerosolization? small_scale->large_scale No core_ppe Standard PPE: - Chemical safety goggles - Nitrile/Neoprene gloves - Laboratory coat small_scale->core_ppe Yes large_scale->core_ppe No respirator Add NIOSH-approved respirator with organic vapor cartridge large_scale->respirator Yes face_shield High splash potential? core_ppe->face_shield respirator->face_shield add_face_shield Add face shield face_shield->add_face_shield Yes end_ppe Proceed with handling face_shield->end_ppe No add_face_shield->end_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.